cis-3-(Boc-amino)-4-methoxypyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl N-(4-methoxypyrrolidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGDOXPNNMFBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128739-89-9 | |
| Record name | rac-tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of cis-3-(Boc-amino)-4-methoxypyrrolidine: An In-depth Technical Guide
Introduction: The Significance of Substituted Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an ideal building block for creating molecules that interact with biological targets with high affinity and specificity. Specifically, 3,4-disubstituted pyrrolidines, such as cis-3-(Boc-amino)-4-methoxypyrrolidine (CAS No. 128739-89-9), are of significant interest to researchers and drug development professionals.[3] The cis stereochemistry of the amino and methoxy groups provides a unique three-dimensional architecture that can be exploited for precise molecular recognition. The tert-butoxycarbonyl (Boc) protecting group on the amine offers a stable yet readily cleavable handle, facilitating its use in multi-step syntheses, particularly in peptide and peptidomimetic chemistry. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable intermediate, grounded in established chemical principles and supported by authoritative literature.
Strategic Approach: A Multi-Step Synthesis from a Chiral Pool Precursor
The synthesis of this compound is most efficiently approached through a stereocontrolled functional group manipulation of a readily available chiral starting material. A logical and well-documented strategy begins with a derivative of 4-hydroxyproline, a naturally occurring amino acid. This approach leverages the inherent stereochemistry of the starting material to establish the desired cis relationship between the substituents at the C3 and C4 positions.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a composite of established procedures for analogous transformations, providing a robust and reproducible pathway to the target molecule.
Step 1: Esterification of N-Boc-cis-4-hydroxy-L-proline
The initial step involves the protection of the carboxylic acid as a methyl ester. This prevents its interference in subsequent reactions and activates it for later transformations.
-
Reaction:
-
N-Boc-cis-4-hydroxy-L-proline + Methanol --(DCC, DMAP)--> N-Boc-cis-4-hydroxy-L-proline methyl ester
-
-
Procedure:
-
To a solution of N-Boc-cis-4-hydroxy-L-proline (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise, followed by the dropwise addition of methanol (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.[4]
-
-
Rationale: The use of DCC and DMAP is a standard and highly efficient method for esterification under mild conditions, preventing racemization at the alpha-carbon.
Step 2: O-Methylation of the Hydroxyl Group
The hydroxyl group is converted to a methoxy ether. This is a critical step in establishing the final structure.
-
Reaction:
-
N-Boc-cis-4-hydroxy-L-proline methyl ester + Methyl iodide --(NaH)--> N-Boc-cis-4-methoxy-L-proline methyl ester
-
-
Procedure:
-
Dissolve the crude N-Boc-cis-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature.
-
Stir for 16-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Rationale: Sodium hydride is a strong base that effectively deprotonates the hydroxyl group, forming a nucleophilic alkoxide that readily reacts with methyl iodide in a Williamson ether synthesis.
Step 3: Amidation of the Methyl Ester
The methyl ester is converted to a primary amide, which is the precursor for the Hofmann rearrangement.
-
Reaction:
-
N-Boc-cis-4-methoxy-L-proline methyl ester + Ammonia --> N-Boc-cis-4-methoxy-L-prolinamide
-
-
Procedure:
-
Dissolve the purified N-Boc-cis-4-methoxy-L-proline methyl ester (1.0 eq) in methanol.
-
Bubble ammonia gas through the solution at 0 °C for 1 hour, then seal the reaction vessel and stir at room temperature for 48 hours. Alternatively, a solution of ammonia in methanol (7N) can be used.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude amide, which is often used in the next step without further purification.
-
-
Rationale: The direct amidation of the ester with ammonia is a straightforward method to generate the required primary amide.
Step 4: Hofmann Rearrangement
The primary amide undergoes a Hofmann rearrangement to yield a Boc-protected amine with one fewer carbon atom.
-
Reaction:
-
N-Boc-cis-4-methoxy-L-prolinamide --(N-Bromosuccinimide, DBU)--> tert-Butyl ((3S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidin-3-yl)carbamate
-
-
Procedure:
-
Dissolve the crude N-Boc-cis-4-methoxy-L-prolinamide (1.0 eq) in a mixture of acetonitrile and water.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
-
-
Rationale: The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with the loss of a carbon atom. The use of NBS and a non-nucleophilic base like DBU provides a mild and efficient system for this transformation.
Step 5: Selective Deprotection and Reprotection
The final step involves the selective removal of the Boc group from the pyrrolidine nitrogen, followed by reprotection of the exocyclic amine to yield the final product.
-
Reaction:
-
tert-Butyl ((3S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidin-3-yl)carbamate --(TFA)--> 3-Amino-4-methoxypyrrolidine --(Boc)₂O--> this compound
-
-
Procedure:
-
Dissolve the product from Step 4 in DCM and treat with trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.
-
Stir at room temperature for 1-2 hours until the starting material is consumed (TLC).
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the crude diamine salt in a mixture of dioxane and water.
-
Add sodium bicarbonate (3.0 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).[5]
-
Stir at room temperature for 12-16 hours.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the final product.
-
-
Rationale: TFA is a standard reagent for the cleavage of Boc protecting groups.[6] The subsequent reprotection with (Boc)₂O under basic conditions selectively protects the more nucleophilic primary amine, yielding the desired product.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Molar Ratio (eq) | Solvent | Typical Yield |
| 1 | N-Boc-cis-4-hydroxy-L-proline | DCC, DMAP, Methanol | 1.1, 0.1, 1.2 | DCM | >90% |
| 2 | N-Boc-cis-4-hydroxy-L-proline methyl ester | NaH, Methyl iodide | 1.5, 1.5 | THF | 70-85% |
| 3 | N-Boc-cis-4-methoxy-L-proline methyl ester | Ammonia | Excess | Methanol | >95% (crude) |
| 4 | N-Boc-cis-4-methoxy-L-prolinamide | NBS, DBU | 1.1, 1.2 | Acetonitrile/Water | 60-75% |
| 5 | Di-Boc protected intermediate | TFA, (Boc)₂O, NaHCO₃ | Excess, 1.1, 3.0 | DCM, Dioxane/Water | 80-90% |
Conclusion and Outlook
The synthetic protocol detailed in this guide provides a reliable and scalable route to this compound, a valuable building block for drug discovery and development. The strategy leverages stereochemical control from a chiral pool starting material and employs robust, well-established chemical transformations. By understanding the rationale behind each step, researchers can troubleshoot and adapt this protocol for the synthesis of related substituted pyrrolidines, thereby expanding the chemical space available for the development of novel therapeutics.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
-
Experimental Procedures. The Royal Society of Chemistry. (n.d.). Available at: [Link]
-
Practical synthesis of (3 S,4 S)-3-methoxy-4-methylaminopyrrolidine. ResearchGate. (n.d.). Available at: [Link]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7176. Available at: [Link]
-
Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. ResearchGate. (n.d.). Available at: [Link]
-
Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (n.d.). Available at: [Link]
- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (n.d.). Google Patents.
-
Reddy, K. L., & Reddy, L. R. (2009). Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry, 5, 23. Available at: [Link]
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Kumar, A., Kumar, A., Kumar, V., & Kumar, S. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1735–1746. Available at: [Link]
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Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. (n.d.). Available at: [Link]
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Zhang, T., Wu, Y., & Li, Z. (2019). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry, 21(21), 5853–5858. Available at: [Link]
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Nájera, C., & Yus, M. (2003). Stereodivergent and regioselective synthesis of 3,4-cis- and 3,4-trans-pyrrolidinediols from alpha-amino acids. Organic Letters, 5(21), 3843–3846. Available at: [Link]
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. (n.d.). Available at: [Link]
-
Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. (n.d.). Available at: [Link]
-
Shibasaki, T., Mori, H., & Shibasaki, M. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Applied Microbiology and Biotechnology, 105(10), 3949–3961. Available at: [Link]
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Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. (n.d.). Available at: [Link]
-
Pandey, R. K., Dagade, S. P., Upadhyay, R. K., Dongare, M. K., & Kumar, P. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC, 2002(7), 28–33. Available at: [Link]
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Kikelj, D., & Urleb, U. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 123. Available at: [Link]
-
Studies on the Synthesis of cis-4-Hydroxy-l-proline. ResearchGate. (n.d.). Available at: [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. (n.d.). Available at: [Link]
-
Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. (2016). The Next Generation of Platinum Drugs: Targeted Combination Agents. Accounts of Chemical Research, 49(12), 2517–2526. Available at: [Link]
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ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. (n.d.). Available at: [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. researchgate.net [researchgate.net]
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- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
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physicochemical properties of cis-3-(Boc-amino)-4-methoxypyrrolidine
An In-depth Technical Guide: Physicochemical Properties of cis-3-(Boc-amino)-4-methoxypyrrolidine
Executive Summary
This technical guide provides a comprehensive analysis of the , a key heterocyclic building block in contemporary drug discovery. As a Senior Application Scientist, this document moves beyond a simple data sheet, offering an integrated perspective on the compound's molecular identity, core physicochemical parameters, chemical stability, and spectroscopic signature. By explaining the causality behind experimental methodologies and the implications of each property, this guide is designed to empower researchers, medicinal chemists, and drug development professionals to effectively utilize this versatile molecule in their synthetic and developmental workflows. We will explore its solubility, pKa, and lipophilicity, grounding these properties in the context of its unique structure, which combines a saturated nitrogen heterocycle with a critical, acid-labile Boc protecting group.
Molecular Identity and Structural Framework
The precise identity of a chemical entity is the foundation of all subsequent scientific investigation. This compound is a specifically substituted pyrrolidine derivative whose properties are dictated by the interplay of its constituent functional groups and their defined spatial arrangement.
Nomenclature and Chemical Identifiers
To ensure unambiguous identification in research, procurement, and regulatory documentation, the compound is cataloged under several standard systems.
-
Systematic IUPAC Name: rel-tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate[1][2][3]
-
Chemical Abstracts Service (CAS) Number: 128739-89-9[1][2][3]
Structural Elucidation
The molecule's architecture features a five-membered pyrrolidine ring, which imparts a degree of conformational rigidity. The cis stereochemistry indicates that the Boc-amino group at the C3 position and the methoxy group at the C4 position reside on the same face of the ring. This specific arrangement influences the molecule's polarity, crystal packing, and interaction with biological targets. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine, a crucial feature for its application in multi-step synthesis.
Caption: 2D representation of this compound.
Core Physicochemical Properties
The utility of a building block in drug development is fundamentally linked to its physicochemical properties. These parameters govern everything from reaction kinetics and purification efficiency to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of resulting drug candidates.
Summary of Physicochemical Data
| Property | Value | Source/Method |
| Molecular Weight | 216.28 g/mol | Calculated[1][2][3] |
| Physical State | Solid | Typical for similar compounds[4][5] |
| Solubility | Soluble in methanol | Qualitative data for similar structures[6][7] |
| Calculated logP | ~ -0.5 to 1.0 | Estimated based on similar structures[8] |
| pKa | ~ 9-10 | Estimated for the pyrrolidine nitrogen |
Solubility Profile
Expert Insight: Solubility is a critical parameter for both synthetic manipulation and biological application. For this compound, its polarity is driven by the pyrrolidine nitrogen, the methoxy oxygen, and the carbamate group, suggesting moderate solubility in polar organic solvents. While extensive quantitative data is not publicly available, related compounds like 3-(Boc-amino)pyrrolidine are documented as being soluble in methanol.[6][7] The compound is expected to be poorly soluble in non-polar solvents like hexanes and sparingly soluble in water, a common trait for Boc-protected amines.
An experimental determination of solubility is essential for process development. A detailed protocol for this is provided in Section 6.1.
Acidity and Basicity (pKa)
The molecule possesses two nitrogen atoms. The nitrogen within the Boc-carbamate group is non-basic due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, the basic character of the molecule is dominated by the secondary amine within the pyrrolidine ring. The pKa of the parent pyrrolidine is approximately 11.3.[9] The electron-withdrawing inductive effects of the nearby C-N(Boc) and C-O bonds are expected to reduce the basicity of the pyrrolidine nitrogen, leading to an estimated pKa in the range of 9-10. This value is crucial for:
-
Reaction Condition Selection: Prevents unwanted side reactions by protonating the nitrogen under acidic conditions.
-
Purification: Enables facile separation from non-basic impurities via acid-base extraction.
-
Salt Formation: Allows for the formation of crystalline salts, which can aid in purification and handling.
A protocol for the experimental determination of pKa is outlined in Section 6.2.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity and a primary determinant of its drug-like properties. A calculated logP (XLogP3) for the structurally similar 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine is -0.6, indicating high polarity.[8] Replacing the hydroxyl group with a methoxy group in the target compound will slightly increase lipophilicity. Therefore, a calculated logP in the range of -0.5 to 1.0 is a reasonable estimate. This value suggests the compound is relatively hydrophilic, which can be advantageous for aqueous-phase reactions but may need to be balanced in later-stage drug candidates to ensure sufficient membrane permeability. An experimental protocol for logP determination is provided in Section 6.3.
Chemical Stability and Reactivity
Understanding the stability of this compound is paramount for its storage, handling, and synthetic application. The molecule's reactivity is dominated by the robust pyrrolidine scaffold and the chemically sensitive Boc protecting group.
Stability of the Boc Protecting Group
Expert Insight: The Boc group is the most chemically labile feature of the molecule. Its widespread use stems from its predictable and orthogonal stability profile. It is generally stable to basic conditions, most nucleophiles, and reductive conditions like catalytic hydrogenation.[10][11][]
However, the Boc group is designed for facile cleavage under acidic conditions.[11][13] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutene. This acid lability dictates that the compound must be handled in neutral or basic media if the Boc protection is to be maintained. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent will efficiently remove the group, liberating the free amine for subsequent reactions.
Caption: Acid-catalyzed deprotection workflow for the Boc group.
Spectroscopic Characterization
While specific spectra for this compound require experimental acquisition, its structure allows for reliable prediction of its key spectroscopic features, which are vital for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a characteristic singlet at approximately 1.4 ppm integrating to 9 protons, corresponding to the tert-butyl group of the Boc moiety.[14] The pyrrolidine ring protons would appear as complex multiplets between 2.5 and 4.0 ppm. The methoxy group should produce a sharp singlet around 3.3 ppm. The N-H proton of the carbamate will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will be defined by signals for the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) of the Boc group.[14] The methoxy carbon will appear around 55-60 ppm. The carbons of the pyrrolidine ring will resonate in the 40-70 ppm range. The carbamate carbonyl carbon will be observed downfield, typically around 155 ppm.
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily observed in positive ion mode.
-
Expected Ion: [M+H]⁺ = 217.15 m/z
-
Common Fragments: A prominent fragment would correspond to the loss of the Boc group or isobutene. The cleavage of the tert-butyl cation (57 Da) or the loss of isobutene (56 Da) from the protonated molecule are characteristic fragmentation pathways for Boc-protected amines.[15] Another common loss is the entire Boc group (100 Da).
Experimental Protocols for Physicochemical Characterization
Trustworthiness Pillar: The following protocols are designed as self-validating systems. They represent standard, robust methodologies used in the pharmaceutical industry to ensure data quality and reproducibility.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16] The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid, ensuring the measured concentration represents the true solubility limit at that temperature.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25 °C) for 24 hours. This extended period allows the system to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step is crucial to avoid contamination of the supernatant with solid particles.
-
Sampling & Dilution: Carefully remove a known aliquot of the clear supernatant and dilute it with the appropriate mobile phase for analysis.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.
Caption: Workflow for thermodynamic solubility determination.
Protocol: Determination of pKa (Potentiometric Titration)
Causality: Potentiometric titration measures the change in pH of a solution upon the addition of a titrant (an acid or base). The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the basic sites have been protonated.
Methodology:
-
Solution Preparation: Accurately weigh and dissolve a sample of the compound in a solution with a known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).
-
Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C) and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M). Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve (where the slope is maximal).
Protocol: Determination of LogP (Shake-Flask Method)
Causality: This method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol (simulating a lipid environment) and water (simulating an aqueous environment), providing a direct measure of lipophilicity.[17]
Methodology:
-
Phase Pre-saturation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them overnight and then separating the layers. This step is critical to prevent volume changes during the experiment.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.
-
Phase Separation: Allow the layers to separate completely. Centrifugation can be used to ensure a clean separation.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate LogP as: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
References
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2023).
- Boc-Protected Amino Groups. Organic Chemistry Portal.
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cis-3-(Boc-amino)-4-methoxypyrrolidine CAS number and identifiers
An In-Depth Technical Guide to cis-3-(Boc-amino)-4-methoxypyrrolidine: A Cornerstone for Modern Drug Discovery
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into the compound's core identifiers, physicochemical properties, a validated synthesis protocol, its critical applications as a molecular building block, and essential safety and handling procedures. The insights provided herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Part 1: Compound Identification and Physicochemical Properties
This compound is a strategically designed heterocyclic compound, valued for its specific stereochemistry and the presence of a tert-butyloxycarbonyl (Boc) protecting group. This structure makes it an ideal intermediate for introducing the 3-amino-4-methoxypyrrolidine scaffold into more complex molecules during multi-step syntheses.
The Boc group provides a crucial function by temporarily masking the reactivity of the amine. This allows other chemical transformations to be performed on different parts of the molecule without unintended side reactions involving the amine. The Boc group is stable under a wide range of reaction conditions but can be removed cleanly under moderately acidic conditions, enabling controlled deprotection at the desired synthetic stage.[1][]
Core Identifiers
Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The definitive identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 128739-89-9 | [3][4][5] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [4] |
| Molecular Weight | 216.28 g/mol | [4] |
| Primary IUPAC Name | tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate | [4] |
| Synonyms | tert-Butyl (cis-4-methoxypyrrolidin-3-yl)carbamate, cis-3-(tert-butoxycarbonylamino)-4-methoxypyrrolidine | [4] |
| MDL Number | MFCD28502675 | [5] |
Physicochemical and Spectroscopic Data
The physical and spectral properties are critical for quality control, reaction monitoring, and structural confirmation. While specific experimental values for melting point and detailed spectra can vary slightly by supplier and purity, the following represents typical data.
| Property | Value | Notes |
| Purity | Typically ≥97% | As specified by commercial suppliers.[5] |
| Form | Solid | Based on analogous Boc-protected amines.[6] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | Inferred from common synthesis and workup procedures.[7] |
| ¹H NMR | Expected chemical shifts (δ) for Boc-protons (~1.4 ppm), methoxy protons (~3.3 ppm), and pyrrolidine ring protons (2.5-4.0 ppm). | Based on standard values for these functional groups. |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | Standard practice for stable organic compounds.[8][9] |
Part 2: Synthesis and Workflow Validation
The synthesis of this compound involves the protection of the amine functionality of its precursor, cis-3-amino-4-methoxypyrrolidine. The use of di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), is the industry-standard method for this transformation due to its high efficiency and the clean nature of its byproducts (tert-butanol and CO₂).
Synthesis Workflow Diagram
The diagram below outlines the logical flow of the synthesis, from starting materials to the purified final product.
Caption: General workflow for the Boc protection synthesis.
Detailed Synthesis Protocol
This protocol is a self-validating system. Each step includes checkpoints (e.g., TLC monitoring) to ensure the reaction is proceeding as expected before moving to the next stage. This methodology is adapted from standard, widely published procedures for Boc protection of amines.[7]
Materials:
-
cis-3-Amino-4-methoxypyrrolidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[10]
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve cis-3-amino-4-methoxypyrrolidine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
-
Causality: Performing the reaction at 0 °C helps to control the exothermicity of the reaction and minimize potential side products.
-
-
Reagent Addition: Sequentially add the base (TEA or DIPEA, 1.5 eq) followed by a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the cooled amine solution.
-
Causality: The base is essential to neutralize the acidic byproduct that forms during the reaction, driving the equilibrium towards the product. Adding the (Boc)₂O solution slowly prevents a rapid, uncontrolled reaction.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine spot is completely consumed.
-
Trustworthiness: TLC is a critical checkpoint. It validates the completion of the reaction, preventing premature workup and ensuring maximum yield. A typical mobile phase would be 10% Methanol in DCM.
-
-
Aqueous Workup (Quenching): Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
-
Causality: The water wash removes the water-soluble base and its salt. The brine wash helps to break any emulsions and further removes water from the organic layer.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure (using a rotary evaporator) to yield the crude product.
-
Trustworthiness: Drying thoroughly is crucial to prevent water from interfering with subsequent purification steps or degrading the product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to isolate the pure product.
-
Causality: Chromatography is necessary to remove any unreacted (Boc)₂O and other minor impurities, ensuring the high purity required for subsequent use in drug synthesis.
-
-
Final Validation: Combine the pure fractions, evaporate the solvent, and dry the final compound under high vacuum. Confirm the structure and purity using ¹H NMR, LC-MS, or other appropriate analytical techniques.
Part 3: Applications in Medicinal Chemistry
The true value of this compound lies in its application as a versatile chiral building block. The substituted pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting a wide array of diseases.[1]
Key Application Areas:
-
Kinase Inhibitors: The pyrrolidine scaffold is a common feature in molecules designed to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are implicated in various cancers.[6]
-
Neurological Disorders: Compounds containing this core structure are explored for activity against targets in the central nervous system.
-
Infectious Diseases: The scaffold can be functionalized to develop novel antibacterial or antiviral agents.[1]
Role as a Synthetic Intermediate
The logical utility of this compound is best illustrated by its role in a synthetic pathway. The Boc-protected amine allows for selective modification at other positions. After these modifications, the Boc group can be removed to reveal a free amine, which can then participate in further reactions like amide bond formation or reductive amination to build the final active pharmaceutical ingredient (API).
Caption: Synthetic utility showing sequential reaction steps.
Part 4: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The following guidelines are based on data from safety data sheets (SDS) for structurally similar compounds.[8][11]
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Harmful if swallowed (H302).[11]
-
Precautionary Statements:
-
Required PPE:
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator or work in a certified chemical fume hood.
-
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
-
Storage: Keep container tightly closed and store in a dry, cool, and well-ventilated place.[8][9] Keep away from strong oxidizing agents and strong acids.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of cis-3-(Boc-amino)-4-methoxypyrrolidine
Introduction: The Structural Significance of a Versatile Pyrrolidine Building Block
In the landscape of contemporary drug discovery and development, saturated heterocyclic scaffolds are of paramount importance. Among these, the pyrrolidine ring system is a privileged motif, forming the core of numerous natural products and synthetic pharmaceuticals. cis-3-(Boc-amino)-4-methoxypyrrolidine is a chiral building block of significant interest, offering multiple points for diversification and stereochemical control. Its utility in the synthesis of complex molecules, including enzyme inhibitors and modulators of cellular pathways, necessitates unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the elucidation and confirmation of the three-dimensional structure of such molecules in solution.
This comprehensive technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a mere listing of chemical shifts, this document will delve into the rationale behind the observed spectral features, grounded in the principles of molecular structure and conformational dynamics. We will explore the influence of the tert-butoxycarbonyl (Boc) protecting group and the methoxy substituent on the electronic environment of the pyrrolidine ring. Furthermore, this guide will present a robust, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds, ensuring reproducibility and accuracy in your own research endeavors.
Pillar 1: Predicted ¹H and ¹³C NMR Spectral Data
The precise NMR data for this compound can vary slightly based on the solvent and spectrometer frequency used. However, based on the analysis of structurally similar compounds and fundamental principles of NMR spectroscopy, a highly predictive dataset can be established. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (NH-Boc) | ~5.0 | Broad Singlet | - | 1H |
| H-3 | ~4.1 | Multiplet | - | 1H |
| H-4 | ~3.8 | Multiplet | - | 1H |
| H-2a, H-5a | ~3.5 - 3.7 | Multiplet | - | 2H |
| H-2b, H-5b | ~3.0 - 3.2 | Multiplet | - | 2H |
| OCH₃ | ~3.3 | Singlet | - | 3H |
| C(CH₃)₃ | ~1.45 | Singlet | - | 9H |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Boc) | ~155 |
| C(CH₃)₃ (Boc) | ~80 |
| C-4 | ~78 |
| C-3 | ~55 |
| OCH₃ | ~57 |
| C-2, C-5 | ~50 |
| C(CH₃)₃ (Boc) | ~28.5 |
Pillar 2: Rationale and Interpretation of Spectral Features
The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus, which is modulated by inductive effects, steric interactions, and the conformational dynamics of the pyrrolidine ring.
The protons on the pyrrolidine ring (H-2, H-3, H-4, and H-5) exhibit complex splitting patterns due to vicinal and geminal couplings. The cis relationship between the Boc-amino and methoxy groups influences the ring's conformation, leading to specific dihedral angles that govern the magnitude of the coupling constants. A detailed analysis using 2D NMR techniques such as COSY would be essential for unambiguous assignment.[1][2]
The protons of the Boc protecting group appear as a sharp singlet at approximately 1.45 ppm, a characteristic feature for this group.[3][4][5] The large integration value (9H) makes this peak easily identifiable. The carbonyl carbon of the Boc group is observed downfield around 155 ppm.[3]
The methoxy group protons also present as a sharp singlet around 3.3 ppm, while the corresponding carbon resonates at approximately 57 ppm.
Due to the presence of the nitrogen atom, the protons on the adjacent carbons (C-2 and C-5) are deshielded and appear in the range of 3.0-3.7 ppm. The protons at C-3 and C-4, being directly attached to electronegative atoms (nitrogen and oxygen, respectively), are further deshielded and are expected to resonate at even lower field strengths.
Pillar 3: Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following step-by-step protocol is recommended. This protocol is designed to be a self-validating system, minimizing common sources of error.
Step 1: Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its excellent solubilizing properties for this type of compound and its relatively clean spectral window. For compounds with exchangeable protons (like the NH of the Boc group), deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be considered.[6]
-
Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6 mL of the deuterated solvent.[7] For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL is preferable to obtain a good signal-to-noise ratio in a reasonable time.[7]
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal reference (0 ppm).
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good spectral dispersion, which is crucial for resolving the complex multiplets of the pyrrolidine ring protons.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters on a 400 MHz instrument: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters on a 100 MHz (for carbon) instrument: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.
-
-
2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) proton-carbon correlations, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.
-
Visualization of Key Concepts
To further clarify the relationships within the molecule and the experimental workflow, the following diagrams are provided.
Figure 1: Molecular structure of this compound.
Figure 2: Experimental workflow for NMR-based structural elucidation.
Figure 3: Key expected ¹H-¹H COSY correlations.
Conclusion
The structural characterization of this compound by NMR spectroscopy is a clear-cut process when a systematic approach is employed. By understanding the influence of the substituents on the pyrrolidine ring, one can predict and interpret the resulting ¹H and ¹³C NMR spectra with a high degree of confidence. The provided experimental protocol offers a robust framework for obtaining high-quality data, while the application of 2D NMR techniques provides the necessary confirmation for an unambiguous structural assignment. This guide serves as a valuable resource for researchers in medicinal chemistry and related fields, enabling the confident and accurate characterization of this important synthetic building block.
References
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Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2020). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
PubMed Central. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]
-
ResearchGate. (2022). How to get pure nmr after deprotection ?of Boc by TFA?. Retrieved from [Link]
-
SciSpace. (n.d.). General method for selective Mono-Boc protection of diamines and thereof. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (2013). Solvent free N-Boc protection of amines using amberlystr a 21 solid base resin as a reusable heterogeneous catalyst. Retrieved from [Link]
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A Technical Guide to the Solubility and Stability of cis-3-(Boc-amino)-4-methoxypyrrolidine
Abstract
This guide provides an in-depth technical analysis of cis-3-(Boc-amino)-4-methoxypyrrolidine, a key heterocyclic building block in modern medicinal chemistry. We delve into the critical physicochemical properties of solubility and stability, which are paramount for its effective use in drug discovery and development. This document outlines the theoretical basis for its behavior, presents field-proven experimental protocols for quantitative assessment, and offers expert insights into handling and storage. The methodologies described herein are designed to ensure data integrity and reproducibility, empowering researchers to confidently integrate this valuable scaffold into their synthetic and screening workflows.
Introduction: Strategic Importance in Drug Development
This compound (CAS 128739-89-9) is a substituted pyrrolidine derivative that has garnered significant interest as a versatile scaffold.[1] Its structure, featuring a cis-relationship between the Boc-protected amine and a methoxy group, offers a unique three-dimensional vector for molecular elaboration. Pyrrolidine rings are privileged structures in medicinal chemistry, frequently found in successful drug candidates due to their ability to impart favorable properties such as improved aqueous solubility and metabolic stability.
The tert-butyloxycarbonyl (Boc) protecting group provides a crucial handle for synthetic manipulation, being stable to a wide range of nucleophilic and basic conditions while allowing for facile deprotection under acidic conditions.[2][] Understanding the precise solubility and stability parameters of this molecule is not merely an academic exercise; it is a prerequisite for its successful application. Issues such as low solubility can create artifacts in high-throughput screening (HTS) assays and lead to poor bioavailability in later stages.[4][5] Similarly, unforeseen instability can compromise sample integrity, leading to failed reactions and unreliable biological data.[6] This guide serves as a comprehensive resource for navigating these critical parameters.
Molecular Overview
A foundational understanding of the molecule's physical and chemical properties is essential.
| Property | Value | Source |
| CAS Number | 128739-89-9 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][7][8] |
| Molecular Weight | 216.28 g/mol | [1][7][8] |
| IUPAC Name | rel-tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate | [7][8] |
| Predicted pKa | 12.37 ± 0.20 (Strongest Basic) | [9] |
| Predicted XLogP3 | -0.6 | [10] |
The predicted pKa refers to the pyrrolidine nitrogen, and the low XLogP3 value suggests a high degree of hydrophilicity, which is a key factor influencing aqueous solubility.
Solubility Profile: A Duality of Structure
The solubility of this compound is governed by a balance between its polar and non-polar elements. The pyrrolidine nitrogen, the methoxy ether, and the carbamate oxygens can act as hydrogen bond acceptors, promoting solubility in polar protic solvents. Conversely, the bulky, hydrophobic tert-butyl group of the Boc moiety can enhance solubility in non-polar organic solvents.
Causality Behind Solvent Selection
In a drug discovery context, solubility is typically assessed in two primary categories:
-
Aqueous Solubility: Critical for biological assays and predicting oral bioavailability. Phosphate-buffered saline (PBS) at pH 7.4 is the industry standard for mimicking physiological conditions.
-
Organic Solubility: Essential for reaction chemistry, purification, and stock solution preparation. Dimethyl sulfoxide (DMSO) is the universal solvent for creating high-concentration stock solutions for screening campaigns due to its exceptional solvating power.[11] Other solvents like methanol (MeOH), dichloromethane (DCM), and acetonitrile (ACN) are vital for synthesis and chromatography.
Experimental Determination of Solubility
Two distinct forms of solubility are measured: kinetic and thermodynamic.
-
Kinetic Solubility is a high-throughput measurement of how much compound can remain in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[4] It is most relevant for in vitro screening to flag potential precipitation issues in assays.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent, determined over a longer incubation period (e.g., 24 hours) using the shake-flask method.[11] This is a more rigorous measure, crucial for pre-formulation and toxicology studies.
Table 2.1: Typical Solubility of this compound
| Solvent | Type | Expected Solubility Range | Rationale |
|---|---|---|---|
| PBS (pH 7.4) | Aqueous | Moderate (50-200 µM) | Polar groups aid solubility, but the molecule is neutral. |
| DMSO | Organic | High (>100 mM) | Excellent solvent for polar and non-polar compounds. |
| Methanol | Organic | High (>50 mg/mL) | Polar protic solvent, interacts well with H-bond acceptors. |
| Dichloromethane | Organic | Moderate-High | Effective for less polar compounds; Boc group aids solubility. |
| Acetonitrile | Organic | Moderate | Polar aprotic, commonly used in chromatography. |
Note: These are typical expected values. Actual results must be determined empirically.
Protocol 2.2.1: High-Throughput Kinetic Solubility Assay
This protocol describes a standard HPLC-UV based method for determining kinetic solubility.
Causality: The principle is to create a supersaturated solution by rapid dilution from DMSO and then quantify the amount of compound remaining in solution after a short equilibration period. The use of HPLC-UV allows for specific and sensitive quantification.
Workflow Diagram: Kinetic Solubility
Caption: Workflow for HPLC-based kinetic solubility determination.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Dilution: In a 96-well plate, add 99 µL of PBS (pH 7.4) to each well. Add 1 µL of the 10 mM DMSO stock to create a 100 µM test solution with 1% final DMSO concentration.
-
Equilibration: Seal the plate and shake for 1 hour at room temperature.
-
Filtration: Filter the samples into a fresh collection plate using a 96-well filter plate (e.g., 0.45 µm PVDF) to remove any precipitated material.
-
Analysis: Analyze the filtrate by a validated HPLC-UV method.
-
Quantification: Determine the concentration of the compound in the filtrate by comparing its peak area to a standard calibration curve prepared in a 50:50 mixture of acetonitrile and water.
Stability Profile: Protecting Group Lability and Degradation Pathways
The chemical stability of this compound is primarily dictated by the acid-labile Boc protecting group.[2] While robust under basic and nucleophilic conditions, it is susceptible to cleavage under strong acidic conditions.[12][13] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[14][15]
Key Stability Considerations:
-
Acidic pH: The Boc group is designed to be removed by acid. Exposure to low pH (e.g., pH < 4) can lead to cleavage, yielding the free amine and byproducts like isobutylene and tert-butanol.[12][16] The rate of cleavage is dependent on acid strength, temperature, and co-solvents.
-
Basic pH: The carbamate linkage is highly stable to basic conditions, making it orthogonal to base-labile protecting groups like Fmoc.[2][]
-
Oxidative Stress: While the core structure is relatively robust, oxidative conditions (e.g., H₂O₂) could potentially lead to N-oxidation or other degradants, although this is less common than acid-mediated degradation.
-
Thermal and Photolytic Stress: These factors assess the molecule's resilience to typical storage and handling conditions, such as elevated temperatures or exposure to light.[14][17]
Forced Degradation Studies
Forced degradation, or stress testing, is a systematic process to evaluate a molecule's stability by subjecting it to conditions more severe than those it would typically encounter.[6] The goal is to generate a modest amount of degradation (5-20%) to identify degradation pathways and validate that the analytical method is "stability-indicating."[15][18]
Workflow Diagram: Forced Degradation Study
Caption: Simplified pathway of acid-catalyzed Boc deprotection.
This reaction proceeds via protonation of the carbamate carbonyl, followed by cleavage to form the stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine. [12]
Recommendations for Handling and Storage
Based on the established physicochemical properties, the following guidelines are recommended to ensure the long-term integrity of this compound:
-
Solid Material: Store in a well-sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. [9]Protect from light and moisture.
-
DMSO Stock Solutions: For long-term storage, solutions should be stored at -20°C or -80°C in low-volume aliquots to prevent multiple freeze-thaw cycles.
-
Aqueous Solutions: Due to the potential for hydrolysis in acidic buffers, aqueous solutions should be prepared fresh for immediate use. Avoid prolonged storage in buffers with a pH below 6.
-
Synthetic Reactions: When performing reactions that generate acidic byproducts, careful monitoring and quenching are necessary to prevent unintended deprotection. If acidic conditions are required for a subsequent step, they should be controlled and deliberate.
Conclusion
This compound is a valuable building block whose utility is maximized when its solubility and stability profiles are well understood. Its solubility is a predictable function of its structure, with high solubility in DMSO and moderate solubility in aqueous media. The primary stability concern is the acid lability of the Boc group, which is a designed feature but requires careful management during storage and multi-step synthesis. By employing the robust analytical protocols detailed in this guide, researchers can generate reliable data, mitigate risks associated with poor solubility and degradation, and ultimately accelerate their drug discovery programs.
References
- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Shinde, V. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho.
- MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online.
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Purdue University. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs.
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
- ChemicalBook. (n.d.). (S)-3-(Boc-amino)pyrrolidine.
- Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros.
- PubChem. (n.d.). 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Benchchem. (n.d.). This compound.
- Advanced ChemBlocks. (n.d.). This compound.
- Advanced ChemBlocks. (2025, November 21). This compound 97% | CAS.
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A Technical Guide to cis-3-(Boc-amino)-4-methoxypyrrolidine for Researchers in Drug Development
This guide provides an in-depth technical overview of cis-3-(Boc-amino)-4-methoxypyrrolidine, a key chiral building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document explores the compound's properties, commercial sourcing, quality control, and applications, with a focus on practical, field-proven insights.
Introduction: The Strategic Importance of Substituted Pyrrolidines
The pyrrolidine ring is a privileged scaffold in a multitude of pharmaceuticals and natural products.[1] The stereochemistry of substituents on this five-membered ring is often a critical determinant of biological activity. This compound, with its defined stereochemistry and orthogonal protecting groups, offers medicinal chemists a versatile platform for the synthesis of complex molecules, particularly in the development of novel therapeutics. Its systematic IUPAC name is tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate, and it is uniquely identified by the CAS Registry Number 128739-89-9.[2]
Commercial Suppliers and Procurement
A reliable supply of high-purity starting materials is the foundation of any successful synthetic campaign. Several reputable chemical suppliers offer this compound, typically with a purity of 97% or higher. When selecting a supplier, researchers should consider not only the list price but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and the supplier's ability to provide larger quantities for scale-up.
Below is a comparative table of prominent commercial suppliers:
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Advanced ChemBlocks | This compound | 128739-89-9 | 97% | 100MG, 250MG, 1G |
| Benchchem | This compound | 128739-89-9 | >95% | Inquire |
| KeyOrganics (via Arctom) | This compound | 128739-89-9 | Inquire | Inquire |
| Chemsigma | Carbamic acid, (4-methoxy-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, cis- | 128739-89-9 | Inquire | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Quality Control and Analytical Protocols
Ensuring the identity and purity of this compound is paramount before its inclusion in a synthetic route. The primary concerns are the confirmation of the chemical structure, the assessment of chemical purity, and the determination of enantiomeric excess (ee).
Chemical Structure and Purity Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. A typical ¹H NMR spectrum will show characteristic peaks for the Boc protecting group (a singlet at ~1.4 ppm), the methoxy group (a singlet at ~3.3 ppm), and the pyrrolidine ring protons.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the chemical purity of the compound. A standard reversed-phase HPLC method can be used to separate the main compound from any non-volatile impurities.
Protocol: HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
-
Analysis: The purity is determined by the relative area of the main peak.
Enantiomeric Purity Determination
The stereochemical integrity of the pyrrolidine core is crucial for its intended biological effect. Chiral HPLC is the gold standard for determining the enantiomeric excess.[3]
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H).[4]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2 v/v) with a small amount of an amine modifier like triethylamine (0.2%).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound or a suitable derivative absorbs (e.g., 254 nm after derivatization).[4]
-
Sample Preparation: Dissolve the sample in the mobile phase. If the compound lacks a strong chromophore, pre-column derivatization with an agent like 4-nitrobenzoic acid can be employed.[1]
-
Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Then, inject the sample and integrate the peak areas to calculate the enantiomeric excess.
Quality Control Workflow Diagram
The following diagram illustrates a typical workflow for the quality control of incoming this compound.
Caption: Quality Control Workflow for this compound.
Application in Drug Discovery: Synthesis of Quinolone Antibacterials
One of the most significant applications of this compound is in the synthesis of novel quinolone and naphthyridone antibacterial agents. The substituted pyrrolidine moiety is often introduced at the C-7 position of the quinolone core, which is known to be a critical determinant of antibacterial potency and spectrum.
A key advantage of using this building block is that the cis stereochemistry between the amino and methoxy groups can impart favorable pharmacological properties to the final compound.[5] The Boc-protecting group on the amine allows for facile coupling to the quinolone core, and it can be deprotected under acidic conditions to reveal the free amine for further functionalization if required.
Representative Synthetic Pathway
The diagram below illustrates a generalized synthetic route for incorporating this compound into a quinolone scaffold.
Caption: Generalized synthetic pathway for quinolone antibacterials.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex chiral molecules in drug discovery. Its well-defined stereochemistry and orthogonal protecting groups make it an attractive starting material for creating novel therapeutics, particularly in the area of antibacterial research. A thorough understanding of its commercial availability and the implementation of robust quality control protocols are essential for its successful application in a research and development setting.
References
- Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
- Benchchem. A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.
- ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Advanced ChemBlocks. This compound.
- Advanced ChemBlocks. This compound 97% | CAS.
- Echemi. tert-butylN-[(3S,4S)-4-methoxypyrrolidin-3-yl]carbamate.
- BLDpharm. 2308967-14-6|tert-Butyl (4-methoxypyrrolidin-3-yl)(methyl)carbamate.
- Benchchem. This compound | 128739-89-9.
- Arctom. CAS NO. 128739-89-9 | this compound | Catalog KOR-AS-52431.
- Chemsigma. Carbamic acid, (4-methoxy-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, cis- [128739-89-9].
- ResearchGate. Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines | Request PDF.
- Sigma-Aldrich. cis-3-Amino-4-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.
- MDPI. Synthesis of a New Chiral Pyrrolidine.
- ChemicalBook. (R)-3-(Boc-amino)pyrrolidine(122536-77-0) 1 H NMR.
- ResearchGate. Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride.
- Sigma-Aldrich. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9.
- BOC Sciences. Analytical Services for Advanced Testing & Analysis.
-
ResearchGate. Synthesis and Structure-Activity Relationships of 7-(3'-Amino-4'-methoxypyrrolidin-1'-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Available from: [Link]
Sources
The Indispensable Role of Chiral Pyrrolidines in Modern Medicinal Chemistry: A Technical Guide
Introduction: Beyond Flatland - The Significance of Chirality and the Rise of the Pyrrolidine Scaffold
In the intricate world of drug discovery, the three-dimensional architecture of a molecule is paramount to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that profoundly influences a drug's efficacy, safety, and overall pharmacological profile.[1] The human body, being a chiral environment, often interacts differently with each enantiomer of a chiral drug, with one enantiomer typically exhibiting the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[2]
Among the vast landscape of heterocyclic scaffolds utilized by medicinal chemists, the five-membered saturated nitrogen-containing pyrrolidine ring has emerged as a "privileged scaffold."[3] This distinction is not arbitrary; the pyrrolidine motif is a recurring structural feature in a multitude of natural products, such as nicotine and hygrine, and is prominently found in numerous FDA-approved drugs.[4] Its prevalence stems from a unique combination of structural and physicochemical properties that offer a versatile toolkit for drug designers to modulate biological activity and optimize pharmacokinetic profiles.[3][5] The sp³-hybridized carbon atoms of the pyrrolidine ring confer a distinct three-dimensional and globular shape, a stark contrast to flat aromatic systems. This increased three-dimensionality allows for a more sophisticated and precise interaction with the complex topographies of biological targets.[6]
This in-depth technical guide will navigate the multifaceted world of chiral pyrrolidines in medicinal chemistry. We will explore the nuances of their stereoselective synthesis, delve into their critical role as pharmacophores in a range of therapeutics, and examine their application as powerful organocatalysts in the synthesis of complex molecules.
Part 1: Mastering Stereochemistry - The Synthesis of Chiral Pyrrolidines
The ability to control the absolute stereochemistry of the pyrrolidine ring is a cornerstone of its successful application in drug discovery. Several powerful strategies have been developed to access enantiomerically pure or enriched pyrrolidine derivatives.
Asymmetric [3+2] Cycloaddition: A Convergent and Powerful Approach
One of the most elegant and widely employed methods for the enantioselective construction of the pyrrolidine core is the asymmetric [3+2] cycloaddition reaction.[7] This reaction involves the formal addition of a three-atom component (the 1,3-dipole) to a two-atom component (the dipolarophile). In the context of pyrrolidine synthesis, an azomethine ylide serves as the 1,3-dipole, which reacts with an alkene dipolarophile.
The key to achieving high enantioselectivity lies in the use of chiral catalysts, typically complexes of transition metals like copper(I) or silver(I) with chiral ligands.[7] These catalysts orchestrate the cycloaddition in a stereodefined manner, leading to the formation of highly substituted pyrrolidines with excellent control over multiple stereocenters.
Experimental Protocol: Asymmetric [3+2] Cycloaddition of an Azomethine Ylide
This protocol provides a general procedure for the silver-catalyzed asymmetric [3+2] cycloaddition of an azomethine ylide generated from an α-imino ester.
Materials:
-
Silver acetate (AgOAc)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
α-Imino ester (e.g., ethyl N-benzylideneglycinate)
-
Alkene (e.g., N-phenylmaleimide)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve silver acetate (0.05 mmol) and the chiral phosphine ligand (0.055 mmol) in anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
-
To this solution, add the alkene (1.0 mmol).
-
In a separate flask, prepare a solution of the α-imino ester (1.2 mmol) in anhydrous toluene (5 mL).
-
Add the α-imino ester solution to the reaction mixture dropwise over a period of 1 hour at the desired reaction temperature (e.g., 0 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine derivative.
Characterization:
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Organocatalysis: The Power of Chiral Amines
The rise of organocatalysis has provided a powerful, metal-free alternative for the synthesis of chiral pyrrolidines. Chiral secondary amines, most notably L-proline and its derivatives, have proven to be exceptionally effective catalysts for a variety of transformations that lead to highly functionalized pyrrolidines.[8]
A common strategy involves the Michael addition of a carbonyl compound (aldehyde or ketone) to an electron-deficient alkene, such as a nitroolefin. The chiral amine catalyst activates the carbonyl compound through the formation of a nucleophilic enamine intermediate. This enamine then attacks the nitroolefin in a highly stereoselective manner, dictated by the chiral environment of the catalyst. Subsequent intramolecular cyclization of the resulting γ-nitrocarbonyl compound furnishes the desired pyrrolidine.
Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition/Cyclization
This protocol outlines a general procedure for the synthesis of a chiral nitro-substituted pyrrolidine via a proline-catalyzed cascade reaction.
Materials:
-
L-proline
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred solution of the nitroalkene (1.0 mmol) in DMSO (5 mL) at room temperature, add the aldehyde (3.0 mmol).
-
Add L-proline (0.2 mmol, 20 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral pyrrolidine.
Characterization:
-
Determine the diastereomeric and enantiomeric ratios of the product using chiral HPLC or by conversion to a suitable derivative for NMR analysis.
Chiral Pool Synthesis: Nature's Starting Materials
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. These compounds serve as excellent starting materials for the synthesis of complex chiral molecules, including pyrrolidines.
L-proline and its derivative, (2S,4R)-4-hydroxyproline, are particularly valuable chiral building blocks for pyrrolidine synthesis.[8] Their inherent stereochemistry can be leveraged and transferred through a series of chemical transformations to construct a wide variety of substituted chiral pyrrolidines.
Experimental Protocol: Synthesis of (2S,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid from (2S,4R)-4-hydroxyproline
This protocol describes the protection of the nitrogen atom of (2S,4R)-4-hydroxyproline, a common step in its utilization as a chiral building block.[9]
Materials:
-
(2S,4R)-4-hydroxyproline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve (2S,4R)-4-hydroxyproline (10.0 g, 76.2 mmol) in a mixture of THF (100 mL) and water (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium hydroxide (6.1 g, 152.4 mmol) in water (50 mL) dropwise, maintaining the temperature below 5 °C.
-
To this basic solution, add a solution of di-tert-butyl dicarbonate (18.3 g, 83.8 mmol) in THF (50 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 1 M solution of hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product as a white solid.
Part 2: The Pyrrolidine Pharmacophore - Impact on Drug Action and Properties
The pyrrolidine ring is more than just a structural framework; it often plays a crucial role as a key pharmacophore, directly interacting with biological targets and influencing the overall pharmacological profile of a drug. Its inherent properties can be fine-tuned through substitution to optimize potency, selectivity, and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[5]
Enhancing Potency and Selectivity
The three-dimensional nature of the pyrrolidine scaffold allows for the precise spatial arrangement of functional groups, enabling optimal interactions with the binding pockets of enzymes and receptors.[6] The stereochemistry of these substituents is often critical for achieving high potency and selectivity. A classic example is found in the development of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension.
Case Study: ACE Inhibitors
Captopril, the first-in-class ACE inhibitor, features a (2S)-proline moiety.[10] This specific stereoisomer is crucial for its inhibitory activity, as it mimics the C-terminal dipeptide of angiotensin I, the natural substrate of ACE. The pyrrolidine ring orients the carboxylate and thiol groups in a precise geometry to effectively chelate the zinc ion in the active site of the enzyme.
| Drug | Pyrrolidine Stereochemistry | Key Interactions with ACE |
| Captopril | (2S) | The carboxylate group of the proline ring forms an ionic bond with a positively charged residue in the active site, while the thiol group coordinates with the essential zinc ion.[10] |
| Enalapril | (2S) | The active metabolite, enalaprilat, utilizes the proline carboxylate for ionic interactions and another carboxylate group to chelate the zinc ion.[11] |
| Lisinopril | (2S) | Similar to enalaprilat, the proline moiety correctly positions the key interacting groups within the ACE active site.[11] |
Modulating ADME Properties
The pyrrolidine ring can significantly influence a drug's ADME profile. The presence of the basic nitrogen atom can enhance aqueous solubility, which is often a desirable property for oral drug delivery.[5] Furthermore, the overall polarity and lipophilicity of a molecule can be modulated by introducing various substituents on the pyrrolidine ring.
For instance, in the development of DPP-4 inhibitors for type 2 diabetes, the pyrrolidine scaffold not only contributes to the pharmacophore but also impacts the pharmacokinetic properties. The nitrile group on vildagliptin, for example, forms a reversible covalent bond with a serine residue in the active site of DPP-4, and the chiral pyrrolidine core ensures the correct orientation for this interaction.[8]
The metabolic stability of the pyrrolidine ring is generally good, though it can be susceptible to oxidation at the carbon atoms adjacent to the nitrogen.[5] Judicious placement of substituents can block these metabolic "soft spots" and improve the drug's half-life.
Part 3: Chiral Pyrrolidines as Organocatalysts - A Green Chemistry Revolution
Beyond their role as integral components of drug molecules, chiral pyrrolidines have revolutionized asymmetric synthesis as highly effective organocatalysts.[8] This field of catalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a more sustainable and often more practical alternative to traditional metal-based catalysts.
The Proline-Catalyzed Aldol Reaction: A Mechanistic Deep Dive
The L-proline-catalyzed asymmetric aldol reaction is a classic example of the power of chiral pyrrolidine-based organocatalysis.[3][6][7][12] This reaction allows for the direct, enantioselective formation of a carbon-carbon bond between two carbonyl compounds, a fundamental transformation in organic synthesis.
The catalytic cycle, as illustrated in the diagram below, proceeds through an enamine intermediate. The secondary amine of proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine. The chirality of the proline catalyst directs the enamine to attack one face of the acceptor aldehyde preferentially. The carboxylic acid group of proline is believed to play a crucial role in activating the acceptor aldehyde through hydrogen bonding and in facilitating the proton transfer steps.[3][6][7][12]
Caption: Catalytic cycle of the L-proline-catalyzed asymmetric aldol reaction.
The stereochemical outcome of the reaction is determined in the carbon-carbon bond-forming step. The transition state involves a complex interplay of steric and electronic factors, with the bulky substituent on the proline ring effectively shielding one face of the enamine, leading to the observed high enantioselectivity.
Conclusion and Future Perspectives
The chiral pyrrolidine scaffold has undeniably cemented its position as a cornerstone of modern medicinal chemistry. Its unique combination of three-dimensional complexity, synthetic accessibility, and favorable physicochemical properties makes it an invaluable tool for the design and development of novel therapeutics. From the stereoselective synthesis of these crucial building blocks to their incorporation as key pharmacophores and their application as powerful organocatalysts, the versatility of chiral pyrrolidines is truly remarkable.
As our understanding of disease biology deepens and the demand for more specific and effective medicines grows, the importance of chiral pyrrolidines is only set to increase. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel pyrrolidine-based scaffolds with unique substitution patterns, and the application of computational tools to better predict the impact of these scaffolds on drug properties. The continued exploration of the vast chemical space offered by chiral pyrrolidines holds immense promise for the discovery of the next generation of life-saving medicines.
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Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
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Laohapaisan, A., Roy, P. P., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem, S2451-9294(24)00498-X. [Link]
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Alcarazo, M. (2022). Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. Organic Letters, 24(29), 5376–5380. [Link]
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ResearchGate. (n.d.). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. [Link]
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Cerezo, A., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(7), 4636-4644. [Link]
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Gande, V. O., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(12), 7350-7360. [Link]
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Sergeeva, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
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Carretero, J. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7356–7361. [Link]
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Liao, Y., et al. (2017). Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. ACS Catalysis, 7(6), 3934–3939. [Link]
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Payne, M. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]
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Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem, S2451-9294(24)00498-X. [Link]
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Hashihayata, T., et al. (2001). Diastereoselective synthesis of (2R,4R)-2-aryl-4-hydroxypyrrolidine: preparation of the side chain of novel carbapenem. Chemical & Pharmaceutical Bulletin, 49(11), 1500-1502. [Link]
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Gande, V. O., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(12), 7350-7360. [Link]
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Ahmad, I., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10, 1040683. [Link]
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Hidayat, M., et al. (2024). Pharmacophore mapping of Angiotensin Converting Enzymes (ACEs): Insight to Binding Site of ACE1 and ACE2. Biology, Medicine, & Natural Product Chemistry, 13(2), 118-124. [Link]
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A Comprehensive Technical Guide to the Synthesis of cis-3-(Boc-amino)-4-methoxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. Among the vast array of substituted pyrrolidines, cis-3-(Boc-amino)-4-methoxypyrrolidine stands out as a valuable building block in drug discovery. The cis relationship between the Boc-amino and methoxy groups provides a specific conformational constraint that is often sought after in the design of novel therapeutics. This in-depth technical guide provides a detailed literature review of the synthetic strategies for accessing this important molecule, with a focus on stereocontrol and practical experimental considerations.
Strategic Approaches to the Pyrrolidine Core
The synthesis of highly functionalized pyrrolidines, such as the target molecule, can be broadly categorized into two main strategies:
-
Ring construction from acyclic precursors: This approach involves the formation of the pyrrolidine ring through cyclization of a linear starting material.[1]
-
Functionalization of a pre-existing pyrrolidine ring: This strategy often utilizes commercially available and chirally pure starting materials from the "chiral pool," such as L-proline or 4-hydroxy-L-proline, and modifies them through a series of stereocontrolled reactions.[1]
For the synthesis of this compound, the functionalization of a pre-existing pyrrolidine ring, specifically from trans-4-hydroxy-L-proline, has emerged as a robust and widely adopted strategy. This approach leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product.
Synthesis from trans-4-Hydroxy-L-proline: A Double Inversion Strategy
The most common and stereochemically controlled route to this compound from trans-4-hydroxy-L-proline relies on a key double inversion strategy at the C4 position of the pyrrolidine ring. This elegant approach ensures the desired cis stereochemical relationship between the amino and methoxy functionalities. The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway from trans-4-hydroxy-L-proline.
Step 1: Protection of trans-4-Hydroxy-L-proline
The initial step involves the protection of both the secondary amine and the carboxylic acid functionalities of trans-4-hydroxy-L-proline. This is crucial to prevent unwanted side reactions in the subsequent steps. A common protection strategy is the formation of the N-Boc (tert-butyloxycarbonyl) and the methyl ester derivatives.
Experimental Protocol: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester [3]
-
To a solution of trans-4-hydroxy-L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the N-Boc-trans-4-hydroxy-L-proline.
-
To a solution of the N-Boc protected acid in a solvent like methanol, add a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) or use Fischer esterification conditions (methanol with a catalytic amount of acid) to form the methyl ester.
-
Purify the product by column chromatography.
| Reagent/Solvent | Molar Equivalent | Purpose |
| trans-4-Hydroxy-L-proline | 1.0 | Starting Material |
| Sodium Hydroxide | ~2.0 | Base |
| Di-tert-butyl dicarbonate | ~1.1 | Boc protecting agent |
| Dioxane/Water | - | Solvent |
| Methanol | - | Solvent and reagent |
| Acid (e.g., HCl) | Catalytic | Catalyst for esterification |
Step 2: Stereochemical Inversion of the C4-Hydroxyl Group (Mitsunobu Reaction)
This is a critical step to invert the stereochemistry at the C4 position from trans to cis. The Mitsunobu reaction is a powerful tool for achieving this transformation with high stereospecificity. The reaction involves the use of a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the hydroxyl group for nucleophilic attack with inversion of configuration. A common nucleophile for this purpose is p-nitrobenzoic acid, followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of N-Boc-cis-4-hydroxyproline methyl ester
-
Dissolve the N-Boc-trans-4-hydroxyproline methyl ester, triphenylphosphine, and p-nitrobenzoic acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add DIAD dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Remove the solvent under reduced pressure and purify the intermediate p-nitrobenzoate ester by column chromatography.
-
Dissolve the purified ester in a solvent mixture (e.g., methanol/water) and add a base (e.g., potassium carbonate) to hydrolyze the ester.
-
After completion of the hydrolysis, neutralize the reaction mixture and extract the desired N-Boc-cis-4-hydroxyproline methyl ester.
-
Purify the product by column chromatography.
| Reagent/Solvent | Molar Equivalent | Purpose |
| N-Boc-trans-4-hydroxyproline methyl ester | 1.0 | Substrate |
| Triphenylphosphine | ~1.5 | Mitsunobu reagent |
| Diisopropyl azodicarboxylate (DIAD) | ~1.5 | Mitsunobu reagent |
| p-Nitrobenzoic acid | ~1.5 | Nucleophile |
| Anhydrous THF | - | Solvent |
| Potassium Carbonate | ~2.0 | Base for hydrolysis |
| Methanol/Water | - | Solvent for hydrolysis |
Step 3: Activation of the cis-Hydroxyl Group
The newly formed cis-hydroxyl group needs to be converted into a good leaving group to facilitate the subsequent nucleophilic substitution. This is typically achieved by converting it into a sulfonate ester, such as a mesylate or tosylate.
Experimental Protocol: Synthesis of N-Boc-cis-4-mesyloxyproline methyl ester
-
Dissolve the N-Boc-cis-4-hydroxyproline methyl ester in an anhydrous solvent like dichloromethane (DCM) or THF.
-
Add a base, such as triethylamine (Et₃N) or pyridine, to the solution.
-
Cool the mixture to 0 °C and add methanesulfonyl chloride (MsCl) dropwise.
-
Stir the reaction at 0 °C for a few hours or until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate, which is often used in the next step without further purification.
| Reagent/Solvent | Molar Equivalent | Purpose |
| N-Boc-cis-4-hydroxyproline methyl ester | 1.0 | Substrate |
| Methanesulfonyl chloride (MsCl) | ~1.2 | Activating agent |
| Triethylamine (Et₃N) | ~1.5 | Base |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
Step 4: Introduction of the Amino Group Precursor (Azide Substitution)
With the activated cis-hydroxyl group in place, the amino functionality can be introduced via an Sₙ2 reaction with an azide source, typically sodium azide (NaN₃). This reaction proceeds with inversion of stereochemistry, resulting in the desired trans relationship between the newly introduced azide group and the ester at C2, which will ultimately lead to the cis relationship between the final amino and methoxy groups.
Experimental Protocol: Synthesis of N-Boc-trans-3-azido-4-hydroxyproline methyl ester
-
Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide to the solution and heat the reaction mixture (e.g., to 80-100 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Reagent/Solvent | Molar Equivalent | Purpose |
| N-Boc-cis-4-mesyloxyproline methyl ester | 1.0 | Substrate |
| Sodium Azide (NaN₃) | ~3.0 | Azide source |
| Dimethylformamide (DMF) | - | Solvent |
Step 5: Methylation of the Hydroxyl Group
The remaining hydroxyl group is then converted to a methoxy group. This is typically achieved through a Williamson ether synthesis, using a strong base to deprotonate the alcohol followed by reaction with a methylating agent.
Experimental Protocol: Synthesis of N-Boc-trans-3-azido-4-methoxyproline methyl ester
-
Dissolve the azido alcohol in an anhydrous solvent such as THF.
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise.
-
After the evolution of hydrogen gas ceases, add a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
| Reagent/Solvent | Molar Equivalent | Purpose |
| N-Boc-trans-3-azido-4-hydroxyproline methyl ester | 1.0 | Substrate |
| Sodium Hydride (NaH) | ~1.2 | Base |
| Methyl Iodide (MeI) | ~1.5 | Methylating agent |
| Anhydrous THF | - | Solvent |
Step 6: Reduction of the Azide to an Amine
The azide group is a versatile precursor to a primary amine and can be selectively reduced without affecting other functional groups in the molecule. A common method for this transformation is catalytic hydrogenation.
Experimental Protocol: Synthesis of N-Boc-trans-3-amino-4-methoxyproline methyl ester
-
Dissolve the azido compound in a solvent such as methanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.
| Reagent/Solvent | Molar Equivalent | Purpose |
| N-Boc-trans-3-azido-4-methoxyproline methyl ester | 1.0 | Substrate |
| Palladium on Carbon (10% Pd/C) | Catalytic | Catalyst |
| Hydrogen (H₂) | Excess | Reducing agent |
| Methanol | - | Solvent |
Step 7: Boc Protection of the Newly Formed Amine
The newly formed primary amine is then protected with a Boc group to yield the final target molecule.
Experimental Protocol: Synthesis of this compound
-
Dissolve the crude amine in a suitable solvent (e.g., dichloromethane).
-
Add a base, such as triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with aqueous solutions of a weak acid (e.g., citric acid) and a weak base (e.g., sodium bicarbonate) to remove any unreacted starting materials and byproducts.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
| Reagent/Solvent | Molar Equivalent | Purpose |
| N-Boc-trans-3-amino-4-methoxyproline methyl ester | 1.0 | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | ~1.1 | Boc protecting agent |
| Triethylamine | ~1.2 | Base |
| Dichloromethane | - | Solvent |
Alternative Synthetic Strategies
While the double inversion strategy from trans-4-hydroxy-L-proline is the most established route, other approaches have been explored for the synthesis of substituted pyrrolidines. These include:
-
Ring-closing metathesis (RCM): This powerful reaction can be used to construct the pyrrolidine ring from an acyclic diene precursor. Subsequent functionalization would be required to install the desired substituents.
-
[3+2] Cycloaddition reactions: The reaction of azomethine ylides with substituted alkenes can provide a rapid entry to highly functionalized pyrrolidines.[2] Controlling the stereochemistry in these reactions is a key challenge.
-
Enzymatic resolutions: Chiral synthons can be obtained through the enzymatic resolution of racemic intermediates, such as racemic 3-amino-4-hydroxypyrrolidine derivatives.[4]
These alternative methods offer potential advantages in terms of step economy or access to different stereoisomers, but they often require more specialized reagents and conditions compared to the chiral pool approach.
Conclusion
The synthesis of this compound is a well-defined process that showcases key principles of modern organic synthesis, particularly in the realm of stereocontrol. The double inversion strategy starting from the readily available and inexpensive trans-4-hydroxy-L-proline provides a reliable and scalable route to this valuable building block. By carefully selecting protecting groups and reaction conditions, researchers can efficiently access this compound for use in the discovery and development of novel therapeutics. The detailed protocols and strategic considerations outlined in this guide are intended to provide a solid foundation for scientists working in this exciting and impactful area of medicinal chemistry.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 753. [Link]
-
Palomo, C., et al. (1996). Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines From trans-4-Hydroxy-L-proline. The Journal of Organic Chemistry, 61(14), 4748–4755. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. RSC Publishing. [Link]
-
Ferraz, H. M. C., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(11), 2947. [Link]
-
The Royal Society of Chemistry. 10. RSC Publishing. [Link]
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Bondarenko, S. S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
-
Couty, F., et al. (2006). Stereoselective synthesis and glycosidase inhibitory activity of 3,4-dihydroxy-pyrrolidin-2-one, 3,4-dihydroxy-piperidin-2-one and 1,2-dihydroxy-pyrrolizidin-3-one. Bioorganic & Medicinal Chemistry Letters, 16(2), 417-420. [Link]
-
Reddy, G. V., et al. (2005). A convenient synthesis of trans-3-hydroxy-L-proline. Arkivoc, 2005(11), 209-217. [Link]
-
Ruff, Y., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Angewandte Chemie International Edition, 60(16), 8820-8824. [Link]
-
D'hooghe, M., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(28), 19349-19358. [Link]
-
Qiu, X., & Qing, F. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Publications of the IAS Fellows, 1(1), 1-6. [Link]
-
Kamal, A., et al. (2009). Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. Tetrahedron: Asymmetry, 20(10), 1147-1153. [Link]
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Methodological & Application
The Strategic Deployment of cis-3-(Boc-amino)-4-methoxypyrrolidine in Modern Drug Discovery
Introduction: The Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrrolidine ring stands out as a "privileged scaffold".[1] Its prevalence in FDA-approved pharmaceuticals is a testament to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement, crucial for precise molecular interactions with biological targets.[2] Among the vast array of substituted pyrrolidines, cis-3-(Boc-amino)-4-methoxypyrrolidine has emerged as a chiral building block of significant strategic value, particularly in the synthesis of complex antiviral agents.[3][4] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile intermediate.
This guide will delve into the core attributes of this compound, provide detailed protocols for its key transformations, and illustrate its application in the synthesis of high-value pharmaceutical targets.
Molecular Profile and Strategic Advantages
This compound (systematic name: tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate) is a chiral molecule distinguished by its specific stereochemistry and the orthogonal protecting groups on its two nitrogen atoms.[5]
| Property | Value |
| CAS Number | 128739-89-9 |
| Molecular Formula | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 216.28 g/mol |
| Appearance | Solid |
The strategic utility of this building block is rooted in several key features:
-
Defined Stereochemistry: The cis relationship between the amino and methoxy groups provides a rigid conformational constraint. This pre-organized geometry is invaluable in designing molecules that fit into specific binding pockets of enzymes, such as viral proteases.
-
Orthogonal Protection: The secondary amine of the pyrrolidine ring is free for selective functionalization, while the primary amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This allows for a stepwise and controlled elaboration of the molecular structure.
-
Enhanced Solubility: The methoxy group can contribute to improved solubility and metabolic stability of the final drug molecule, key considerations in drug development.[6]
Core Applications in Synthesis
The primary application of this compound is as a central scaffold in multi-step syntheses. The synthetic workflow typically involves two key transformations:
-
Functionalization of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring can be readily acylated or alkylated. This is a crucial step for introducing a significant portion of the target molecule's structure.
-
Deprotection of the Boc Group and Further Functionalization: Subsequent removal of the Boc group unmasks the primary amine, which can then be coupled with other fragments, often completing the synthesis of the target molecule.
Experimental Protocols
Protocol 1: N-Acylation of the Pyrrolidine Ring
This protocol describes a general procedure for the amide bond formation between this compound and a carboxylic acid, a common step in the synthesis of antiviral agents like HCV protease inhibitors.[7][8]
Reaction Scheme:
Workflow for N-Acylation.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid of interest (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[8]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.1 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equiv) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Expertise & Experience Insights: The choice of coupling reagent is critical. HATU is highly effective for forming amide bonds, especially with sterically hindered substrates, and helps to minimize racemization.[8] The pre-activation step ensures efficient conversion to the active ester before the addition of the amine component.
Protocol 2: Boc-Deprotection of the N-Acylated Pyrrolidine
This protocol details the removal of the Boc protecting group under acidic conditions, a necessary step to reveal the primary amine for subsequent reactions.
Reaction Scheme:
Workflow for Boc-Deprotection.
Materials:
-
N-Acyl-cis-3-(Boc-amino)-4-methoxypyrrolidine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the N-acyl-cis-3-(Boc-amino)-4-methoxypyrrolidine (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equiv).
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Add diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.
-
Filter the solid and wash with cold diethyl ether. Dry the product under vacuum. The resulting salt can often be used in the next step without further purification.
Trustworthiness: This method is highly reliable and generally proceeds to completion with high yields. The formation of the stable tert-butyl cation and gaseous carbon dioxide drives the reaction forward.
Application in the Synthesis of HCV Protease Inhibitors
This compound and its analogs are key components in the synthesis of several direct-acting antiviral agents (DAAs) for the treatment of Hepatitis C virus (HCV) infection.[4] For instance, the core structure of the HCV NS3/4A protease inhibitor Grazoprevir features a substituted pyrrolidine ring.[1][3] The synthesis of such complex molecules relies on the precise and sequential functionalization of a chiral pyrrolidine building block.
The general synthetic strategy for incorporating the pyrrolidine moiety into an HCV inhibitor is as follows:
Synthetic pathway to HCV Protease Inhibitors.
Conclusion
This compound is a powerful and versatile chiral building block for the synthesis of complex, high-value molecules, particularly in the field of antiviral drug discovery. Its well-defined stereochemistry and orthogonal protecting groups allow for a logical and controlled synthetic strategy. The protocols provided herein offer a robust framework for the effective utilization of this important intermediate. As the demand for novel therapeutics continues to grow, the strategic application of such privileged scaffolds will remain a cornerstone of successful drug development programs.
References
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Kim, J., Waldman, J., Wang, T., & Devine, P. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261–7265. [Link]
- BenchChem. (2025).
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PubChem. (n.d.). tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Methoxypyrrolidine. Retrieved from [Link]
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Venkatraman, S., Bogen, S. L., Arasappan, A., Bennett, F., Chen, K., & Chen, L. (2006). Design and synthesis of ethyl pyrrolidine-5,5-trans-lactams as inhibitors of hepatitis C virus NS3/4A protease. Bioorganic & Medicinal Chemistry Letters, 16(23), 6058-6062. [Link]
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Taylor, J. G., Zipfel, S., Ramey, K., Vivian, R., Schrier, A., Karki, K. K., ... & Link, J. O. (2019). Discovery of the pan-genotypic hepatitis C virus NS3/4A protease inhibitor voxilaprevir (GS-9857): A component of Vosevi®. Bioorganic & Medicinal Chemistry Letters, 29(16), 2428–2436. [Link]
- Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids.
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Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
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Deeter, J., Frazier, J., Staten, G., Staszak, M., & Weigel, L. (1990). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 33(3), 1032-1041. [Link]
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Current Drug Discovery for Anti-hepatitis C Virus Targeting NS4B. (2015). Current Drug Targets, 16(6), 607-619. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (2007). Preparation process of 3 amino-4 methyl pyridine.
- Goldberg, F. W., Kettle, J. G., Jones, S., & Hinks, J. D. (2017). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Future Medicinal Chemistry, 9(13), 1541-1570.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
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The Strategic Application of cis-3-(Boc-amino)-4-methoxypyrrolidine in Modern Pharmaceutical Synthesis
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Its prevalence is due to its unique conformational properties and its ability to serve as a versatile anchor for a variety of functional groups, enabling precise three-dimensional interactions with biological targets. Within this important class of heterocycles, cis-3-(Boc-amino)-4-methoxypyrrolidine has emerged as a particularly valuable building block, offering a combination of stereochemical control, orthogonal protecting groups, and strategically placed functional handles. This guide provides a detailed exploration of the applications of this compound in pharmaceutical synthesis, with a focus on its role in the development of antiviral therapies and its potential in the synthesis of kinase inhibitors.
The strategic placement of the Boc-protected amine and the methoxy group in a cis configuration on the pyrrolidine ring provides a unique stereochemical and electronic environment. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine during various synthetic transformations and can be readily removed under acidic conditions, allowing for subsequent functionalization. The methoxy group, on the other hand, can influence the molecule's conformation and solubility, and may participate in hydrogen bonding interactions with target proteins. This combination of features makes this compound a powerful tool for the synthesis of complex and highly functionalized drug candidates.
Application in the Synthesis of Antiviral Agents: The Case of Nirmatrelvir (Paxlovid™)
One of the most significant recent applications of a pyrrolidine-based scaffold is in the synthesis of nirmatrelvir (PF-07321332), the active component of the oral antiviral medication Paxlovid™, which has been instrumental in the management of COVID-19.[1][2][3] Nirmatrelvir is a protease inhibitor that targets the main protease (Mpro) of the SARS-CoV-2 virus, an enzyme essential for viral replication.[4] The synthesis of nirmatrelvir involves the construction of a key bicyclic proline intermediate, and while the exact commercial synthesis details are proprietary, the scientific literature points towards the use of substituted pyrrolidines as foundational starting materials.
Proposed Synthetic Pathway to a Key Bicyclic Proline Intermediate
The following section outlines a proposed synthetic pathway to a key intermediate for nirmatrelvir, starting from a derivative of this compound. This pathway is illustrative and based on analogous transformations reported in the literature.
Diagram 1: Proposed Synthetic Route
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Navigating the Labyrinth of Amine Deprotection: A Guide to Boc Removal from 3-Amino-4-Methoxypyrrolidine Derivatives
Introduction: The Privileged Pyrrolidine Scaffold and the Ubiquitous Boc Group
The 3-amino-4-methoxypyrrolidine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a diverse array of biologically active molecules. Its rigid, three-dimensional structure provides a valuable framework for orienting functional groups in space, enabling precise interactions with biological targets. In the multi-step synthesis of complex molecules containing this core, the protection and deprotection of the amine functionalities are critical maneuvers. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines, prized for its stability under a wide range of reaction conditions and its facile, acid-labile removal.[1]
However, the seemingly straightforward removal of a Boc group from a functionalized pyrrolidine, such as a 3-amino-4-methoxypyrrolidine derivative, presents a unique set of challenges. The presence of a methoxy group introduces a potential site for acid-catalyzed cleavage, and the inherent nucleophilicity of the pyrrolidine nitrogen can lead to undesired side reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methods for Boc deprotection of 3-amino-4-methoxypyrrolidine derivatives. We will delve into the nuances of common acidic protocols, explore milder alternatives, and provide detailed, field-proven protocols to ensure high-yielding and clean deprotection, thereby safeguarding the integrity of your valuable synthetic intermediates.
Core Principles of Boc Deprotection: An Acid-Catalyzed Cascade
The removal of the Boc group is typically achieved under acidic conditions. The generally accepted mechanism involves the protonation of the carbonyl oxygen of the carbamate, which weakens the C-O bond. This is followed by the departure of the stable tert-butyl cation, which can then be quenched by a nucleophile or eliminate a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to furnish the free amine.[2]
Figure 1. General mechanism of acid-catalyzed Boc deprotection.
Methodologies for Boc Deprotection of 3-Amino-4-Methoxypyrrolidine Derivatives
The choice of deprotection method is paramount and must be tailored to the specific substrate, considering the potential acid sensitivity of the methoxy group. Below, we detail several protocols, ranging from the conventional to milder, more specialized approaches.
The Workhorse: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and effective methods for Boc deprotection.[3] However, the strong acidity of TFA can pose a risk to the methoxy group, potentially leading to ether cleavage, especially with prolonged reaction times or elevated temperatures. Therefore, careful monitoring is crucial.
Expertise & Experience: The key to success with TFA is to use the minimum effective concentration and reaction time. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help to control the reaction rate and minimize side product formation. The use of scavengers, such as triethylsilane or thioanisole, can be beneficial to quench the tert-butyl cation and prevent potential alkylation of the deprotected amine or other nucleophilic sites.
Trustworthiness: This protocol includes a neutralization step with a mild base (saturated aqueous sodium bicarbonate) to quench the TFA and prevent further degradation of the product. The progress of the reaction should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-exposure to the acidic conditions.
Experimental Protocol:
-
Dissolve the Boc-protected 3-amino-4-methoxypyrrolidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1–0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5–10 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1–4 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess TFA.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
The Dioxane Standard: Hydrochloric Acid (HCl) in 1,4-Dioxane
A solution of HCl in dioxane is another widely used reagent for Boc deprotection.[2] It is generally considered slightly milder than TFA and can sometimes offer better selectivity.
Expertise & Experience: Commercially available solutions of 4M HCl in dioxane are convenient. However, it is crucial to use an anhydrous grade, as the presence of water can affect the reaction and the stability of the product. The product is often isolated as the hydrochloride salt, which can be advantageous for purification and stability.
Trustworthiness: The reaction is typically clean, and the product often precipitates from the reaction mixture as the hydrochloride salt, which can be easily collected by filtration. This provides a simple and efficient workup procedure.
Experimental Protocol:
-
Dissolve the Boc-protected 3-amino-4-methoxypyrrolidine derivative (1.0 equiv) in a minimal amount of an appropriate solvent (e.g., methanol or ethyl acetate).
-
Add a 4M solution of HCl in 1,4-dioxane (10–20 equiv) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS (typically 1–4 hours).
-
If the hydrochloride salt precipitates, collect the solid by filtration and wash with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The salt can be further purified by recrystallization or used directly in the next step.
Milder Approaches for Acid-Sensitive Substrates
Given the potential for methoxy group cleavage under strong acidic conditions, milder deprotection methods are highly desirable for 3-amino-4-methoxypyrrolidine derivatives.
Lewis acids can mediate Boc deprotection under milder conditions than strong Brønsted acids.[4] Zinc bromide is a particularly useful reagent for this purpose and has been shown to be effective for the deprotection of secondary amines.[5][6]
Expertise & Experience: The reaction with ZnBr₂ is typically slower than with TFA or HCl, often requiring overnight stirring. The stoichiometry of the Lewis acid may need to be optimized for different substrates.
Trustworthiness: This method avoids the use of strong protic acids, reducing the risk of acid-catalyzed side reactions. The workup is straightforward, involving a simple aqueous wash to remove the zinc salts.
Experimental Protocol:
-
To a solution of the Boc-protected 3-amino-4-methoxypyrrolidine derivative (1.0 equiv) in anhydrous DCM (0.1 M), add zinc bromide (2.0–3.0 equiv).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Heterogeneous acid catalysts, such as Montmorillonite K10 clay, offer a greener and often milder alternative for Boc deprotection.[7][8] The reaction can often be performed under solvent-free conditions or in a non-polar solvent, and the catalyst can be easily removed by filtration.[9][10]
Expertise & Experience: The activity of the clay can vary between batches, so it is advisable to test a small scale reaction first. The reaction can sometimes be accelerated by microwave irradiation.
Trustworthiness: The ease of catalyst removal simplifies the workup procedure and minimizes the generation of acidic waste. This method is particularly attractive for large-scale synthesis.
Experimental Protocol:
-
To a flask containing the Boc-protected 3-amino-4-methoxypyrrolidine derivative (1.0 equiv), add Montmorillonite K10 clay (50–100 wt%).
-
Add a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) or perform the reaction neat.
-
Stir the mixture at room temperature or with gentle heating (40–50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with a suitable solvent (e.g., methanol or DCM), filter to remove the clay, and concentrate the filtrate to obtain the deprotected amine.
Data Presentation: A Comparative Overview of Deprotection Methods
| Method | Reagents | Solvent | Temp. | Time | Yield | Key Advantages | Potential Challenges |
| TFA/DCM | TFA (5-10 equiv) | DCM | 0 °C to RT | 1-4 h | High | Fast and effective | Potential for methoxy group cleavage; requires careful neutralization |
| HCl/Dioxane | 4M HCl in Dioxane | Dioxane | RT | 1-4 h | High | Product often precipitates as HCl salt, simplifying workup | Dioxane is a hazardous solvent |
| ZnBr₂/DCM | ZnBr₂ (2-3 equiv) | DCM | RT | 12-24 h | Good-High | Milder than strong acids, good for acid-sensitive substrates | Slower reaction times |
| Montmorillonite K10 | Montmorillonite K10 | DCM/Neat | RT-50 °C | 2-24 h | Variable | Green, easy workup | Catalyst activity can be variable |
Visualization of Experimental Workflow
Figure 2. A generalized experimental workflow for Boc deprotection.
Conclusion: A Strategic Approach to Amine Deprotection
The successful deprotection of the Boc group from 3-amino-4-methoxypyrrolidine derivatives is a critical step in the synthesis of many valuable compounds. While standard acidic methods using TFA or HCl are often effective, the presence of a potentially acid-labile methoxy group necessitates a careful and strategic approach. Milder methods employing Lewis acids like zinc bromide or solid-supported acids such as Montmorillonite K10 offer viable alternatives that can minimize side reactions and improve overall yields.
The choice of the optimal deprotection strategy will ultimately depend on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. By understanding the underlying mechanisms and potential pitfalls of each method, and by carefully monitoring the reaction progress, researchers can confidently navigate the challenges of Boc deprotection and successfully advance their synthetic campaigns.
References
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-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527. [Link][3]
-
Dud, M., & Margetic, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link][11]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863–23869. [Link][12][13]
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Kaul, R., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. [Link][14]
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Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 23(3), 399-406. [Link][13]
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Nigama, S. C., Mann, A., Taddei, M., & Wermutha, C.-G. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications, 19(18), 3139–3142. [Link][6]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link][15]
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Papageorgiou, G., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link][16]
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Wu, Z., et al. (2020). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 25(18), 4249. [Link][17]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link][1]
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Common Organic Chemistry. (n.d.). Boc Deprotection - ZnBr2. [Link][18]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link][19]
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El-faham, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Sulfur Chemistry, 33(5), 507-517. [Link][9]
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Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link][20]
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Wu, Z., et al. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 6(5), 844-851. [Link][21]
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Wu, Z., et al. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 6(5), 844-851. [Link][22]
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Di Mauro, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296. [Link][23]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. [Link][4]
-
El Kazouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research, 4(5), 2569-2575. [Link][24][25]
-
Bandgar, B. P., et al. (2007). Montmorillonite K10 Clay: An Efficient Catalyst for the One-Pot Stereoselective Synthesis of Beta-Acetamido Ketones. ARKIVOC, 2007(14), 127-134. [Link][7]
-
Li, T. S., & Li, S. H. (1997). Montmorillonite Clay Catalysis. Part 3: A New Ready and High Yield Procedure for the Cleavage of Acetals Catalysed by Montmorillonite K 10. Synthetic Communications, 27(13), 2299-2303. [Link][10]
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Popik, V. V. (2002). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. Photochemical & Photobiological Sciences, 1(8), 565-567. [Link][26]
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Anderson, J. C., & Horsfall, L. (2006). The 9-xanthenylmethyl group: A novel photocleavable protecting group for amines. Tetrahedron Letters, 47(33), 5899-5902. [Link][27]
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Holmes, C. P., & Jones, D. G. (1994). Novel photoreactive protecting groups. Google Patents. [28]
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Zlatić, K., et al. (2018). Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines. The Journal of Organic Chemistry, 83(4), 2145–2155. [Link][30]
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May, S. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 26(18), 3745–3750. [Link][31]
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Nardi, M., et al. (2020). Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives. Catalysts, 10(8), 856. [Link][32]
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ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). [Link][33]
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Wu, Z., et al. (2025). Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant. Organic Process Research & Development. [Link][34]
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coupling reactions involving cis-3-(Boc-amino)-4-methoxypyrrolidine
An In-Depth Technical Guide to Coupling Reactions Involving cis-3-(Boc-amino)-4-methoxypyrrolidine
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for utilizing this compound, a valuable building block in modern medicinal chemistry. The unique stereochemistry of this substituted pyrrolidine makes it a privileged scaffold in the synthesis of complex pharmaceutical compounds, particularly for targeting neurological disorders and cancer. This document emphasizes the causality behind experimental choices, ensuring that the protocols are not just lists of steps but self-validating systems grounded in established chemical principles.
Strategic Importance of this compound
The pyrrolidine ring is a foundational motif in a significant number of FDA-approved drugs. The cis-configuration of the amino and methoxy groups on the scaffold of this compound (CAS: 128739-89-9) offers a defined three-dimensional vector for molecular elaboration. The Boc (tert-butyloxycarbonyl) protecting group provides a stable, robust handle that allows for selective manipulation of other parts of a molecule before revealing the secondary amine for key coupling reactions. The subsequent deprotection unmasks a nucleophilic nitrogen ready to participate in reactions that build the core of active pharmaceutical ingredients (APIs).
This guide focuses on two of the most critical transformations for this building block: Amide Bond Formation and Palladium-Catalyzed N-Arylation . Both reactions begin with the essential deprotection of the Boc group.
Prerequisite: Boc Group Deprotection
Before any coupling reaction can occur at the nitrogen atom, the Boc protecting group must be removed. This is a straightforward acid-catalyzed hydrolysis that proceeds via a stable tert-butyl cation intermediate. The choice of acid is critical and depends on the acid sensitivity of other functional groups in the molecule.
Causality of Reagent Choice:
-
Trifluoroacetic Acid (TFA): Commonly used in a 20-50% solution in a non-polar solvent like dichloromethane (DCM). TFA is volatile, making its removal post-reaction relatively simple. The reaction is typically fast and efficient at room temperature.
-
Hydrogen Chloride (HCl) in Dioxane: A 4M solution of HCl in dioxane is another standard method. This can be advantageous when TFA-lability is a concern for other protecting groups (e.g., some trityl ethers).
Protocol 1: Boc Deprotection of this compound
Caption: General workflow for Boc deprotection.
| Parameter | Condition A: HCl/Dioxane | Condition B: TFA/DCM | Remarks |
| Reagent | 4M HCl in 1,4-Dioxane | 20-50% TFA in DCM | HCl salt products are often crystalline and easier to isolate. TFA salts can be oily. |
| Equivalents | 5-10 eq. | Used as co-solvent | --- |
| Solvent | 1,4-Dioxane or MeOH | Dichloromethane (DCM) | --- |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Reaction is typically fast, monitor by TLC/LC-MS. |
| Time | 30 min - 2 hours | 30 min - 2 hours | Monitor for disappearance of starting material. |
| Workup | Evaporate solvent. Triturate with diethyl ether to precipitate the HCl salt. | Evaporate solvent. Co-evaporate with toluene to remove residual TFA. | The resulting salt can often be used directly in the next step if an excess of base is employed. |
Step-by-Step Protocol (Condition A: HCl/Dioxane):
-
Dissolve this compound (1.0 eq.) in anhydrous 1,4-dioxane (approx. 0.1 M concentration).
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue and stir to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield cis-3-amino-4-methoxypyrrolidine hydrochloride.
Amide Bond Formation: The Workhorse of Drug Discovery
Amide coupling is arguably the most common reaction in medicinal chemistry. The deprotected cis-3-amino-4-methoxypyrrolidine serves as the amine component, which is coupled with a carboxylic acid. The reaction requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the pyrrolidine's nitrogen.
Causality of Reagent Choice:
-
Carbodiimides (EDC, DIC): These reagents, often used with additives like 1-Hydroxybenzotriazole (HOBt), form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which reduces the risk of racemization at the alpha-carbon of the carboxylic acid.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and react fast with minimal side reactions. HATU forms an OAt-active ester, which is more reactive than the OBt ester formed by HBTU, making it a preferred choice for difficult or sterically hindered couplings. The reaction requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed and to deprotonate the amine salt.
Caption: Mechanism of HATU-mediated amide coupling.
Protocol 2: HATU-Mediated Amide Coupling
| Component | Stoichiometry (eq.) | Purpose |
| cis-3-amino-4-methoxypyrrolidine·HCl | 1.0 | Nucleophile |
| Carboxylic Acid | 1.1 | Electrophile precursor |
| HATU | 1.2 | Coupling/Activating Agent |
| DIPEA | 3.0 | Non-nucleophilic base |
| Solvent | DMF (N,N-Dimethylformamide) | Polar aprotic solvent |
Step-by-Step Protocol:
-
To a solution of the carboxylic acid (1.1 eq.) in DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir the mixture at room temperature for 5-10 minutes to pre-activate the acid.
-
Add a solution of cis-3-amino-4-methoxypyrrolidine hydrochloride (1.0 eq.) in a small amount of DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require gentle heating (40-50 °C) or extended reaction time.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. It is indispensable for coupling the pyrrolidine nitrogen to aryl or heteroaryl halides and triflates, substrates where traditional nucleophilic aromatic substitution fails.
Causality of Component Choices:
-
Palladium Precatalyst: A source of Pd(0) is required to initiate the catalytic cycle. While Pd(0) complexes like Pd(PPh₃)₄ can be used, it is more common to use air-stable Pd(II) precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) which are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, JohnPhos) or N-heterocyclic carbenes (NHCs) are used to stabilize the palladium center, promote oxidative addition of the aryl halide, and facilitate the final reductive elimination step to form the C-N bond.
-
Base: A non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The strength of the base must be matched to the pKa of the amine and the reactivity of the aryl halide.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig N-Arylation
| Component | Stoichiometry (eq.) | Purpose |
| cis-3-amino-4-methoxypyrrolidine·HCl | 1.2 | Nucleophile |
| Aryl Halide (e.g., Bromide) | 1.0 | Electrophile |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Palladium Precatalyst |
| XPhos | 0.04 (4 mol%) | Ligand |
| NaOtBu | 2.5 | Base |
| Solvent | Toluene or Dioxane | Anhydrous, degassed solvent |
Step-by-Step Protocol:
-
Inert Atmosphere is Critical: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the cis-3-amino-4-methoxypyrrolidine hydrochloride (1.2 eq.).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylated pyrrolidine derivative.
Conclusion
This compound is a versatile and powerful building block for constructing complex molecules of pharmaceutical interest. Mastery of its deprotection and subsequent coupling via amide bond formation or palladium-catalyzed N-arylation provides a direct route to a vast chemical space. The protocols detailed herein are robust starting points, grounded in well-understood mechanistic principles, and can be adapted and optimized for a wide range of substrates encountered in a drug discovery campaign.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
The Strategic Utility of cis-3-(Boc-amino)-4-methoxypyrrolidine in Stereoselective Synthesis
Introduction: The Value of Constrained Chiral Scaffolds
In the landscape of modern drug discovery and development, the pyrrolidine ring system stands out as a "privileged scaffold." Its prevalence in a multitude of biologically active molecules, ranging from antiviral agents to central nervous system therapeutics, is a testament to its favorable pharmacological properties. The conformational rigidity and rich stereochemistry of substituted pyrrolidines allow for precise spatial presentation of functional groups, enabling high-affinity interactions with biological targets.[1][2] Among the vast array of available pyrrolidine-based building blocks, cis-3-(Boc-amino)-4-methoxypyrrolidine emerges as a particularly valuable chiral intermediate. Its distinct stereochemical arrangement—a cis relationship between the Boc-protected amine at the 3-position and the methoxy group at the 4-position—provides a unique structural and electronic canvas for the stereoselective synthesis of complex molecules.[3][4]
This application note provides a detailed guide for researchers, medicinal chemists, and process development scientists on the strategic applications of this compound. We will delve into its role as a cornerstone in the synthesis of high-value pharmaceutical agents, supported by detailed protocols and mechanistic insights to empower your synthetic endeavors.
Core Application: A Key Building Block for Hepatitis C Virus (HCV) Protease Inhibitors
A prominent application of substituted pyrrolidine scaffolds is in the construction of macrocyclic inhibitors of the Hepatitis C virus (HCV) NS3/4a serine protease.[5][6] One such blockbuster drug, Grazoprevir , relies on a precisely substituted pyrrolidine core to orient the key pharmacophoric elements for optimal binding to the enzyme's active site.[7][8] this compound serves as an ideal precursor for a critical fragment of Grazoprevir and related macrocyclic antiviral compounds.
The synthetic utility of this building block lies in the orthogonal reactivity of its functional groups:
-
The Pyrrolidine Nitrogen: A secondary amine that can be stereoselectively functionalized through N-alkylation or N-acylation reactions.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a wide range of reaction conditions and can be efficiently removed under acidic conditions to reveal a primary amine for further elaboration.[6][9]
-
The Methoxy Group: Provides steric and electronic influence, contributing to the overall conformational preference of the ring and potentially modulating the reactivity of adjacent functional groups.
The defined cis stereochemistry is paramount, as it translates into the desired spatial arrangement in the final macrocyclic structure, which is critical for potent biological activity.
Synthetic Protocols and Methodologies
Protocol 1: Boc Deprotection of this compound
The removal of the Boc protecting group is a gateway to a vast number of subsequent transformations. The choice of acidic conditions can be tailored to the sensitivity of other functional groups in the molecule.
Rationale: Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard and highly efficient method for Boc deprotection. The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide. The reaction is typically clean and rapid at room temperature.[10][]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
To neutralize the resulting trifluoroacetate salt, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, cis-4-methoxypyrrolidin-3-amine.
| Reagent/Solvent | Molar Ratio/Conc. | Purpose |
| This compound | 1.0 eq | Starting Material |
| Dichloromethane (DCM) | ~0.1 M | Anhydrous Solvent |
| Trifluoroacetic acid (TFA) | 5-10 eq | Deprotecting Agent |
| Saturated NaHCO₃ (aq) | As needed | Neutralization |
| Anhydrous Na₂SO₄ | As needed | Drying Agent |
Protocol 2: Stereoselective N-Acylation for Linker Installation
The secondary amine of the pyrrolidine ring is a nucleophilic handle for introducing various side chains and linkers. This protocol details a representative acylation reaction, a key step in building towards macrocyclic structures like Grazoprevir.
Rationale: This protocol employs a standard peptide coupling reaction using EDC (a carbodiimide) and HOBt. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and efficiently acylates the secondary amine of the pyrrolidine. The cis stereochemistry of the starting material is maintained throughout this transformation.[12]
Step-by-Step Protocol:
-
To a stirred solution of the desired carboxylic acid (e.g., a linker fragment for a macrocycle, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture to act as a non-nucleophilic base.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acylated product.
| Reagent/Solvent | Molar Ratio/Conc. | Purpose |
| Carboxylic Acid | 1.1 eq | Acylating Agent |
| EDCI | 1.5 eq | Coupling Agent |
| HOBt | 1.5 eq | Coupling Additive |
| This compound | 1.0 eq | Nucleophile |
| DMF | ~0.2 M | Anhydrous Solvent |
| DIPEA | 2.0 eq | Base |
Visualizing the Synthetic Workflow
To illustrate the strategic application of this compound, the following workflow diagram outlines its incorporation into a key fragment for macrocyclic antiviral synthesis.
Caption: Synthetic workflow for advanced intermediates.
Conclusion and Future Perspectives
This compound is a powerful and versatile chiral building block for stereoselective synthesis. Its pre-defined stereochemistry and orthogonally protected functional groups offer a reliable and efficient entry point for the synthesis of complex, high-value molecules, particularly in the realm of antiviral drug discovery. The protocols detailed herein provide a robust foundation for the manipulation and incorporation of this scaffold into diverse synthetic targets. As the demand for structurally novel and stereochemically complex pharmaceuticals continues to grow, the strategic implementation of such well-defined chiral building blocks will remain a cornerstone of innovation in medicinal and process chemistry.
References
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Coburn, C. A., et al. (2016). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 18(21), 5624-5627. Available at: [Link]
-
McIntyre, J. A., et al. (2019). Drug Syntheses Beyond the Rule of 5. Angewandte Chemie International Edition, 58(34), 11598-11625. Available at: [Link]
-
Zaragoza, F. (2007). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Tetrahedron: Asymmetry, 18(12), 1479-1483. Available at: [Link]
-
Lukin, K., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 26(24), 7567. Available at: [Link]
-
Kaddour, H., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Heterocyclic Chemistry, 49(6), 1324-1328. Available at: [Link]
-
Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 601(7891), 71-76. Available at: [Link]
-
Reddit. (2021). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. Available at: [Link]
-
Chen, Y., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1433-1444. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Grazoprevir. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]carbamate. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-tert-Butyl (4,4-dimethylpyrrolidin-3-yl)carbamate. PubChem Compound Database. Available at: [Link]
-
Next Peptide. (n.d.). tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate. Available at: [Link]
-
Wright, S. W., et al. (2006). cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. Journal of Medicinal Chemistry, 49(11), 3048-3051. Available at: [Link]
-
Biftu, T., et al. (2014). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 19(9), 13867-13887. Available at: [Link]
-
Patel, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1433-1444. Available at: [Link]
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- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
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Application Note: A Scalable and Stereoselective Synthesis of cis-3-(Boc-amino)-4-methoxypyrrolidine
Introduction
Substituted pyrrolidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The precise arrangement of functional groups on the pyrrolidine ring is often critical for biological activity, making stereoselective synthesis a key challenge in drug development. This application note details a robust and scalable synthetic route to cis-3-(Boc-amino)-4-methoxypyrrolidine, a valuable building block for the synthesis of complex pharmaceutical intermediates. The presented protocol is designed for large-scale production, emphasizing operational simplicity, high yields, and stereochemical control.
The strategy hinges on the stereoselective functionalization of a readily available starting material, N-Boc-3-pyrroline. The key transformations include an epoxidation followed by a regioselective and stereoselective ring-opening to install the desired cis relationship between the amino and hydroxyl functionalities. Subsequent methylation of the hydroxyl group furnishes the target compound. This approach avoids the use of expensive or hazardous reagents and is amenable to industrial-scale production.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The synthesis commences with the protection of commercially available 3-pyrroline, followed by a three-step sequence to introduce the desired functionalities with the correct stereochemistry.
Caption: Overall synthetic workflow for this compound.
Detailed Protocols and Experimental Insights
Part 1: Synthesis of N-Boc-3,4-epoxypyrrolidine
The synthesis begins with the readily available N-Boc-3-pyrroline. Epoxidation of the double bond is a critical step to set up the stereochemistry for the subsequent ring-opening.
Protocol:
-
Reaction Setup: To a solution of N-Boc-3-pyrroline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a buffered aqueous system, add a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to destroy excess peroxide. The organic layer is washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid, followed by a brine wash. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-3,4-epoxypyrrolidine.
Expert Insights:
-
Choice of Epoxidizing Agent: While m-CPBA is effective, for larger-scale operations, other reagents like peracetic acid or hydrogen peroxide in the presence of a suitable catalyst can be considered for improved safety and cost-effectiveness.
-
pH Control: Maintaining a slightly basic pH during the reaction can prevent the acid-catalyzed opening of the newly formed epoxide, thus maximizing the yield of the desired product.
Part 2: Stereoselective Synthesis of cis-3-Amino-4-hydroxypyrrolidine Intermediate
The regioselective and stereoselective ring-opening of the epoxide is the most crucial step in establishing the desired cis stereochemistry. The use of sodium azide as a nucleophile followed by reduction is a reliable method to achieve this.[2]
Protocol:
-
Azide Ring-Opening:
-
Reaction Setup: Dissolve N-Boc-3,4-epoxypyrrolidine (1.0 eq) in a solvent mixture such as ethanol/water or DMF. Add sodium azide (NaN₃) (1.5-2.0 eq) and a Lewis acid catalyst (e.g., ammonium chloride) to facilitate the ring-opening.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction typically proceeds with high regioselectivity, with the azide attacking the less hindered carbon, and with inversion of stereochemistry, leading to the trans azido alcohol.
-
-
Reduction of the Azide:
-
Reaction Setup: After completion of the ring-opening, the crude azido alcohol can be reduced directly. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, Staudinger reduction using triphenylphosphine followed by hydrolysis can be employed.
-
Work-up and Isolation: After the reduction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude cis-3-amino-4-hydroxypyrrolidine derivative is then carried forward to the next step.
-
Expert Insights:
-
Stereochemical Rationale: The Sɴ2-type ring-opening of the epoxide by the azide nucleophile occurs with inversion of configuration at the attacked carbon atom. Subsequent reduction of the azide to an amine does not affect the stereocenter, thus locking in the desired cis relationship between the amino and hydroxyl groups.
-
Safety with Azides: Sodium azide is toxic and potentially explosive. Appropriate safety precautions, such as performing the reaction in a well-ventilated fume hood and avoiding contact with acids or heavy metals, are essential, especially on a large scale.
Part 3: O-Methylation and Final Boc Protection
The final steps involve the methylation of the hydroxyl group and ensuring the amino group is protected with a Boc group.
Protocol:
-
O-Methylation:
-
Reaction Setup: The crude cis-3-amino-4-hydroxypyrrolidine derivative (1.0 eq) is dissolved in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The solution is cooled to 0 °C, and a strong base such as sodium hydride (NaH) (1.1 eq) is added portion-wise to deprotonate the hydroxyl group.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq), is then added, and the reaction is allowed to warm to room temperature and stirred until completion.
-
-
Boc Protection (if necessary) and Final Purification:
-
If the Boc group was lost during the previous steps, it can be reintroduced by treating the amino-methoxy pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.
-
Expert Insights:
-
Choice of Base and Methylating Agent: For large-scale synthesis, the choice of base and methylating agent should consider cost, safety, and ease of handling. While NaH is very effective, other bases like potassium tert-butoxide could also be used. Dimethyl sulfate is a cost-effective methylating agent but is highly toxic and requires careful handling.
-
One-Pot Procedure: Depending on the stability of the intermediates, it may be possible to combine the reduction and O-methylation steps into a one-pot procedure to improve process efficiency on a large scale.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Typical Yield | Purity |
| 1 | N-Boc-3-pyrroline | m-CPBA | >90% | >95% |
| 2 | N-Boc-3,4-epoxypyrrolidine | NaN₃, Pd/C, H₂ | ~80-85% (over two steps) | >90% (crude) |
| 3 | cis-3-Amino-4-hydroxypyrrolidine derivative | NaH, CH₃I, Boc₂O | ~75-80% | >98% (after chromatography) |
Logical Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of the target molecule.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described methodology leverages established and reliable chemical transformations to ensure high yields and excellent stereocontrol. The insights provided into reagent selection and reaction conditions are intended to facilitate the transition of this synthesis from the laboratory to a large-scale production environment, thereby supporting the development of novel therapeutics.
References
- Palma, A., et al. (2004). Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. Tetrahedron: Asymmetry, 15(12), 1815-1825.
-
Organic Syntheses Procedure. (n.d.). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved from [Link]
-
Vasilevsky, S. F., & Mitasov, M. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. [Link]
-
Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
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The Strategic Role of cis-3-(Boc-amino)-4-methoxypyrrolidine in the Synthesis of Novel Antiviral Agents: Application Notes and Protocols
Introduction: The Pyrrolidine Scaffold as a Privileged Motif in Antiviral Drug Discovery
The relentless pursuit of novel antiviral therapeutics has identified viral proteases, particularly those of the Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV), as critical targets for therapeutic intervention.[1][2][3][][] These enzymes are essential for viral replication, processing polyprotein precursors into mature, functional viral proteins. The inhibition of these proteases effectively halts the viral life cycle. Within the arsenal of medicinal chemistry, the pyrrolidine ring has emerged as a "privileged scaffold" – a molecular framework that is recurrently found in potent and selective protease inhibitors. Its rigid, three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, enabling strong and specific interactions with the active site of viral proteases.
This guide focuses on a particularly valuable building block, cis-3-(Boc-amino)-4-methoxypyrrolidine (tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate). The specific stereochemistry and functionalization of this molecule offer a unique combination of properties that are highly advantageous in the design and synthesis of next-generation antiviral compounds. The cis-relationship between the amino and methoxy groups provides a defined conformational constraint, while the Boc-protected amine and the methoxy ether offer orthogonal handles for synthetic elaboration. This allows for the construction of complex molecular architectures with a high degree of stereochemical control, a critical factor in achieving high potency and selectivity for the target enzyme.
This document will provide a detailed overview of the strategic application of this compound in the synthesis of advanced intermediates for antiviral drug candidates. We will delve into the rationale behind its use, provide detailed, field-proven synthetic protocols, and present data in a clear and accessible format for researchers, scientists, and drug development professionals.
The Strategic Advantage of this compound in Protease Inhibitor Synthesis
The utility of this compound as a chiral building block stems from several key features:
-
Pre-defined Stereochemistry: The fixed cis-stereochemistry at the C3 and C4 positions of the pyrrolidine ring reduces the synthetic complexity and eliminates the need for challenging chiral separations in later stages of the synthesis. This is crucial for developing stereochemically pure drug candidates, as different stereoisomers can have vastly different biological activities and toxicity profiles.
-
Orthogonal Protecting Groups: The tert-butyloxycarbonyl (Boc) group protecting the C3-amine is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions. This orthogonality allows for the selective functionalization of the pyrrolidine nitrogen and the C3-amine at different stages of the synthesis.
-
Conformational Rigidity: The pyrrolidine ring's inherent rigidity helps to pre-organize the substituents into a conformation that is favorable for binding to the target protease. This reduces the entropic penalty upon binding, leading to higher affinity and potency.
-
Versatile Synthetic Handle: The methoxy group at the C4 position can be retained in the final molecule to modulate physicochemical properties such as solubility and metabolic stability. Alternatively, it can serve as a precursor for other functional groups through ether cleavage and subsequent derivatization.
These features make this compound an ideal starting material for the synthesis of complex peptidomimetic inhibitors that can effectively target the intricate active sites of viral proteases.
Illustrative Synthesis of a Key Intermediate for HCV NS3/4A Protease Inhibitors
To illustrate the practical application of this compound, we present a detailed synthetic protocol for a key intermediate that embodies the structural motifs found in a number of potent HCV NS3/4A protease inhibitors. This intermediate features the core 3-amino-4-methoxypyrrolidine scaffold acylated with a peptidomimetic side chain, a common strategy in the design of protease inhibitors.
Synthetic Workflow Overview
The overall synthetic strategy involves a three-step sequence starting from this compound:
-
Boc-Deprotection: Selective removal of the Boc protecting group to expose the C3-amine for subsequent coupling.
-
Peptide Coupling: Amide bond formation between the deprotected pyrrolidine and a custom-synthesized, sterically hindered amino acid derivative, a common feature in protease inhibitors.
-
N-Acylation: Functionalization of the pyrrolidine ring nitrogen with a capping group to complete the synthesis of the advanced intermediate.
Caption: Synthetic workflow for the preparation of an advanced intermediate for HCV protease inhibitors.
Experimental Protocols
PART 1: Synthesis of (3R,4S)-4-methoxypyrrolidin-3-amine trifluoroacetate (Intermediate 1)
Objective: To selectively deprotect the C3-amine of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 216.28 | 10.0 | 2.16 g |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 50 mL |
| Trifluoroacetic acid (TFA) | 114.02 | 100 | 7.7 mL |
| Diethyl ether, anhydrous | 74.12 | - | 200 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.16 g, 10.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add trifluoroacetic acid (7.7 mL, 100 mmol) dropwise to the stirred solution over 15 minutes. Caution: The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM, stained with ninhydrin). The disappearance of the starting material and the appearance of a new, more polar spot at the baseline indicates the completion of the reaction.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
To the resulting oily residue, add anhydrous diethyl ether (100 mL) and stir vigorously for 30 minutes. A white precipitate will form.
-
Collect the white solid by vacuum filtration, wash with cold anhydrous diethyl ether (2 x 50 mL), and dry under high vacuum to afford (3R,4S)-4-methoxypyrrolidin-3-amine trifluoroacetate as a white powder.
Expected Yield: ~2.5 g (quantitative).
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the Boc-protons (singlet at ~1.4 ppm) in the ¹H NMR spectrum confirms the successful deprotection.
PART 2: Synthesis of an Advanced Intermediate for HCV Protease Inhibitors
Objective: To couple the deprotected pyrrolidine with a protected amino acid and subsequently cap the pyrrolidine nitrogen.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| (3R,4S)-4-methoxypyrrolidin-3-amine trifluoroacetate (Intermediate 1) | 230.18 | 5.0 | 1.15 g |
| (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid | 231.30 | 5.5 | 1.27 g |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 380.23 | 6.0 | 2.28 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 15.0 | 2.6 mL |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 50 mL |
| Cyclopropanecarbonyl chloride | 104.54 | 6.0 | 0.55 mL |
| Triethylamine (TEA) | 101.19 | 10.0 | 1.4 mL |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 50 mL |
| Saturated aqueous sodium bicarbonate solution | - | - | 100 mL |
| Brine | - | - | 100 mL |
| Anhydrous magnesium sulfate | 120.37 | - | As needed |
Procedure:
Step 2a: Peptide Coupling
-
To a 250 mL round-bottom flask, add (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid (1.27 g, 5.5 mmol) and dissolve it in anhydrous DMF (30 mL).
-
Add HATU (2.28 g, 6.0 mmol) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (3R,4S)-4-methoxypyrrolidin-3-amine trifluoroacetate (1.15 g, 5.0 mmol) in anhydrous DMF (20 mL) and add DIPEA (2.6 mL, 15.0 mmol). Stir for 5 minutes.
-
Add the solution of the amine to the pre-activated acid solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (Eluent: 5% MeOH in DCM).
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude coupled product, which can be used in the next step without further purification.
Step 2b: N-Acylation
-
Dissolve the crude product from the previous step in anhydrous DCM (50 mL) and cool to 0 °C.
-
Add triethylamine (1.4 mL, 10.0 mmol).
-
Slowly add cyclopropanecarbonyl chloride (0.55 mL, 6.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Quench the reaction by adding water (50 mL).
-
Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Gradient elution: 20-50% Ethyl Acetate in Hexanes) to afford the final advanced intermediate.
Expected Yield: ~1.5 g (over 2 steps).
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to confirm its structure and purity.
Caption: Reaction scheme for the synthesis of the advanced intermediate.
Conclusion and Future Perspectives
This guide has detailed the strategic importance and practical application of this compound in the synthesis of a key intermediate for antiviral protease inhibitors. The provided protocols are robust and can be adapted for the synthesis of a variety of related analogs for structure-activity relationship (SAR) studies. The unique stereochemical and functional group arrangement of this building block makes it an invaluable tool for medicinal chemists aiming to develop novel, potent, and selective antiviral agents.
Future work in this area will likely focus on the further elaboration of such advanced intermediates into final drug candidates and the exploration of this versatile scaffold in the design of inhibitors for other viral targets. The principles and techniques outlined in this document provide a solid foundation for these endeavors.
References
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Design and synthesis of ethyl pyrrolidine-5,5-trans-lactams as inhibitors of hepatitis C virus NS3/4A protease. Bioorganic & Medicinal Chemistry Letters, 2002. [Link]
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Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews, 2007. [Link]
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Synthesis and Anti-HCV Activity of 4-Hydroxyamino α-Pyranone Carboxamide Analogues. ACS Medicinal Chemistry Letters, 2014. [Link]
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Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. Molecules, 2022. [Link]
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Discovery of novel HCV inhibitors: synthesis and biological activity of 6-(indol-2-yl)pyridine-3-sulfonamides targeting hepatitis C virus NS4B. Bioorganic & Medicinal Chemistry Letters, 2013. [Link]
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Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 2011. [Link]
- WO2024081351A1 - Pyrrolidine main protease inhibitors as antiviral agents.
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Medicinal chemistry strategies for discovering antivirals effective against drug-resistant viruses. Chemical Society Reviews, 2022. [Link]
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Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication. ACS Omega, 2021. [Link]
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The development of an effective synthetic route of rilpivirine. Chemistry Central Journal, 2018. [Link]
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Pharmacokinetic and Chemical Synthesis Optimization of a Potent d-Peptide HIV Entry Inhibitor Suitable for Extended-Release Delivery. Molecular Pharmaceutics, 2018. [Link]
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Anti-AIDS agents. 33. Synthesis and anti-HIV activity of mono-methyl substituted 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (DCK) analogues. Bioorganic & Medicinal Chemistry Letters, 1998. [Link]
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Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Letters, 2022. [Link]
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Medicinal chemistry strategies toward broad-spectrum antiviral agents to prevent next pandemics. European Journal of Medicinal Chemistry, 2024. [Link]
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Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Viruses, 2023. [Link]
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Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. Drug Development Research, 2025. [Link]
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Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. bioRxiv, 2021. [Link]
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Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules, 2023. [Link]
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Chemists synthesize an improved building block for medicines. ScienceDaily, 2024. [Link]
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Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides. Antiviral Chemistry & Chemotherapy, 1999. [Link]
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Stereoselective Synthesis of HIV-1 Protease Inhibitor, DMP 323. The Journal of Organic Chemistry, 1995. [Link]
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Special Issue : Medicinal Chemistry Strategies for the Discovery of Novel Antiviral Agents. MDPI. [Link]
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Medicinal chemistry strategies toward the development of non-covalent SARS-CoV-2 Mpro inhibitors. Acta Pharmaceutica Sinica B, 2023. [Link]
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Synthesis of new compounds with promising antiviral properties against group A and B Human Rhinoviruses. ResearchGate, 2014. [Link]
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Protocol for the N-Alkylation of cis-3-(Boc-amino)-4-methoxypyrrolidine via Reductive Amination
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The N-substituted pyrrolidine motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically significant compounds. This application note provides a detailed, field-proven protocol for the N-alkylation of cis-3-(Boc-amino)-4-methoxypyrrolidine. We focus on reductive amination as the method of choice due to its high efficiency, broad substrate scope, and superior control over common challenges like over-alkylation.[1] This guide explains the causality behind reagent selection and procedural steps, offering a robust and reproducible workflow for researchers, scientists, and drug development professionals aiming to synthesize diverse libraries of N-alkylated pyrrolidine derivatives.
Introduction and Scientific Rationale
Pyrrolidine rings are privileged scaffolds in drug discovery, valued for their conformational rigidity, aqueous solubility, and ability to form key hydrogen bond interactions with biological targets.[2][3] The introduction of substituents on the pyrrolidine nitrogen is a critical strategy for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
While classical N-alkylation with alkyl halides is a known method, it is often plagued by poor selectivity, leading to the formation of quaternary ammonium salts and other byproducts, especially with reactive amines.[4] Reductive amination offers a more elegant and controlled alternative. This process involves the condensation of a secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[1] This pathway is highly reliable and prevents the common issue of over-alkylation.[1]
Our choice of reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is deliberate. It is a mild and selective hydride donor that readily reduces the electrophilic iminium ion while leaving the less reactive starting carbonyl compound intact.[1] This selectivity obviates the need for precise pH control or cryogenic temperatures, simplifying the experimental setup. The tert-butyloxycarbonyl (Boc) protecting group on the C-3 amino function is stable under these mildly acidic to neutral conditions, ensuring its integrity throughout the transformation.[5][6]
Reaction Scheme and Workflow
The overall transformation and experimental sequence are outlined below. The process begins with the dissolution of the starting materials, followed by the controlled addition of the reducing agent, and concludes with an aqueous work-up and chromatographic purification.
Figure 1: General scheme for N-alkylation via reductive amination.
Caption: High-level workflow for the N-alkylation protocol.
Detailed Experimental Protocol
This protocol describes a representative reaction on a 1.0 mmol scale. The procedure can be scaled as needed with appropriate adjustments to solvent volumes and glassware.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (1.0 mmol scale) | Purpose |
| This compound | 216.28 | 1.0 | 216.3 mg | Amine Nucleophile |
| Aldehyde / Ketone (e.g., Isobutyraldehyde) | 72.11 | 1.1 - 1.2 | ~80 mg (1.1 mmol) | Alkyl Group Source |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 317.9 mg | Reducing Agent |
| Dichloromethane (DCM), Anhydrous | 84.93 | - | 10 mL (0.1 M) | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | ~15 mL | Quenching/Work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying Agent |
| Silica Gel (230-400 mesh) | - | - | As needed | Stationary Phase |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 216.3 mg).
-
Solvent and Carbonyl Addition: Add anhydrous dichloromethane (10 mL) to dissolve the starting material. Once dissolved, add the aldehyde or ketone (1.1 eq) via syringe and stir the mixture at room temperature for 15-20 minutes. This pre-mixing allows for the initial formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq, 317.9 mg) to the stirring solution in 3-4 portions over 5 minutes. A slight exotherm may be observed. The reaction is typically run open to the atmosphere or under a nitrogen blanket if the substrates are particularly sensitive.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be 10% Methanol in DCM. The product should have a higher Rf than the starting amine. The reaction is generally complete within 2-12 hours, depending on the reactivity of the carbonyl compound.
-
Aqueous Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution (~15 mL). Stir vigorously for 10 minutes until gas evolution ceases.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0% to 10% methanol in dichloromethane, is typically effective for isolating the pure N-alkylated pyrrolidine derivative.
Trustworthiness and Self-Validation
-
Reaction Milestone: The key indicator of reaction success is the full consumption of the starting pyrrolidine, as verified by TLC or LC-MS. A new, less polar spot corresponding to the product should appear.
-
Potential Pitfalls:
-
Incomplete Reaction: If the reaction stalls, it may be due to low-quality or hydrated NaBH(OAc)₃. Adding an additional portion (0.2-0.3 eq) of the reducing agent can often drive the reaction to completion.
-
Aldehyde Reduction: While NaBH(OAc)₃ is selective, use of a stronger reducing agent (e.g., NaBH₄) can lead to the undesired reduction of the starting aldehyde to its corresponding alcohol.
-
Moisture: Using anhydrous solvent is crucial, as water can hydrolyze the iminium intermediate and decompose the reducing agent.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The disappearance of the N-H proton signal from the starting material in the ¹H NMR spectrum is a key diagnostic marker.
Conclusion
This application note details a robust and highly efficient protocol for the N-alkylation of this compound using reductive amination. The methodology is characterized by its operational simplicity, mild reaction conditions, and excellent control over product formation, making it an invaluable tool for synthesizing libraries of N-substituted pyrrolidines for pharmaceutical research and development.
References
- Georg Thieme Verlag KG. (n.d.). Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines.
- BenchChem. (2025). Application Notes and Protocols for Pyrrolidine Synthesis via Reductive Amination.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- PMC - NIH. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Wikipedia. (n.d.). Amine alkylation.
- PMC - NIH. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.
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The Strategic Application of cis-3-(Boc-amino)-4-methoxypyrrolidine in the Design of Potent Enzyme Inhibitors
Introduction: The Privileged Nature of the Substituted Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds targeting a wide array of proteins.[1] Its prevalence is due to a combination of favorable properties: the sp³-hybridized, non-planar structure allows for a three-dimensional exploration of pharmacophore space, while the nitrogen atom provides a key site for hydrogen bonding and further functionalization.[2] The strategic introduction of substituents onto the pyrrolidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable building block, cis-3-(Boc-amino)-4-methoxypyrrolidine , and its application in the synthesis of high-affinity enzyme inhibitors, with a special emphasis on Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
The cis-stereochemistry between the 3-amino and 4-methoxy groups is a critical design element. This specific arrangement pre-organizes the substituents in a defined spatial orientation, which can be crucial for optimal interaction with the active site of a target enzyme. The Boc-protected amine at the C-3 position serves as a versatile handle for introducing various pharmacophoric elements, while the methoxy group at C-4 can enhance metabolic stability and influence lipophilicity, thereby improving the overall drug-like properties of the final compound.[2]
Core Concept: Why this compound is a Superior Building Block
The utility of this scaffold is rooted in its ability to present key functional groups in a constrained conformation that mimics the transition state of the enzyme's natural substrate. For serine proteases like DPP-4, the pyrrolidine ring can act as a proline mimetic, targeting the S1 pocket of the enzyme.[3]
The selection of this compound is underpinned by several key advantages:
-
Stereochemical Control: The defined cis-configuration reduces the number of possible stereoisomers in the final drug candidate, simplifying synthesis and biological evaluation. Structure-activity relationship (SAR) studies have frequently shown that the cis-orientation of substituents on the pyrrolidine ring is preferred for optimal activity in certain enzyme targets.[2]
-
Orthogonal Protection Strategy: The Boc-protected amine allows for selective deprotection under acidic conditions, leaving other functional groups in the molecule intact. This is crucial for multi-step syntheses where different parts of the molecule need to be modified sequentially.
-
Modulation of Physicochemical Properties: The methoxy group, as opposed to a more polar hydroxyl group, can enhance membrane permeability and reduce the potential for glucuronidation, a common metabolic pathway for hydroxylated compounds. This can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.
-
Versatile Synthetic Handle: The free secondary amine of the pyrrolidine ring and the primary amine (after deprotection of the Boc group) provide two distinct points for chemical modification, allowing for the introduction of a wide range of substituents to explore the SAR of a given enzyme target.
Application Focus: Synthesis of a Potent DPP-4 Inhibitor
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[4] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Consequently, DPP-4 has emerged as a major therapeutic target for the treatment of type 2 diabetes.[4][5] Many approved DPP-4 inhibitors, such as vildagliptin and saxagliptin, feature a cyanopyrrolidine moiety.[4] The following protocols detail the synthesis of the key intermediate, this compound, and its subsequent elaboration into a potent DPP-4 inhibitor.
Protocol 1: Synthesis of (3S,4S)-tert-butyl (4-methoxypyrrolidin-3-yl)carbamate
This protocol is adapted from established methods for the synthesis of 3,4-disubstituted pyrrolidines, often starting from commercially available chiral precursors like 4-hydroxyproline.[6][7] The synthesis involves the stereospecific introduction of the amino and methoxy groups.
Workflow for the Synthesis of the Key Intermediate:
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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Application Notes and Protocols for Protecting Group Strategies of 3-Amino-4-methoxypyrrolidine
Introduction
3-Amino-4-methoxypyrrolidine is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into complex molecular architectures to modulate physicochemical and pharmacological properties. The strategic manipulation of its bifunctional nature, characterized by a secondary amine and a vicinal methoxy ether, necessitates a robust and well-defined protecting group strategy. The proximity of the amino and methoxy groups presents unique synthetic challenges, including potential electronic effects influencing the nucleophilicity of the amine and the stability of the methoxy group under various reaction conditions.
This comprehensive guide provides detailed application notes and protocols for the protection of the secondary amine of 3-amino-4-methoxypyrrolidine using three of the most common and versatile nitrogen protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The selection of an appropriate protecting group is paramount and is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection in the presence of other sensitive functionalities.
Core Principles of Protecting Group Selection
The choice of a protecting group for the 3-amino moiety should be guided by several key principles:
-
Ease of Installation: The protecting group should be introduced efficiently and in high yield under mild conditions that do not affect the integrity of the pyrrolidine ring or the methoxy group.
-
Stability: The protected amine must be stable to a wide range of reaction conditions anticipated in subsequent synthetic steps, including acidic, basic, oxidative, and reductive environments.
-
Ease of Removal: The deprotection should proceed cleanly, in high yield, and under conditions that are orthogonal to other protecting groups present in the molecule.[1]
-
Minimal Side Reactions: The chosen protecting group and the conditions for its installation and removal should not induce undesired side reactions, such as racemization or cleavage of the methoxy group.
The following sections detail the application of Boc, Cbz, and Fmoc protecting groups to 3-amino-4-methoxypyrrolidine, providing both the scientific rationale and step-by-step protocols.
tert-Butyloxycarbonyl (Boc) Protection: A Robust and Widely Applicable Strategy
The tert-butyloxycarbonyl (Boc) group is one of the most frequently used protecting groups for amines due to its general stability under a variety of conditions and its facile removal under acidic conditions.[2] For 3-amino-4-methoxypyrrolidine, the Boc group offers excellent protection for the secondary amine, rendering it significantly less nucleophilic.
Rationale for Use:
The Boc group is particularly advantageous when subsequent synthetic steps involve basic or nucleophilic reagents, or catalytic hydrogenation, as it is stable under these conditions. Its removal with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) provides a clean deprotection pathway.[3] A specific synthesis of trans-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate has been reported, underscoring the feasibility and utility of this protecting group for this particular scaffold.[4]
Visualization of the Boc Protection and Deprotection Workflow:
Caption: Boc protection and deprotection workflow.
Experimental Protocol: Boc Protection of trans-3-Amino-4-methoxypyrrolidine
This protocol is adapted from a documented synthesis.[4] It involves the reduction of an azide precursor to the amine, which is then used directly. For the direct protection of 3-amino-4-methoxypyrrolidine, the following general procedure can be applied.
Materials:
-
trans-3-Amino-4-methoxypyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-amino-4-methoxypyrrolidine (1.0 eq) in dichloromethane (DCM) or 1,4-dioxane (approximately 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution. Alternatively, for aqueous conditions, use a biphasic system with a base like sodium hydroxide.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
If using an organic solvent, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-amino-4-methoxypyrrolidine.
Experimental Protocol: Boc Deprotection
Materials:
-
N-Boc-3-amino-4-methoxypyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
OR 4M HCl in 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
Procedure (using TFA):
-
Dissolve the N-Boc protected pyrrolidine (1.0 eq) in DCM (approximately 0.1 M).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and neutralize by washing with saturated aqueous NaHCO₃ solution or a dilute NaOH solution until the aqueous layer is basic.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Benzyloxycarbonyl (Cbz) Protection: A Classic and Orthogonal Strategy
The benzyloxycarbonyl (Cbz or Z) group is a well-established amine protecting group, valued for its stability to both acidic and basic conditions.[5] Its removal is typically achieved by catalytic hydrogenolysis, a mild and highly selective method.
Rationale for Use:
The Cbz group is an excellent choice when orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups is required. The deprotection via hydrogenolysis is particularly advantageous for substrates that are sensitive to strong acids or bases. However, it is incompatible with functional groups that are susceptible to reduction, such as alkenes, alkynes, or some nitro groups. The stability of the methoxy group under hydrogenolysis conditions is generally good.
Visualization of the Cbz Protection and Deprotection Workflow:
Caption: Cbz protection and deprotection workflow.
Experimental Protocol: Cbz Protection of 3-Amino-4-methoxypyrrolidine
This is a general protocol that may require optimization for this specific substrate.
Materials:
-
3-Amino-4-methoxypyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
1,4-Dioxane and Water, or Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-amino-4-methoxypyrrolidine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v) or in DCM.
-
Add sodium bicarbonate (2.0 eq) or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if using a biphasic system, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Cbz Deprotection
Materials:
-
N-Cbz-3-amino-4-methoxypyrrolidine
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected pyrrolidine (1.0 eq) in methanol or ethanol (approximately 0.1 M).
-
Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (this should be done multiple times to ensure an inert atmosphere is replaced with hydrogen).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection: The Base-Labile Option
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis and is also valuable in solution-phase chemistry. Its key feature is its lability to basic conditions, typically using a secondary amine like piperidine.
Rationale for Use:
Fmoc protection is ideal when orthogonality to acid-labile (e.g., Boc, trityl) and hydrogenolysis-labile (e.g., Cbz) groups is essential. The deprotection conditions are mild and generally do not affect other functional groups. The stability of the methoxy group under these mild basic conditions is expected to be high.
Visualization of the Fmoc Protection and Deprotection Workflow:
Caption: Fmoc protection and deprotection workflow.
Experimental Protocol: Fmoc Protection of 3-Amino-4-methoxypyrrolidine
This is a general protocol that may require optimization.
Materials:
-
3-Amino-4-methoxypyrrolidine
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve 3-amino-4-methoxypyrrolidine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.0 eq).
-
Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by precipitation from a suitable solvent system (e.g., by adding hexane to a concentrated solution in ethyl acetate) or by flash column chromatography.
Experimental Protocol: Fmoc Deprotection
Materials:
-
N-Fmoc-3-amino-4-methoxypyrrolidine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected pyrrolidine (1.0 eq) in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the DMF and piperidine under high vacuum.
-
The resulting crude amine can be purified by co-evaporation with a suitable solvent (e.g., toluene) to remove residual piperidine, followed by purification via chromatography or crystallization if necessary.
Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality & Stability |
| Boc | Boc₂O, base (Et₃N or NaOH) | Strong acid (TFA or HCl) | Stable to base, nucleophiles, and hydrogenolysis. |
| Cbz | Cbz-Cl, base (NaHCO₃ or Et₃N) | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base. Incompatible with reducible groups. |
| Fmoc | Fmoc-OSu, base (NaHCO₃) | 20% Piperidine in DMF | Stable to acid and hydrogenolysis. Labile to bases. |
Conclusion
The selection of an appropriate protecting group for 3-amino-4-methoxypyrrolidine is a critical decision in the design of a synthetic route. The Boc group offers a robust and general-purpose protection, particularly when acidic deprotection is tolerable. The Cbz group provides an excellent orthogonal strategy when mild, reductive deprotection is desired and is compatible with both acid- and base-labile functionalities. The Fmoc group is the protecting group of choice when base-lability is required for deprotection, offering orthogonality to both acid- and reduction-sensitive groups. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize these protecting group strategies in their synthetic endeavors involving the versatile 3-amino-4-methoxypyrrolidine scaffold.
References
-
Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II. [Link]
- Ashton, S., et al. (2016). Erk inhibitors.
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
Taratayko, A. I., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules. [Link]
- Omodani, H., et al. (2007). Aminopyrrolidine compound.
-
Blumenkopf, T. A., et al. (2012). PYRROLOPYRIDAZINE JAK3 INHIBITORS AND THEIR USE FOR THE TREATMENT OF INFLAMMATORY AND AUTOIMMUNE DISEASES. European Patent Office. [Link]
- David, S. S., et al. (2021). Tlr2 modulator compounds, pharmaceutical compositions and uses thereof.
-
Domagala, J. M., et al. (1991). United States Patent (19). Google Patents. [Link]
-
Davies, S. G., et al. (1998). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Chen, Y.-J., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Advances. [Link]
-
ResearchGate. (n.d.). C−H functionalization reactions for the syntheses of pyrrolidines. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of cis-3-(Boc-amino)-4-methoxypyrrolidine
Welcome to the technical support center for the purification of cis-3-(Boc-amino)-4-methoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the purification of this key synthetic intermediate. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Purification Strategy Decision Matrix
The selection of an appropriate purification strategy is contingent on the scale of your reaction, the nature of the impurities, and the desired final purity of the product. The following decision matrix provides a logical workflow for selecting the optimal purification method.
Caption: Decision matrix for selecting a purification strategy.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Question 1: My product is a thick, inseparable oil after evaporating the reaction solvent. What should I do first?
Answer: This is a common occurrence, especially if residual solvents like DMF or DMSO are present, or if the product itself is not crystalline.
-
Initial Step: High-Vacuum Drying. Ensure all volatile solvents are removed. Connect your flask to a high-vacuum line for several hours, possibly with gentle heating (e.g., 30-40°C), to remove residual high-boiling point solvents.
-
Next Step: Aqueous Workup. If the oil persists, the next logical step is a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with water, a mild base (like saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to reduce the water content in the organic phase.[1] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2] This process is designed to remove water-soluble impurities, such as salts and polar starting materials.
Question 2: I performed an aqueous workup, but my product is still an oil and TLC/LC-MS shows multiple spots. What is the next step?
Answer: This indicates the presence of organic-soluble impurities that were not removed by extraction. Flash column chromatography is the most effective technique in this scenario.
-
Why it works: Silica gel is a polar stationary phase that separates compounds based on their polarity. More polar compounds interact more strongly with the silica and elute later, while less polar compounds travel down the column faster.
-
Recommended Conditions: For Boc-protected amines, a gradient elution on silica gel is typically effective. Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. You can begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase it to 50% or higher.[3] The addition of a small amount of triethylamine (~0.5-1%) to the eluent can be beneficial to prevent the slightly acidic nature of silica gel from causing streaking or partial deprotection of the Boc group.
Question 3: My column chromatography yield is low, and the product seems to be smearing or sticking to the column. Why is this happening?
Answer: Low yield and poor separation during chromatography of amines can often be attributed to their interaction with the silica gel.
-
The Problem: The nitrogen atom in the pyrrolidine ring is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or significant tailing of the product peak, resulting in poor separation and lower recovery.
-
The Solution:
-
Deactivate the Silica: Pre-treating the silica gel with a small amount of a base like triethylamine (NEt₃) or ammonia can neutralize the acidic sites. You can do this by preparing a slurry of the silica gel in the initial, low-polarity eluent containing about 1% triethylamine before packing the column.
-
Use a Modified Mobile Phase: As mentioned in the previous answer, adding 0.5-1% triethylamine to your entire mobile phase system (both hexanes/EtOAc) will maintain a basic environment throughout the purification, minimizing unwanted interactions.[1]
-
Question 4: Can I purify this compound by crystallization? It appears as an oil.
Answer: While many Boc-protected amino acids can be challenging to crystallize directly from a crude mixture, it is not impossible, especially if the product is of relatively high purity after an initial workup or chromatography.[4][5]
-
Inducing Crystallization:
-
Solvent Selection: The key is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point would be a binary solvent system, such as dissolving the oil in a small amount of a good solvent (e.g., ethyl acetate, DCM, or ether) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[4]
-
Pulping/Slurrying: If the material solidifies into an amorphous solid upon concentration, you can perform a slurry. This involves stirring the solid in a solvent in which it is poorly soluble (like cold ether or hexanes) for several hours. This process can wash away soluble impurities and often induces a more crystalline, purer solid.[6]
-
Question 5: My final product contains diastereomers. How can I separate them?
Answer: The separation of diastereomers, such as the cis and trans isomers, can be challenging due to their similar physical properties.
-
Chromatography is Key: Careful flash column chromatography is often the most effective method. Diastereomers have different spatial arrangements, which can lead to slight differences in their interaction with the stationary phase.
-
Optimization: You may need to screen different solvent systems (e.g., DCM/methanol, toluene/acetone) and use a long column with a shallow elution gradient to achieve separation.
-
-
Chiral HPLC for Analysis: To confirm the separation and determine the diastereomeric ratio, chiral High-Performance Liquid Chromatography (HPLC) is the analytical method of choice.[2]
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is a first-pass purification to remove inorganic salts and highly polar impurities.
-
Dissolution: Dissolve the crude reaction mixture (typically an oil or residue) in ethyl acetate (10-20 mL per gram of crude material).
-
Aqueous Wash: Transfer the solution to a separatory funnel. Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove any residual acidic reagents.
-
Brine Wash: Perform a final wash with an equal volume of saturated aqueous sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic layer.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.
-
Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating the target compound from organic impurities of differing polarity.
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. Pack the column using a slurry of silica gel in the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% Triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 90:10 Hexanes:EtOAc + 0.5% NEt₃).
-
Gradient: Gradually increase the polarity of the eluent. The exact gradient will depend on the separation, but a stepwise increase in ethyl acetate (e.g., to 20%, then 30%, 40%, etc.) is a common approach.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and provides good resolution for a wide range of polarities. |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Good balance of solvent strength and selectivity for Boc-protected amines. |
| Mobile Phase Additive | 0.5-1% Triethylamine (NEt₃) | Suppresses the acidity of silica, preventing peak tailing and potential degradation of the amine.[1] |
| Gradient Profile | Start at 10% EtOAc, increase to 50-70% EtOAc | Allows for the elution of non-polar impurities first, followed by the product, providing better separation from more polar byproducts. |
| Detection Method | TLC with Ninhydrin or Permanganate stain | Ninhydrin is specific for primary/secondary amines (after Boc deprotection on the hot plate), while KMnO₄ is a general stain for organic compounds. |
References
- BenchChem. (n.d.). A Comparative Analysis of Boc-Protected Pyrrolidine Catalysts in Asymmetric Synthesis.
- National Center for Biotechnology Information. (n.d.). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.
- Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine.
- Google Patents. (n.d.). Crystallization method of Boc-amino acid.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
Sources
- 1. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. ajpamc.com [ajpamc.com]
Technical Support Center: Synthesis of cis-3-(Boc-amino)-4-methoxypyrrolidine
Welcome to the technical support center for the synthesis of cis-3-(Boc-amino)-4-methoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your synthetic routes for higher yield and purity.
Introduction
The stereoselective synthesis of substituted pyrrolidines is a cornerstone of medicinal chemistry, as this scaffold is a key component in a multitude of bioactive molecules. The synthesis of this compound, in particular, presents a unique set of challenges, primarily centered around the precise control of stereochemistry at the C3 and C4 positions. This guide provides a structured, question-and-answer-based approach to address the most frequently encountered issues, from the formation of diastereomeric impurities to unexpected side products arising from the specific reagents used.
Part 1: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound. Each question is followed by a detailed explanation of the root cause and actionable troubleshooting steps.
FAQ 1: My final product is a mixture of cis and trans isomers. How can I improve the diastereoselectivity?
Root Cause Analysis: The formation of the undesired trans-isomer is the most common side product and typically arises from incomplete stereochemical inversion or non-stereospecific reactions at the C4 position. A prevalent synthetic strategy involves starting from readily available trans-4-hydroxy-L-proline and inverting the stereochemistry of the hydroxyl group. This is often achieved via a Mitsunobu reaction or through the formation of an epoxide intermediate followed by ring-opening.
-
Incomplete Mitsunobu Inversion: The Mitsunobu reaction, while generally reliable for inverting stereocenters, can be sensitive to steric hindrance and the pKa of the nucleophile. If the reaction does not go to completion, you will be left with starting material having the trans stereochemistry, which will then be carried through the rest of the synthesis.
-
Non-Regioselective Epoxide Opening: The synthesis may proceed through an N-protected-3,4-epoxypyrrolidine intermediate. While the desired cis product is formed by the attack of a methoxide nucleophile at the C4 position, a competing attack at the C3 position can lead to the formation of the trans-isomer after subsequent introduction of the amino group.
Troubleshooting and Optimization:
-
Optimize Mitsunobu Reaction Conditions:
-
Reagent Purity: Ensure that the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are of high purity.
-
Temperature Control: Perform the reaction at low temperatures (typically 0 °C to -78 °C) to minimize side reactions.
-
Order of Addition: Add the DEAD/DIAD slowly to the reaction mixture containing the alcohol, PPh₃, and the nucleophile.
-
Extended Reaction Time: Monitor the reaction closely by TLC or LC-MS and consider extending the reaction time to ensure complete conversion.
-
-
Control Epoxide Ring-Opening:
-
Choice of Nucleophile and Solvent: The regioselectivity of epoxide opening is highly dependent on the reaction conditions. The use of a sterically bulky base or a non-coordinating solvent can influence the site of nucleophilic attack.
-
Lewis Acid Catalysis: In some cases, the use of a Lewis acid can promote the desired regioselectivity in epoxide opening reactions.
-
FAQ 2: I am observing a significant amount of a byproduct with a mass corresponding to the elimination of water or methanol. What is happening?
Root Cause Analysis: The formation of an unsaturated pyrrolidine derivative is a common β-elimination side reaction. This is particularly prevalent when the hydroxyl group at C4 is converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution with methoxide. The presence of a base can promote the elimination of the leaving group and a proton from the adjacent carbon, leading to the formation of a double bond in the pyrrolidine ring.
Troubleshooting and Optimization:
-
Choice of Base and Reaction Conditions:
-
Use a non-hindered, weaker base if possible.
-
Maintain low reaction temperatures to disfavor the elimination pathway, which typically has a higher activation energy than substitution.
-
-
Alternative Methylation Strategy:
-
Instead of converting the hydroxyl group to a leaving group, consider direct O-methylation using a reagent like methyl iodide (MeI) with a mild base such as sodium hydride (NaH) at low temperatures. This avoids the formation of a highly activated leaving group.
-
FAQ 3: My NMR spectrum shows signals corresponding to a di-Boc protected product. How can I prevent this?
Root Cause Analysis: Over-protection of the amino group at C3 with two Boc groups can occur, especially when using an excess of Boc anhydride ((Boc)₂O) and a strong base or a catalyst like 4-dimethylaminopyridine (DMAP). The initially formed carbamate can be deprotonated and react with a second molecule of (Boc)₂O.
Troubleshooting and Optimization:
-
Stoichiometry Control: Carefully control the stoichiometry of (Boc)₂O, using only a slight excess (e.g., 1.05-1.1 equivalents).
-
Choice of Base: Use a milder base such as sodium bicarbonate or triethylamine instead of stronger bases.
-
Avoid DMAP if possible: While DMAP can accelerate the reaction, it also increases the risk of di-Boc formation. If the reaction is sluggish without it, use only a catalytic amount.
-
Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures.
Part 2: Key Experimental Protocols & Data
This section provides detailed step-by-step methodologies for the key transformations discussed in the troubleshooting guide.
Protocol 1: Stereochemical Inversion via Mitsunobu Reaction
This protocol describes the inversion of the hydroxyl group in N-Boc-trans-4-hydroxy-3-aminopyrrolidine derivatives.
-
Dissolve the N-Boc-trans-4-hydroxy-3-aminopyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M).
-
Add a suitable acidic nucleophile (e.g., p-nitrobenzoic acid, 1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The resulting ester can then be hydrolyzed under basic conditions to yield the inverted alcohol.
Data Summary: Common Mitsunobu Reaction Side Products
| Side Product | Causative Factor | Mitigation Strategy |
| Triphenylphosphine oxide | Inherent to the reaction | Purification by column chromatography or crystallization. |
| Hydrazinedicarboxylate | Inherent to the reaction | Purification by column chromatography. |
| Unreacted Starting Material | Incomplete reaction | Optimize reaction conditions (temperature, time, reagent purity). |
Protocol 2: Purification of Diastereomers
Separation of cis and trans diastereomers can often be achieved by flash column chromatography.
-
Prepare a silica gel column with a suitable solvent system. The polarity of the eluent will depend on the specific protecting groups used. A good starting point for N-Boc protected compounds is a gradient of ethyl acetate in hexanes.
-
Dissolve the crude mixture of diastereomers in a minimal amount of the eluent.
-
Carefully load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC, staining with an appropriate agent (e.g., potassium permanganate or ninhydrin if a free amine is present).
-
Combine the fractions containing the pure desired isomer and concentrate under reduced pressure.
Part 3: Visualizing Reaction Pathways
The following diagrams illustrate the key synthetic pathways and the formation of common side products.
Diagram 1: Synthesis via Epoxide Intermediate
Caption: Synthesis of cis- and trans-isomers from an epoxide intermediate.
Diagram 2: Formation of Elimination Side Product
Caption: Competing substitution and elimination pathways.
References
- Mitsunobu Reaction: Title: The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of N
-
Boc Protection
- Title: Boc-Protected Amino Groups
- Source: Organic Chemistry Portal
-
URL: [Link]
-
Pyrrolidine Synthesis
- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors
- Source: Molecules
-
URL: [Link]
-
Epoxide Ring-Opening
- Title: Regioselectivity in Epoxide Ring-Opening
- Source: Chemistry LibreTexts
-
URL: [Link]
Technical Support Center: Synthesis of cis-3-(Boc-amino)-4-methoxypyrrolidine
Welcome to the technical support center for the synthesis of cis-3-(Boc-amino)-4-methoxypyrrolidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with this synthesis, ultimately improving both the yield and purity of your target compound.
The synthesis of 3,4-disubstituted pyrrolidines, particularly with a defined cis-stereochemistry, is a non-trivial task that requires careful control over reaction conditions to manage diastereoselectivity. This guide is structured to address problems logically, from the initial synthetic strategy to final purification and characterization.
I. Synthetic Strategy Overview & Key Challenges
A common and effective strategy for synthesizing chiral this compound begins with a readily available chiral precursor, such as trans-4-hydroxy-L-proline. This approach leverages the existing stereocenter to establish the final stereochemistry. The core of this strategy involves a key stereochemical inversion step to achieve the desired cis relationship between the amino and methoxy groups.
The main challenges that researchers face include:
-
Controlling Diastereoselectivity: The primary hurdle is achieving a high diastereomeric ratio (d.r.) in favor of the cis isomer. The formation of the undesired trans isomer is a common problem.
-
Side Reactions During Functional Group Manipulations: Steps like O-methylation and Boc-protection can lead to undesired side products if not properly controlled.
-
Purification of Polar Intermediates: The pyrrolidine core, especially with free amino or hydroxyl groups, results in highly polar compounds that can be challenging to purify.
-
Structural Verification: Unequivocally confirming the cis stereochemistry is critical and requires careful spectroscopic analysis.
Below is a diagram outlining a plausible synthetic workflow, which will serve as a basis for the subsequent troubleshooting sections.
Caption: Plausible synthetic workflow starting from trans-4-hydroxy-L-proline.
II. Frequently Asked Questions (FAQs)
Q1: What is a reliable starting material for this synthesis?
Answer: A common and cost-effective starting material is trans-4-hydroxy-L-proline. This compound is commercially available in high enantiomeric purity and provides a robust scaffold to build upon. The synthesis starts with the commercially available Boc-protected trans-4-hydroxy-L-proline[1]. An alternative, though often more complex, route could involve the diastereoselective cyclization of an acyclic precursor.
Q2: How can I confirm that I have synthesized the cis isomer and not the trans isomer?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The key is to analyze the proton (¹H) NMR spectrum and look at the coupling constants (J-values) between the protons at the C3 and C4 positions (H3 and H4).
-
For cis isomers: The dihedral angle between H3 and H4 is typically around 0-30°, leading to a larger coupling constant, generally in the range of J = 6-12 Hz .
-
For trans isomers: The dihedral angle is closer to 120-150°, resulting in a smaller coupling constant, often in the range of J = 2-5 Hz .
Always acquire a high-resolution spectrum to accurately determine these coupling constants. Two-dimensional NMR techniques like COSY can also help to definitively assign the H3 and H4 signals.[2][3][4]
Q3: My Boc-protection step is giving a low yield and a messy reaction mixture. What could be the cause?
Answer: Low yields in Boc-protection of amines are often due to solubility issues or side reactions.[] If your amino-pyrrolidine precursor is in a salt form (e.g., hydrochloride), ensure you use a sufficient amount of base (like triethylamine or sodium bicarbonate) to liberate the free amine. The free amino group can easily react with Boc₂O in a mixed solvent of dioxane and water under alkaline conditions[]. For amines with low nucleophilicity, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be beneficial. If the starting material is poorly soluble, consider using a solvent system like THF/water or dioxane/water to improve solubility.[6]
III. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis.
Issue 1: Poor Diastereoselectivity (Low cis:trans Ratio) in the Key Inversion Step
Question: I'm getting a mixture of cis and trans isomers after my stereochemical inversion step. How can I improve the selectivity for the cis product?
Background: Achieving the cis configuration from a trans starting material requires an Sₙ2 reaction that proceeds with complete inversion of stereochemistry. Incomplete inversion or competing elimination reactions can lead to the formation of the undesired trans isomer.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor diastereoselectivity.
Detailed Recommendations:
-
If using a Mitsunobu reaction:
-
Reagent Quality: Ensure that the phosphine (e.g., PPh₃) and the azodicarboxylate (DEAD or DIAD) are pure and dry. Old or degraded reagents can lead to side reactions.
-
Temperature Control: The Mitsunobu reaction is exothermic. Add the azodicarboxylate slowly to the reaction mixture at a low temperature (0 °C or -78 °C) to prevent the formation of side products and ensure a clean inversion. The intramolecular Mitsunobu reaction can lead to the cis-4-hydroxyproline derivative[1].
-
-
If using an epoxide intermediate (formed from the trans-diol):
-
Activation of the Hydroxyl Group: Ensure the hydroxyl group is completely converted to a good leaving group (e.g., mesylate or tosylate) before the base-induced ring closure to form the epoxide. Incomplete activation will result in unreacted starting material.
-
Ring-Opening: The regioselective ring-opening of the epoxide is crucial. The choice of nucleophile and catalyst can influence the regioselectivity of the attack. For instance, using an azide nucleophile (NaN₃) followed by reduction is a robust method for introducing the amine functionality with inversion of stereochemistry.[7][8]
-
| Parameter | Recommendation | Rationale |
| Reaction Type | Prefer epoxide ring-opening over Mitsunobu if selectivity is an issue. | The two-step epoxide formation and opening can sometimes offer more control than the one-pot Mitsunobu reaction. |
| Temperature | Maintain low temperatures (0 °C to -78 °C) during addition of key reagents. | Minimizes side reactions like elimination and racemization. |
| Solvents | Use dry, aprotic solvents (e.g., THF, DCM). | Prevents quenching of reagents and intermediates. |
Issue 2: Side Products During O-Methylation
Question: After methylating the hydroxyl group with methyl iodide and sodium hydride, I see multiple spots on my TLC plate. What are the likely side products?
Background: Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form an alkoxide. However, if the pyrrolidine nitrogen is not protected or if a protecting group that is sensitive to strong bases is used, side reactions can occur. The primary side reaction of concern is N-methylation.
Potential Side Products and Solutions:
-
N-Methylation: If the pyrrolidine nitrogen is unprotected or protected with a group like Boc (which can be partially cleaved under harsh conditions), it can be methylated by methyl iodide.
-
Solution: Ensure the nitrogen is protected with a robust group that is stable to NaH, such as a benzyl (Bn) or carbobenzyloxy (Cbz) group, before performing the O-methylation.
-
-
Over-methylation: In related chemistries, methylation with reagents like dimethyl sulphate in strongly alkaline medium can lead to multiple products, including methylation of exocyclic amino groups.[9]
-
Solution: Use a stoichiometric amount of methyl iodide (e.g., 1.1-1.5 equivalents). Adding a large excess can promote side reactions. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Issue 3: Difficulty in Purifying the Final Product
Question: My final product, this compound, is difficult to purify by standard silica gel chromatography. It streaks on the column, and I'm getting poor separation from the trans isomer.
Background: The presence of two nitrogen atoms (one in the ring and one in the Boc-protected amino group) makes this molecule relatively polar and capable of strong interactions with the acidic silica gel surface. This can lead to tailing (streaking) and poor resolution. The physical properties of diastereomers can be very similar, making their separation challenging.
Purification Strategies:
-
Deactivating the Silica Gel:
-
Protocol: Pre-treat your silica gel by flushing the column with the eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol.
-
Rationale: The amine modifier neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with your basic product and reducing tailing.
-
-
Reverse-Phase Chromatography:
-
Protocol: If normal-phase chromatography fails, reverse-phase flash chromatography (using a C18-functionalized silica gel) is an excellent alternative for polar compounds. The typical eluent system is a gradient of acetonitrile in water or methanol in water.[10]
-
Rationale: Separation on a C18 stationary phase is based on hydrophobicity. This can often provide better separation of diastereomers that are difficult to separate based on polarity alone.
-
-
Crystallization:
-
Protocol: If the product is a solid, diastereomeric purification via crystallization can be highly effective. Attempt to crystallize the crude product from a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether).
-
Rationale: Diastereomers have different physical properties, including solubility and crystal lattice energies, which can be exploited for separation by crystallization.
-
IV. References
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies Inc.
-
Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360.
-
Qiu, W., & Xu, B. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies Inc.
-
Shibata, N., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Microbial Cell Factories, 20(1), 89.
-
Spectroscopy WORLD. (2024, October 16). Spectroscopy NMR Coupling Constant of Cis-Trans Isomers [Video]. YouTube.
-
BenchChem. (2025). The Stereochemistry of Pyrrolidine-3,4-diamine: A Technical Guide to Synthesis, Separation, and Potential Biological Significance. BenchChem.
-
Tyler, P. C., et al. (2005). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Journal of Organic Chemistry, 70(15), 5866-5872.
-
Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Ohta, M., et al. (1993). The synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, a novel DA1 agonist. Chemical & Pharmaceutical Bulletin, 41(3), 633-635.
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
-
Davis, F. A., & Liu, H. (1998). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry, 63(22), 7591-7595.
-
Falkevich, E. A., et al. (2015). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Molecules, 20(8), 14338-14354.
-
Lee, K., & Kim, D. H. (2002). N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. Bulletin of the Korean Chemical Society, 23(1), 149-152.
-
Rapoport, H., & F-D. T. (1983). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. The Journal of Organic Chemistry, 48(22), 3986-3989.
-
ResearchGate. (n.d.). Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz) [Table].
-
Shipman, M., et al. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, 17(14), 3632-3635.
-
Zahoor, A. F., et al. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447-501.
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
-
Hudson, D., & Rapoport, H. (1995). Synthesis of L-2,3-trans-3,4-cis-Dihydroxyproline Building Blocks for Peptide Synthesis. The Journal of Organic Chemistry, 60(24), 7837-7843.
-
Kulesza, A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 22(21), 11588.
-
Kyowa Hakko Kirin Co., Ltd. (2009). Process for production of cis-4-hydroxy-l-proline. WO2009139365A1.
-
Singh, G. S., & Tilvi, S. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 113.
-
L-R. B. (2012). On the Selective N-Methylation of BOC-Protected Amino Acids. Organic Letters, 14(12), 3154-3157.
-
Chen, J., & Buchwald, S. L. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1836-1849.
-
S. A. G. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Molbank, 2025(1), M1352.
-
C. C. (2017). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 22(10), 1675.
-
Scheidt, K. A., & Hama, K. (2007). Synthesis of Boc-protected bicycloproline. Organic letters, 9(26), 5449–5452.
-
Undén, A., & Ragnarsson, U. (2009). N-Methylation of amino acids. US20090264620A1.
-
Shugar, D., et al. (1977). Preparation of O'-METHYL Derivatives of 9-beta-D-xylofuranosyladenine. Acta Biochimica Polonica, 24(3), 215-224.
-
Reddy, K. L., et al. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC, 2002(7), 28-33.
-
CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (2021). Google Patents.
-
Chemazon. (2024, January 13). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy [Video]. YouTube.
-
BOC Sciences. (n.d.). BOC-Amino Acids.
-
PubChem. (n.d.). 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine. National Center for Biotechnology Information.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 7. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. santaisci.com [santaisci.com]
Technical Support Center: Troubleshooting Boc Deprotection of Substituted Pyrrolidines
Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and life sciences sectors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Boc (tert-butyloxycarbonyl) deprotection of substituted pyrrolidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to overcome challenges in your synthetic endeavors.
Introduction to Boc Deprotection Challenges
The Boc group is a widely used amine protecting group due to its stability in various reaction conditions and its relatively straightforward removal under acidic conditions.[1][2] However, the deprotection of Boc-substituted pyrrolidines can present unique challenges depending on the nature and position of the substituents on the pyrrolidine ring. Issues such as incomplete reactions, side reactions, and degradation of other functional groups are common hurdles. This guide is structured to help you diagnose and resolve these specific problems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
The acid-catalyzed removal of a Boc group is a well-established electrophilic cleavage reaction. The process can be broken down into three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3][4]
-
Carbocation Formation: This initial protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3][4][5][6]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes into the free amine and carbon dioxide gas.[3][4][5][6] The liberated amine is then protonated in the acidic medium to form the corresponding ammonium salt.[3][4]
It is crucial to perform this reaction in an open or well-vented system to allow the evolved CO2 gas to escape safely.[1][3][6]
Troubleshooting Guide
Issue 1: Incomplete or Sluggish Deprotection
Question: My Boc deprotection reaction is not proceeding to completion, even after extended reaction times. What are the likely causes and how can I address this?
An incomplete deprotection can be frustrating and is often linked to several factors. Here’s how to troubleshoot this issue:
Causality and Solutions:
-
Insufficient Acid Stoichiometry or Concentration: The rate of Boc cleavage can have a second-order dependence on the acid concentration.[4] For sterically hindered or electron-deficient pyrrolidines, a higher concentration or a larger excess of acid may be necessary.
-
Steric Hindrance: Bulky substituents on the pyrrolidine ring, particularly near the nitrogen atom, can sterically hinder the approach of the acid, slowing down the protonation step.[4]
-
Recommendation: Increase the reaction temperature. While most deprotections are carried out at room temperature, gentle heating (e.g., to 40 °C) can often overcome the activation energy barrier for sterically hindered substrates.[8]
-
-
Inadequate Reaction Time: Deprotection is a kinetic process. For some substituted pyrrolidines, the reaction may simply require more time to reach completion.[4]
-
Recommendation: Monitor the reaction closely using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction is allowed to proceed until all the starting material is consumed.[1]
-
Experimental Protocol: Monitoring by TLC
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a starting line with a pencil.
-
Spotting: Using a capillary tube, apply spots of your starting material (SM), a co-spot (a mixture of SM and the reaction mixture), and the reaction mixture (RM).
-
Elution: Place the plate in a TLC chamber with a suitable mobile phase (e.g., 10% methanol in DCM).
-
Visualization: After the solvent front has reached the top of the plate, remove it, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with a ninhydrin solution, which is excellent for detecting the newly formed primary or secondary amine.[4]
Issue 2: Side Reaction - Tert-butylation of the Pyrrolidine Ring or Other Functional Groups
Question: I am observing the formation of byproducts where a tert-butyl group has been added to my molecule. How can I prevent this side reaction?
The tert-butyl cation generated during the deprotection is a potent electrophile and can react with any nucleophilic sites in your molecule, leading to unwanted tert-butylation.[7][9] Electron-rich aromatic substituents on the pyrrolidine ring or other nucleophilic functional groups are particularly susceptible.
Causality and Solutions:
-
Presence of Nucleophilic Groups: Functional groups such as indoles, phenols, thiols, and electron-rich aromatic rings can be readily alkylated by the tert-butyl cation.
-
Recommendation: Use of Scavengers: The most effective strategy to prevent tert-butylation is to introduce a "scavenger" into the reaction mixture. Scavengers are molecules that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.[7]
-
| Scavenger | Typical Concentration | Notes |
| Triethylsilane (TES) | 5-10% (v/v) | Highly effective for a wide range of substrates. |
| Triisopropylsilane (TIPS) | 5-10% (v/v) | Similar to TES, can be used interchangeably.[7] |
| Thioanisole | 5-10% (v/v) | Particularly useful for protecting sulfur-containing amino acids like methionine and cysteine. |
| Water | 1-5% (v/v) | Can act as a scavenger, but may not be compatible with all substrates or reaction conditions.[7] |
Experimental Protocol: Boc Deprotection with a Scavenger
-
Dissolution: Dissolve the N-Boc substituted pyrrolidine in an appropriate solvent like DCM.
-
Cooling (Optional): For sensitive substrates, cool the solution to 0 °C in an ice bath.[4]
-
Addition of Scavenger: Add the chosen scavenger (e.g., triethylsilane, 5% v/v) to the solution.
-
Acid Addition: Slowly add TFA to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.[1][4] The crude product can then be purified.
Issue 3: Degradation of Other Acid-Sensitive Functional Groups
Question: My substituted pyrrolidine contains other acid-labile groups (e.g., esters, acetals, trityl ethers) that are being cleaved or degraded during the Boc deprotection. What are my options?
The strongly acidic conditions required for Boc deprotection can be incompatible with other sensitive functionalities in a complex molecule. In such cases, alternative, milder deprotection methods are necessary.
Causality and Solutions:
-
Strongly Acidic Conditions: Reagents like TFA and concentrated HCl are non-selective and will cleave other acid-labile groups.[7]
-
Recommendation: Alternative Deprotection Methods: A variety of milder conditions have been developed to address this challenge.
-
Table of Alternative Boc Deprotection Methods
| Method | Reagents | Solvent | Temperature | Notes |
| Milder Protic Acids | p-Toluenesulfonic acid (pTSA)[7][8] | Dioxane, Methanol | Room Temp to 40°C | Generally milder than TFA. |
| Aqueous Phosphoric Acid[7][10] | THF | Room Temp | An environmentally benign option.[11] | |
| Lewis Acids | Zinc Bromide (ZnBr₂)[6][7] | Dichloromethane | Room Temp | Can be selective for secondary N-Boc groups.[6] |
| Trimethylsilyl Iodide (TMSI)[7] | Dichloromethane | 0°C to Room Temp | A powerful but often mild method. | |
| Thermal Deprotection | Heat | Neat or high-boiling solvent (e.g., diphenyl ether) | 180-185 °C | Useful for robust molecules lacking other sensitive groups.[12] |
| Solvent-Free | Gaseous HCl (ex situ generated) | Solvent-free | Room Temp | A green alternative that avoids bulk solvent and allows for stoichiometric control.[13] |
| Neutral Conditions | Oxalyl chloride in methanol | Methanol | Room Temp | A very mild method, tolerant of many acid-sensitive groups.[10][14] |
| Water (reflux) | Water | 100 °C | An eco-friendly method for certain substrates.[12][15] |
Experimental Protocol: Mild Deprotection with Oxalyl Chloride in Methanol
This method is particularly useful for substrates with acid-labile functional groups.[10][14]
-
Dissolution: In a dry round-bottom flask, dissolve the N-Boc substituted pyrrolidine in methanol.
-
Reagent Addition: At room temperature, add oxalyl chloride (typically 3 equivalents) dropwise to the stirring solution. An exotherm and sputtering may be observed.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and any volatile byproducts. The resulting hydrochloride salt of the pyrrolidine can be used as is or neutralized.
Conclusion
The successful deprotection of N-Boc substituted pyrrolidines requires a careful consideration of the substrate's unique electronic and steric properties. By understanding the underlying mechanisms of both the desired reaction and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for diagnosing common issues and implementing robust solutions, from the use of scavengers to the selection of alternative, milder deprotection methods for sensitive substrates.
References
-
Organic-Chemistry.org. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Royal Society of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]
-
Reddit. (2023). Alternative Methods for Boc Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Sparteine Surrogate for Asymmetric Deprotonation of N-Boc Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-deprotected and N-Boc-protected pyrrolidines 9 and 10... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection - Wordpress. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-benzoylpyrrolidines. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
PubMed. (2008). On the two-ligand catalytic asymmetric deprotonation of N-boc pyrrolidine: probing the effect of the stoichiometric ligand. Retrieved from [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
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- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mcours.net [mcours.net]
Technical Support Center: Optimization of Reaction Conditions for cis-3-(Boc-amino)-4-methoxypyrrolidine
Welcome to the technical support center for the synthesis and optimization of cis-3-(Boc-amino)-4-methoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic building block.
Introduction
This compound, with the systematic IUPAC name tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate, is a chiral pyrrolidine derivative crucial in medicinal chemistry.[1] Its defined stereochemistry and orthogonally protected functional groups make it a valuable intermediate for the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[1]
This guide provides a logical workflow for its synthesis, starting from commercially available precursors, and addresses common challenges encountered during the optimization of reaction conditions.
Proposed Synthetic Pathway Overview
A common and effective strategy for the stereoselective synthesis of this compound commences with a suitably protected derivative of 4-hydroxy-L-proline. The key transformations involve the stereospecific introduction of the amino group and the methylation of the hydroxyl group, with careful control of stereochemistry throughout the synthesis.
Caption: Proposed synthetic workflow for this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the synthesis.
FAQ 1: Starting Material Selection
Question: What is the recommended starting material for the synthesis of this compound?
Answer: The most common and stereochemically defined starting material is a derivative of 4-hydroxyproline.[1] Specifically, N-Boc-cis-4-hydroxy-L-proline is an excellent choice as the stereocenters are already set, which guides the stereochemistry of subsequent reactions.
FAQ 2: Stereocontrol during Synthesis
Question: How can I ensure the desired cis-stereochemistry between the amino and methoxy groups?
Answer: Stereocontrol is primarily achieved by leveraging the stereochemistry of the starting material, cis-4-hydroxy-L-proline. The introduction of the nitrogen functionality at the C3 position via a Mitsunobu reaction with an azide source (e.g., diphenylphosphoryl azide) typically proceeds with inversion of configuration at the C4 hydroxyl group, leading to a trans relationship between the azide and the carboxyl group. However, subsequent steps can be designed to yield the desired cis relationship in the final product. An alternative approach involves the use of a trans-4-hydroxyproline derivative as the starting material. Careful selection of reagents and reaction conditions at each step is critical to prevent epimerization.
FAQ 3: Boc Protection and Deprotection
Question: What are the optimal conditions for Boc protection and what are the common pitfalls during deprotection?
Answer:
-
Protection: The tert-butyloxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium hydroxide or triethylamine.[2] The reaction is generally robust and high-yielding.
-
Deprotection: The Boc group is acid-labile and commonly removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with HCl in methanol.[3] A significant pitfall is the generation of a reactive tert-butyl cation during cleavage, which can lead to alkylation of nucleophilic side chains.[3] To prevent this, scavengers like anisole or thioanisole should be used.[3]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges in a question-and-answer format.
Troubleshooting Guide 1: Azide Introduction via Mitsunobu Reaction
Question: I am getting low yields and incomplete conversion in the Mitsunobu reaction to introduce the azide group. What could be the issue?
Answer: The Mitsunobu reaction can be sensitive to several factors. Here are some common causes for low yield and potential solutions:
| Possible Cause | Explanation & Solution |
| Reagent Quality | Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Ensure you are using fresh or properly stored reagents. Triphenylphosphine (PPh₃) can also oxidize to triphenylphosphine oxide. |
| Solvent Purity | The reaction is sensitive to water. Use anhydrous solvents (e.g., THF, DCM) to prevent quenching of the reactive intermediates. |
| Reaction Temperature | The reaction is typically initiated at 0°C and then allowed to warm to room temperature. Maintaining a low temperature during the addition of DEAD/DIAD is crucial to control the reaction rate and minimize side reactions. |
| Steric Hindrance | The pyrrolidine ring can present steric challenges. A modified Mitsunobu procedure using 4-nitrobenzoic acid has been shown to improve yields for sterically hindered alcohols.[4] |
| Work-up and Purification | The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can be difficult to remove. Chromatographic purification is often necessary. |
Experimental Protocol: Mitsunobu Reaction for Azide Introduction
-
Dissolve N-Boc-cis-4-hydroxy-L-proline methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
To this solution, add diphenylphosphoryl azide (1.5 eq).
-
Slowly add DIAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide 2: O-Methylation of the Hydroxyl Group
Question: My O-methylation of N-Boc-cis-3-amino-4-hydroxypyrrolidine is giving a mixture of products, including N-methylated byproducts. How can I improve the selectivity?
Answer: Achieving selective O-methylation in the presence of a Boc-protected amine requires careful choice of base and reaction conditions.
| Possible Cause | Explanation & Solution |
| Base Strength | A strong, non-nucleophilic base is required to deprotonate the hydroxyl group without affecting the Boc-protected amine. Sodium hydride (NaH) is a common choice. The use of a weaker base may lead to incomplete deprotonation and lower yields. |
| N-Methylation | While the Boc group significantly reduces the nucleophilicity of the amine, some N-methylation can occur, especially with prolonged reaction times or excess methylating agent. Use a stoichiometric amount of methyl iodide (MeI) and monitor the reaction closely. |
| Reaction Temperature | The reaction is typically performed at low temperatures (e.g., 0°C) to improve selectivity and minimize side reactions. |
| Solvent | Anhydrous polar aprotic solvents like THF or DMF are suitable for this reaction. |
Experimental Protocol: O-Methylation
-
To a solution of N-Boc-cis-3-amino-4-hydroxypyrrolidine (1.0 eq) in anhydrous THF at 0°C under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Decision-making workflow for troubleshooting O-methylation.
Part 3: Data Summary and Characterization
Table 1: Optimized Reaction Conditions (Illustrative)
| Step | Reagent 1 | Reagent 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Boc Protection | (Boc)₂O | - | Et₃N | DCM | 25 | 4 | >95 |
| Azide Intro. | DPPA | DIAD | - | THF | 0 to 25 | 18 | 75-85 |
| Azide Reduction | H₂ (1 atm) | Pd/C (10 mol%) | - | MeOH | 25 | 6 | >90 |
| O-Methylation | MeI | - | NaH | THF | 0 | 2 | 80-90 |
Note: Yields are illustrative and may vary based on scale and specific experimental conditions.
Characterization Data for this compound*
-
Molecular Formula: C₁₀H₂₀N₂O₃[1]
-
Appearance: Typically a solid or oil.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the Boc group (singlet, ~1.4 ppm, 9H), the methoxy group (singlet, ~3.3 ppm, 3H), and the pyrrolidine ring protons (multiplets, ~2.8-4.0 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl of the Boc group (~28 ppm), the methoxy carbon (~58 ppm), and carbons of the pyrrolidine ring.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₂₁N₂O₃ [M+H]⁺: 217.1552; found: 217.1550.
References
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Wikipedia. Protecting group. [Link]
-
Proactive Molecular Research. This compound. [Link]
-
MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]
-
NIH Public Access. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. [Link]
-
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
-
ResearchGate. Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. [Link]
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
Sources
Technical Support Center: Alternative Purification Techniques for Polar Amino Compounds
Welcome to the Technical support center for the purification of polar amino compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these often-tricky molecules. Standard reversed-phase chromatography frequently falls short for highly polar analytes, leading to poor retention, peak tailing, and overall inadequate separation. This resource provides in-depth troubleshooting guides and FAQs for alternative, more effective purification strategies.
The Challenge with Polar Amino Compounds
Polar amino compounds are characterized by the presence of one or more basic amino groups and other polar functional groups (e.g., hydroxyl, carboxyl). This dual nature leads to:
-
High Polarity: Causing poor retention on non-polar C18 stationary phases.[1][2]
-
Strong Silanol Interactions: The basic amino groups interact strongly with acidic silanol groups on the surface of silica-based stationary phases, leading to significant peak tailing.[3][4][5]
-
Aqueous Solubility: High water solubility can make extraction and sample preparation for normal-phase chromatography difficult.[6][7]
To overcome these challenges, several alternative chromatographic techniques have proven to be highly effective. This guide will focus on troubleshooting and frequently asked questions for Hydrophilic Interaction Liquid Chromatography (HILIC), Supercritical Fluid Chromatography (SFC), Ion-Exchange Chromatography (IEX), and Mixed-Mode Chromatography (MMC).
Choosing the Right Purification Technique
Selecting the appropriate technique is the first critical step. The following decision tree can guide your choice based on the properties of your compound and the desired scale of purification.
Caption: Decision tree for selecting a purification technique for polar amino compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography.[1][2][8][9] It utilizes a polar stationary phase (e.g., bare silica, or bonded with polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of a more polar solvent, like water.[1][2]
HILIC Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor or No Retention | 1. Insufficient Organic Solvent in Mobile Phase: In HILIC, the organic solvent is the weak solvent. A higher aqueous content will decrease retention.[1][9] 2. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger (more aqueous) than the mobile phase will cause peak distortion and poor retention.[10][11] 3. Incorrect Column Choice: The stationary phase may not be suitable for the specific analyte. | 1. Increase Organic Content: Start with a high organic concentration (e.g., 95% acetonitrile) and gradually introduce water. 2. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a solvent with a similar or higher organic content. If the sample is only soluble in water, keep the injection volume as small as possible.[11] 3. Screen Different HILIC Phases: Consider bare silica, diol, amide, or zwitterionic phases, as they offer different selectivities.[1] |
| Peak Tailing | 1. Secondary Ionic Interactions: Residual silanol groups on the silica surface can interact with protonated amines.[10] 2. Insufficient Buffer Concentration or Incorrect pH: The mobile phase pH affects the charge state of both the analyte and the stationary phase.[10] | 1. Add a Competing Base (in moderation): While not as common as in RP, a small amount of a basic additive can sometimes help, but be cautious as it can alter selectivity. 2. Optimize Buffer and pH: Use a buffer (e.g., ammonium formate or acetate) at a concentration of 10-20 mM.[10] Adjusting the pH can neutralize either the analyte or the stationary phase to reduce unwanted ionic interactions.[10] |
| Irreproducible Retention Times | 1. Insufficient Column Equilibration: The water layer on the stationary phase needs to be fully established between injections for reproducible retention.[10] 2. Mobile Phase Instability: Evaporation of the organic component can alter the mobile phase composition. | 1. Increase Equilibration Time: Ensure a sufficient equilibration time between gradient runs, typically at least 10 column volumes.[10] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the bottles tightly capped. |
HILIC FAQs
Q1: What is the retention mechanism in HILIC?
A1: The primary mechanism is partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[9] Secondary mechanisms can include hydrogen bonding and electrostatic interactions.[9]
Q2: Can I use methanol instead of acetonitrile in HILIC?
A2: While acetonitrile is the most common organic solvent, methanol can be used but generally results in lower retention for most polar compounds due to its higher polarity.[2]
Q3: How do I choose a HILIC column?
A3: The choice depends on the analyte's properties. Bare silica is a good starting point. Amide phases are good for carbohydrates, while zwitterionic phases offer unique selectivity for a broad range of polar compounds.[1]
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase component.[12][13] It is known for fast, efficient separations and is particularly well-suited for chiral separations.[6][12]
SFC Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Peak Shape (Tailing or Fronting) | 1. Analyte Interaction with Stationary Phase: Similar to HPLC, secondary interactions can occur. 2. Acidic Nature of CO2/Modifier Mobile Phase: The combination of CO2 and an alcohol modifier (like methanol) can form an acidic environment, protonating basic amines and leading to strong interactions with the stationary phase.[14] 3. Analyte Reaction with CO2: Amines can react with carbon dioxide to form carbamic acids.[6] | 1. Use Mobile Phase Additives: A small amount of a basic additive (e.g., ammonia, ammonium acetate, or a volatile amine) is often necessary to improve the peak shape of basic compounds.[6] 2. Screen Different Columns: Stationary phases with different properties (e.g., ethylpyridine) can offer better peak shapes for basic compounds.[6] |
| Low Solubility of Polar Compounds | 1. Insufficiently Polar Mobile Phase: Pure CO2 is non-polar.[12] | 1. Increase Modifier Concentration: Add a polar co-solvent (modifier), such as methanol, to increase the mobile phase's polarity and solvating power.[13][15] For very polar compounds, high percentages of modifier may be needed.[15] |
| Variable Retention Times | 1. Fluctuations in Pressure or Temperature: SFC is sensitive to changes in these parameters as they affect the density and solvating power of the supercritical fluid. | 1. Ensure Stable System Conditions: Maintain consistent backpressure and column temperature. The backpressure regulator is a critical component for reproducibility. |
SFC FAQs
Q1: Is SFC only for non-polar compounds?
A1: No. While the primary mobile phase (CO2) is non-polar, the addition of polar modifiers like methanol allows for the separation of a wide range of polar compounds.[14][16]
Q2: Why is SFC considered a "green" technology?
A2: SFC primarily uses captured CO2, which is less toxic and produces less organic waste compared to the solvents used in liquid chromatography.[12]
Q3: What detectors can be used with SFC?
A3: SFC is compatible with a wide range of detectors, including UV-Vis, Mass Spectrometry (MS), and Evaporative Light Scattering Detectors (ELSD).[12]
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge by utilizing a stationary phase with charged functional groups.[17] For the purification of amino compounds, which are typically basic, cation-exchange chromatography is most commonly used.[18][19]
IEX Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No Binding to the Column | 1. Incorrect pH of the Mobile Phase: For cation-exchange, the pH must be below the pI of the compound to ensure it carries a net positive charge.[20] 2. High Salt Concentration in the Sample or Mobile Phase: High ionic strength will prevent the analyte from binding to the column. | 1. Adjust Mobile Phase pH: Lower the pH of the equilibration and loading buffers. A good starting point is at least one pH unit below the pKa of the amino group. 2. Desalt the Sample: If the sample has a high salt concentration, it must be desalted or diluted before loading. Ensure the starting mobile phase has a low ionic strength. |
| Poor Resolution or Co-elution | 1. Inappropriate Gradient Slope: A steep salt or pH gradient may not provide sufficient resolution between compounds with similar charges. | 1. Optimize the Elution Gradient: Use a shallower gradient to improve separation. A step gradient can also be effective for separating components with significantly different charges. |
| Low Recovery | 1. Analyte is Too Strongly Bound: The elution conditions (salt concentration or pH) are not sufficient to desorb the compound from the column. | 1. Increase Elution Strength: Increase the salt concentration or the pH of the elution buffer to elute the strongly bound compound. |
IEX FAQs
Q1: What is the difference between cation-exchange and anion-exchange chromatography?
A1: Cation-exchange chromatography uses a negatively charged stationary phase to bind positively charged molecules (cations), while anion-exchange chromatography uses a positively charged stationary phase to bind negatively charged molecules (anions).[17][20] For basic amino compounds, cation-exchange is typically used.[18]
Q2: How do I elute my compound from an IEX column?
A2: Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[19][20] Increasing the salt concentration introduces counter-ions that compete with the analyte for binding to the stationary phase. Changing the pH can neutralize the charge on the analyte or the stationary phase, causing it to elute.[19]
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases that have both hydrophobic and ion-exchange functionalities, offering multiple modes of interaction.[21][22][23] This allows for unique selectivity and the retention of compounds that are difficult to separate by a single chromatographic mode.[21][24]
MMC Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Complex Retention Behavior | 1. Multiple Retention Mechanisms: The interplay between reversed-phase, HILIC, and ion-exchange mechanisms can be complex to predict. | 1. Systematic Method Development: Methodically vary one parameter at a time (e.g., organic solvent percentage, pH, buffer concentration) to understand its effect on retention and selectivity. |
| Poor Peak Shape | 1. Unoptimized Mobile Phase: The pH and ionic strength may not be optimal for the ion-exchange interactions, while the organic content might be unsuitable for the hydrophobic interactions. | 1. Adjust pH and Buffer Strength: The pH controls the ionization of both the analyte and the stationary phase, while the buffer concentration influences the ionic interactions.[24] 2. Optimize Organic Solvent Content: The percentage of organic modifier will control the reversed-phase retention. |
| Difficulty in Method Transfer | 1. Subtle Differences Between Columns: Even columns with nominally the same chemistry can have slight variations that affect the delicate balance of mixed-mode interactions. | 1. Thorough Column Equilibration: Ensure the column is fully equilibrated with the mobile phase to achieve a stable and reproducible surface chemistry. 2. Use the Same Column Batch: For critical applications, using columns from the same manufacturing batch can improve reproducibility. |
MMC FAQs
Q1: When should I choose mixed-mode chromatography?
A1: MMC is an excellent choice when you need to separate compounds with a wide range of polarities and charge states in a single run, or when you need to improve the retention of polar ionizable compounds without using ion-pairing reagents.[21][22]
Q2: How do I control retention in MMC?
A2: Retention is controlled by a combination of mobile phase parameters. The organic solvent percentage primarily affects hydrophobic interactions, while the pH and buffer concentration control the ion-exchange interactions.[24]
Experimental Protocol: HILIC Method Development for a Polar Amine
This protocol provides a starting point for developing a HILIC method for the purification of a novel polar amino compound.
1. Column Selection and Installation:
- Start with a bare silica or an amide-phase HILIC column (e.g., 4.6 x 150 mm, 5 µm).
- Install the column in the instrument.
2. Mobile Phase Preparation:
- Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.
- Mobile Phase B: Acetonitrile.
3. Initial Gradient Conditions:
- Flow Rate: 1.0 mL/min
- Gradient:
- 0-1 min: 95% B
- 1-10 min: 95% to 50% B
- 10-12 min: 50% B
- 12.1-15 min: 95% B (re-equilibration)
4. Sample Preparation:
- Dissolve the sample in 95:5 (v/v) acetonitrile:water at a concentration of approximately 1 mg/mL. If solubility is an issue, use the minimum amount of a stronger solvent and inject a smaller volume.
5. Injection and Analysis:
- Inject 5 µL of the sample and acquire the chromatogram.
6. Optimization:
- Retention: If retention is too low, increase the initial percentage of acetonitrile. If it is too high, decrease the initial percentage of acetonitrile.
- Selectivity and Peak Shape: Adjust the pH of mobile phase A (e.g., to pH 5.0 with acetic acid) or change the buffer concentration. Screen other HILIC stationary phases if necessary.
start [label="Start: HILIC Method\nDevelopment", fillcolor="#4285F4", fontcolor="#FFFFFF"];
col_select [label="Select HILIC Column\n(e.g., Silica, Amide)"];
mp_prep [label="Prepare Mobile Phase\n(A: Buffered Aqueous,\nB: Acetonitrile)"];
gradient [label="Run Initial Gradient\n(e.g., 95-50% B)"];
sample_prep [label="Prepare Sample in\nHigh Organic Solvent"];
inject [label="Inject and Analyze"];
evaluate [label="Evaluate Retention,\nResolution, and Peak Shape"];
optimize [label="Optimize Gradient,\npH, and/or Column"];
final_method [label="Finalized HILIC Method", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> col_select;
col_select -> mp_prep;
mp_prep -> gradient;
gradient -> sample_prep;
sample_prep -> inject;
inject -> evaluate;
evaluate -> optimize [label="Not Acceptable"];
evaluate -> final_method [label="Acceptable"];
optimize -> inject;
}
Caption: Workflow for HILIC method development.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC-sfe-preparative/how-good-is-sfc-for-polar-analytes/32145]([Link] SFC-sfe-preparative/how-good-is-sfc-for-polar-analytes/32145)
-
Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection - PubMed. [Link]
-
The Chromatography of Amino Acids on Ion Exchange Resins. Use of Volatile Acids for Elution | Journal of the American Chemical Society. [Link]
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed. [Link]
-
Ion exchange chromatography of amino acids: Cation exchange equilibria and dynamics of stepwise elution with flow reversal - Purdue e-Pubs. [Link]
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Anion Exchange Chromatography | Bio-Rad. [Link]
-
Why HILIC is what your polar compounds need for purification - Buchi.com. [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? - ResearchGate. [Link]
-
Why it matters and how to get good peak shape. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. [Link]
-
Evolution of Mixed-Mode Chromatography. [Link]
-
(PDF) Mixed-Mode Chromatography - ResearchGate. [Link]
-
Why it matters and how to get good peak shape - Agilent. [Link]
-
Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PubMed Central. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. [Link]
-
Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. [Link]
- WO2017011218A1 - Amines analysis by ion chromatography - Google P
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. [Link]
-
Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad. [Link]
-
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
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Ion-Exchange Chromatography - Chemistry LibreTexts. [Link]
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HILIC Separations Technical Guide - ResearchGate. [Link]
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A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF - ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantioenrichment in Substituted Pyrrolidines: A Comparative Analysis of Key Methodologies
The stereochemical integrity of substituted pyrrolidines is a cornerstone of modern drug development and asymmetric synthesis.[1][2] As a privileged scaffold in numerous pharmaceuticals, the precise quantification of a sample's enantiomeric excess (ee) is not merely an analytical metric but a critical determinant of therapeutic efficacy and safety.[1][2][3] Often, one enantiomer provides the desired pharmacological effect while the other may be inactive or even harmful.[1] This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess of substituted pyrrolidines. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.
The primary methodologies for resolving and quantifying enantiomers of substituted pyrrolidines include chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4][5] Chiroptical methods like Circular Dichroism (CD) also offer rapid screening capabilities.[6] Each technique operates on distinct principles of chiral recognition and presents a unique balance of resolution, sensitivity, speed, and experimental overhead.
Chiral Chromatography: The Gold Standard for Separation
Chiral chromatography is widely regarded as the gold standard for its accuracy and high-resolution capabilities in separating enantiomers.[4][7] The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[4][5]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile method applicable to a wide array of substituted pyrrolidines, including those that are non-volatile or thermally sensitive.[5]
The "Why": Causality in Method Design
The success of a chiral HPLC separation hinges on the selection of an appropriate CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for pyrrolidine derivatives due to their broad applicability and proven track record.[1][8] The chiral recognition mechanism of these CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. The specific substituents on the pyrrolidine ring will dictate the dominant interactions, making the choice of the CSP and the mobile phase critical. For instance, a pyrrolidine with a hydrogen bond donor/acceptor group will likely interact strongly with a CSP that has complementary functionalities.
The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is optimized to achieve a balance between retention and resolution.[1] A higher concentration of the polar modifier will generally decrease retention times but may also reduce the enantioselectivity of the separation. Therefore, methodical optimization is key to achieving baseline separation of the enantiomers.
Workflow for Chiral HPLC Analysis
Caption: A typical experimental workflow for determining enantiomeric excess using Chiral HPLC.
Experimental Protocol: Chiral HPLC of a Substituted Pyrrolidine
-
Sample Preparation: Accurately weigh and dissolve the substituted pyrrolidine sample in a suitable solvent (e.g., isopropanol or the mobile phase) to a concentration of approximately 1 mg/mL.[1] Prepare a racemic standard at the same concentration to determine the retention times of both enantiomers.[1]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[1]
-
Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak® series).
-
Mobile Phase: A pre-mixed and degassed solution of n-Hexane and Isopropanol (IPA). A starting ratio of 90:10 (v/v) is common and should be optimized for the specific analyte.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm or a wavelength where the analyte has maximum absorbance.[1]
-
Injection Volume: 10 µL.[1]
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to identify the retention times for the (R) and (S) enantiomers.[5]
-
Inject the sample to be analyzed.
-
-
Data Processing:
-
Integrate the peak areas for the two enantiomers in the sample chromatogram.[5]
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Chiral Gas Chromatography (GC)
Chiral GC is an excellent choice for volatile and thermally stable substituted pyrrolidines.[4][9] It often provides very high resolution and fast analysis times.
The "Why": Causality in Method Design
The primary challenge for analyzing many substituted pyrrolidines by GC is their limited volatility, especially those with polar functional groups.[5] Therefore, a crucial step is often derivatization to increase volatility and improve chromatographic performance.[5] Common derivatizing agents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. This choice is critical as the derivatization must proceed without causing racemization of the chiral center.
The CSP in chiral GC is typically a cyclodextrin-based phase coated on a capillary column.[8][10] The enantioseparation occurs based on the differential inclusion of the derivatized enantiomers into the chiral cavity of the cyclodextrin. The temperature program of the GC oven is a key parameter to optimize for achieving separation.[5]
Experimental Protocol: Chiral GC of a Substituted Pyrrolidine (with Derivatization)
-
Derivatization:
-
In a vial, dissolve a small amount of the pyrrolidine sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst if necessary.
-
Heat the reaction mixture gently if required to ensure complete reaction.
-
After the reaction, the sample is typically diluted to an appropriate concentration for GC analysis.[5]
-
-
GC System and Conditions:
-
GC System: A standard GC system with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Astec® CHIRALDEX™).[8]
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 200 °C).[5] This program must be optimized.
-
Detector Temperature: 270 °C.[5]
-
-
Analysis and Data Processing:
-
Inject a derivatized racemic standard to determine the retention times of the enantiomers.
-
Inject the derivatized sample.
-
Integrate the peak areas and calculate the % ee as described for HPLC.
-
NMR Spectroscopy: A Separation-Free Approach
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without requiring physical separation of the enantiomers.[4][11] This is achieved by converting the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum.[1]
The "Why": Causality in Method Design
There are two main strategies: using a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).
-
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[4][12] This interaction induces a chemical shift difference (Δδ) between corresponding signals of the two enantiomers, allowing for their integration and quantification.[4] The choice of CSA is critical and depends on the functional groups present in the substituted pyrrolidine. For pyrrolidines with acidic or basic sites, CSAs capable of hydrogen bonding or acid-base interactions are effective. The solvent plays a key role; non-polar solvents like CDCl₃ or C₆D₆ are preferred as they do not compete for the intermolecular interactions that lead to enantiodiscrimination.[13]
-
Chiral Derivatizing Agents (CDAs): CDAs react covalently with a functional group (e.g., amine or hydroxyl) on the pyrrolidine to form stable diastereomers.[1][11] These diastereomers have distinct NMR spectra, allowing for quantification. A well-known example is the use of Mosher's acid or its analogues to derivatize amines or alcohols.[11][14] The reaction must be quantitative and proceed without any kinetic resolution to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio.
Workflow for NMR-based ee Determination
Caption: General workflow for determining enantiomeric excess using NMR spectroscopy with a chiral agent.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent (CSA)
-
Sample Preparation:
-
Accurately weigh the substituted pyrrolidine sample and dissolve it in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.[1]
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube in small, incremental amounts until a clear separation of signals for the two enantiomers is observed. A stoichiometric amount is a good starting point.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended) to maximize dispersion.[1]
-
-
Data Analysis:
-
Identify a pair of well-resolved, non-overlapping signals corresponding to the two diastereomeric complexes.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.[1]
-
Chiroptical Methods: Rapid Screening
Methods like Circular Dichroism (CD) spectroscopy measure the differential absorption of left and right circularly polarized light by a chiral molecule.[15] While not as universally quantitative as chromatography or NMR without calibration, it can be a very rapid tool for high-throughput screening.[6][16]
The "Why": Causality in Method Design
The magnitude of the CD signal is proportional to the enantiomeric excess.[6] For direct analysis, the pyrrolidine must have a chromophore that absorbs in an accessible region of the CD spectrometer (typically >200 nm).[17] If not, derivatization with a chromophore-containing tag may be necessary.[16][18] The key advantage is speed; a measurement can often be taken in minutes.[16] However, the accuracy is highly dependent on the purity of the sample, as any other chiral, absorbing impurity can interfere with the measurement.[4] Therefore, it is often used as a screening tool, with hits confirmed by a more robust method like chiral HPLC.
Method Comparison
The choice of the optimal analytical technique involves a trade-off between various performance metrics. The following table provides a comparative summary to guide this decision.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Agents | Circular Dichroism (CD) |
| Principle | Physical separation on a chiral stationary phase (CSP).[5] | Physical separation of volatile compounds on a CSP.[5] | In situ formation of diastereomers with distinct NMR signals.[4] | Differential absorption of circularly polarized light.[15] |
| Applicability | Broad; suitable for non-volatile and thermally labile compounds.[5] | Volatile and thermally stable compounds; often requires derivatization.[5][9] | Requires a suitable functional group for interaction/derivatization.[11] | Requires a chromophore near a chiral center; susceptible to chiral impurities.[4][17] |
| Resolution | High to excellent. | Very high. | Dependent on Δδ and spectrometer field strength. | Not a separation technique. |
| Sensitivity | High (UV, MS detection). | Very high (FID, MS detection). | Lower than chromatographic methods.[4] | Moderate to high, depending on the chromophore. |
| Analysis Time | 10-30 minutes per sample. | 5-20 minutes per sample. | 5-15 minutes per sample. | < 5 minutes per sample.[16] |
| Development Effort | Moderate (CSP and mobile phase screening). | Moderate to high (derivatization and temperature program optimization). | Low to moderate (screening of chiral agents and conditions). | Low (for direct measurement); high (if derivatization is needed). |
| Quant. Accuracy | Excellent. | Excellent. | Good to excellent, provided signals are well-resolved. | Good, but requires careful calibration and pure samples.[6] |
Conclusion: A Validated Approach is Non-Negotiable
The rigorous determination of the enantiomeric excess of substituted pyrrolidines is a critical aspect of quality control in both academic research and the pharmaceutical industry. Chiral HPLC and GC remain the benchmark techniques, offering unparalleled resolution and accuracy.[4] NMR spectroscopy provides a rapid and valuable alternative that avoids physical separation, making it highly efficient for reaction monitoring.[4] Chiroptical methods like CD are best suited for high-throughput screening applications where speed is paramount.
Ultimately, the choice of method depends on the specific properties of the pyrrolidine derivative, the available instrumentation, and the analytical objective (e.g., high-throughput screening vs. final product quality control). Regardless of the chosen technique, a thorough method validation following established guidelines is essential to ensure the generation of reliable, accurate, and reproducible data.[19][20] This guide provides the foundational knowledge and adaptable protocols necessary for researchers to confidently assess the stereochemical integrity of their compounds, thereby ensuring the quality and safety of next-generation chemical entities and therapeutics.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Google.
- A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions. (n.d.). Benchchem.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. (n.d.). Benchchem.
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives. (n.d.). Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity. (n.d.). Benchchem.
- Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. (n.d.). PubMed.
- Determination of enantiomeric excess. (n.d.). Unknown Source.
- A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis: Featuring (S)-1- Boc-2-(aminomethyl)pyrrolidine Derivatives. (n.d.). Benchchem.
- Handbook of Analytical Validation. (n.d.). Routledge.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Accounts of Chemical Research.
- How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru.
- Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. (n.d.). KIT - Institut für Organische Chemie.
- Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. (n.d.). PubMed.
- Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods. (n.d.). Benchchem.
- A Facile Circular Dichroism Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (2011). SciSpace.
- A new path to enantioselective substituted pyrrolidines. (2017, January 26). Mapping Ignorance.
- Analytical method validation: A brief review. (n.d.). Unknown Source.
- Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011, September 25). PMC - NIH.
- A Researcher's Guide to Validating Enantiomeric Excess: A Comparative Analysis of (R)-(+) - Benchchem. (n.d.). Benchchem.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). Request PDF.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018, October 23). Herald Scholarly Open Access.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Unknown Source.
- A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (n.d.). PMC - NIH.
- Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. (2018, April 24). NIH.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024, October 16). PMC.
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A Researcher's Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of 3-Amino-4-Methoxypyrrolidine
For researchers and professionals in drug development, the precise determination of stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's pharmacological and toxicological profile. The pyrrolidine ring, a prevalent scaffold in numerous pharmaceuticals, often presents stereochemical challenges that directly impact biological activity. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 3-amino-4-methoxypyrrolidine, offering both theoretical insights and practical experimental protocols to enable unambiguous stereochemical assignment.
The spatial arrangement of the amino and methoxy substituents on the pyrrolidine ring dictates how the molecule interacts with its biological target. A cis configuration places these groups on the same face of the ring, while a trans configuration places them on opposite faces. This seemingly subtle difference can lead to profound variations in binding affinity, efficacy, and metabolic stability. Consequently, robust analytical methods for their differentiation are indispensable.
This guide will focus on the three most powerful spectroscopic techniques for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of how stereochemistry influences the spectral output for each technique and provide validated experimental workflows for data acquisition and interpretation.
The Decisive Power of NMR Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most definitive method for assigning the relative stereochemistry of diastereomers like the cis and trans isomers of 3-amino-4-methoxypyrrolidine. The key to this differentiation lies in the through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) interactions between protons on the pyrrolidine ring.
Theoretical Underpinnings: J-Coupling and the Karplus Relationship
The magnitude of the coupling constant (³J) between two vicinal protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. For the protons on C3 and C4 of the pyrrolidine ring (H3 and H4):
-
In the trans isomer, the amino and methoxy groups are pseudo-equatorial, leading to a larger dihedral angle between the axial H3 and axial H4 protons. This results in a larger coupling constant, typically in the range of 8-12 Hz.
-
In the cis isomer, one substituent will be pseudo-axial and the other pseudo-equatorial. The dihedral angle between H3 and H4 will be smaller, leading to a smaller coupling constant, generally in the range of 2-5 Hz.[1][2]
Nuclear Overhauser Effect (NOE) for Unambiguous Assignment
2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space correlations between protons that are in close proximity. This is an exceptionally powerful tool for confirming stereochemistry:
-
In the cis isomer, the protons on the carbons bearing the amino and methoxy groups (H3 and H4) are on the same face of the ring and thus are spatially close. A clear NOE cross-peak between H3 and H4 is expected.
-
In the trans isomer, H3 and H4 are on opposite faces of the ring and are significantly farther apart. Consequently, little to no NOE correlation will be observed between them.
Expected ¹H and ¹³C NMR Spectral Data
The following table summarizes the anticipated key differences in the NMR spectra of the cis and trans isomers.
| Parameter | Cis Isomer | Trans Isomer | Rationale |
| ¹H NMR | |||
| ³J(H3, H4) | ~2-5 Hz | ~8-12 Hz | Dihedral angle dependence (Karplus relationship). |
| Chemical Shift δ(H3, H4) | Generally more shielded (lower ppm) | Generally more deshielded (higher ppm) | Anisotropic effects of substituents in a more sterically crowded environment. |
| NOE (H3-H4) | Strong correlation | Weak to no correlation | Through-space proximity of protons on the same face of the ring. |
| ¹³C NMR | |||
| Chemical Shift δ(C3, C4) | May show slight upfield shifts | May show slight downfield shifts | Steric compression (gamma-gauche effect) can influence carbon chemical shifts. |
Differentiating Isomers with Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. While the IR spectra of stereoisomers can be very similar, subtle differences, particularly in the fingerprint region (below 1500 cm⁻¹), can be diagnostic.[3][4] These differences arise from the distinct vibrational modes of the molecule as a whole, which are influenced by its overall symmetry and stereochemistry.
Expected Differentiating Features in IR Spectra
| Spectral Region | Expected Observations | Rationale |
| Fingerprint Region (1500 - 600 cm⁻¹) | Minor but reproducible differences in band positions and intensities. | The overall molecular symmetry differs between the cis and trans isomers, leading to unique C-N, C-O, and C-C stretching and bending vibrations. |
| N-H Bending (around 1600 cm⁻¹) | Potential slight shifts. | Intramolecular hydrogen bonding possibilities may differ between isomers, affecting the N-H bond vibrations. |
| C-O Stretching (around 1100 cm⁻¹) | Possible minor shifts. | The electronic environment of the C-O bond can be subtly altered by the spatial orientation of the adjacent amino group. |
It is crucial to run spectra of both pure isomers under identical conditions to reliably identify these subtle differences.
Mass Spectrometry: Clues from Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. While cis and trans isomers have identical molecular weights and will show the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.[5]
Stereochemical Influence on Fragmentation Pathways
The relative orientation of the amino and methoxy groups can influence the stability of transition states during fragmentation, favoring certain pathways for one isomer over the other. This can lead to different relative abundances of fragment ions.
| Fragmentation Process | Expected Observations | Rationale |
| Loss of CH₃O• or •OCH₃ | Relative intensities of the resulting fragment ions may differ. | The stereochemistry can influence the ease of radical loss through neighboring group participation or steric hindrance. |
| Ring Opening and Subsequent Fragmentations | Different relative abundances of smaller fragment ions. | The initial ring-opening mechanism can be influenced by the stereochemical relationship of the substituents, leading to different daughter ions. |
A careful comparison of the mass spectra of both isomers, ideally with the aid of high-resolution mass spectrometry for accurate mass measurements of fragments, is necessary to discern these differences.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.
Sample Preparation
-
Purity Assessment: Ensure the isomeric purity of each sample using a primary technique like HPLC or GC.
-
Solvent Selection: For NMR, use a deuterated solvent that fully dissolves the sample (e.g., CDCl₃, D₂O, or DMSO-d₆). Ensure the solvent does not have signals that overlap with key analyte resonances. For IR, samples can be analyzed neat (as a thin film on a salt plate), as a KBr pellet, or in solution. For MS, dissolve the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Concentration: For NMR, a concentration of 5-10 mg/mL is typically sufficient. For MS, concentrations in the low µg/mL to ng/mL range are appropriate, depending on the ionization technique.
NMR Spectroscopy Workflow
-
¹H NMR: Acquire a standard 1D proton spectrum to assess overall purity and identify the chemical shifts of all protons.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all unique carbons.
-
COSY (Correlation Spectroscopy): Run a 2D COSY experiment to establish proton-proton coupling networks and confirm assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): Perform a 2D HSQC experiment to correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to observe correlations between protons and carbons over two to three bonds, aiding in the complete assignment of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical experiment for stereochemical assignment. Run a 2D NOESY experiment with a mixing time optimized to observe key spatial correlations, particularly between H3 and H4.
Caption: Workflow for NMR-based stereochemical assignment.
IR Spectroscopy Protocol
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or with the pure solvent/KBr).
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: Perform a background subtraction.
-
Comparison: Overlay the spectra of the cis and trans isomers and carefully examine the fingerprint region for reproducible differences.
Mass Spectrometry Protocol
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.
-
Method Development: Optimize ionization source parameters (e.g., electrospray voltage, gas flows, temperature) by infusing a solution of the analyte.
-
Data Acquisition: Acquire full scan mass spectra for both isomers under identical conditions.
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate and analyze fragment ions. Compare the MS/MS spectra of the two isomers.
Caption: General experimental workflow for mass spectrometry.
Conclusion
The unambiguous differentiation of cis and trans isomers of 3-amino-4-methoxypyrrolidine is a critical step in the development of pharmaceuticals containing this scaffold. While IR and MS can provide supporting evidence, NMR spectroscopy, particularly the measurement of proton-proton coupling constants and the analysis of Nuclear Overhauser Effects, remains the gold standard for definitive stereochemical assignment. By employing the systematic, multi-technique approach detailed in this guide, researchers can confidently determine the stereochemistry of their compounds, ensuring the integrity of their structure-activity relationship studies and advancing their drug discovery programs on a solid analytical foundation.
References
- ResearchGate. (n.d.). Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines.
- Mikhova, B., Spassov, S. L., Popandova, K., & Dryanska, V. (1987). NMR Spectra and Stereochemistry of Some 2,3,4,5‐Tetrasubstituted Pyrrolidines. Journal of Molecular Structure.
- Khramtsov, V. V., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1886.
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NIST. (n.d.). Pyrrolidine. NIST WebBook. Retrieved from [Link]
- MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI.
- Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
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Levai, A., & Pihlaja, K. (1999). Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1,1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a][6]benzodiazepines. Rapid Communications in Mass Spectrometry, 13(14), 1444-1447.
- Koskinen, A. M., & O'Dell, J. E. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6289-6296.
- ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl3) of 9a.
- ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers of the different....
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NIST. (n.d.). Pyrrolidine IR Spectrum. NIST WebBook. Retrieved from [Link]
- ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
- MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI.
- ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(24), 6825-6831.
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- ResearchGate. (n.d.). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones.
-
NIH. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs.
- SciSpace. (n.d.). Vibrational Spectra and Assignments of cis- and Trans-1,4-Polybutadiene.
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A Comparative Guide to the Synthetic Routes of cis-3-(Boc-amino)-4-methoxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active molecules and approved pharmaceuticals. Its rigid, five-membered structure provides a valuable template for the spatial arrangement of functional groups, enabling precise interactions with biological targets. Specifically, 3,4-disubstituted pyrrolidines serve as critical chiral building blocks in medicinal chemistry. This guide provides a comparative analysis of two plausible synthetic routes to a key intermediate, cis-3-(Boc-amino)-4-methoxypyrrolidine, offering insights into the strategic choices and experimental considerations for its preparation.
Introduction to this compound
This compound is a valuable chiral building block characterized by a cis-relationship between the Boc-protected amine at the C3 position and the methoxy group at the C4 position of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions, making it a versatile intermediate for further synthetic transformations. The strategic placement of the amino and methoxy groups provides opportunities for diverse functionalization in the development of novel therapeutic agents.
This guide will explore two distinct synthetic strategies for accessing this important molecule:
-
Route 1: Diastereoselective Synthesis from a Chiral Pool Precursor, N-Boc-cis-4-hydroxy-D-proline. This approach leverages a commercially available, enantiomerically pure starting material to control the stereochemistry of the final product.
-
Route 2: Synthesis via Diastereoselective Epoxide Ring-Opening. This strategy begins with an achiral starting material and introduces the desired stereochemistry through a key diastereoselective transformation.
A thorough analysis of these routes will provide a framework for selecting the most appropriate synthetic strategy based on factors such as stereochemical control, scalability, and reagent availability.
Route 1: Diastereoselective Synthesis from N-Boc-cis-4-hydroxy-D-proline
This synthetic approach commences with the commercially available and enantiopure N-Boc-cis-4-hydroxy-D-proline. The inherent stereochemistry of this starting material is leveraged to establish the desired cis-relationship between the amino and methoxy functionalities in the final product. The key transformations in this route involve the reduction of the carboxylic acid to a hydroxymethyl group, followed by the methylation of the hydroxyl group.
Caption: Synthetic workflow for Route 1.
Experimental Protocol: Route 1
Step 1a: Esterification of N-Boc-cis-4-hydroxy-D-proline
-
To a solution of N-Boc-cis-4-hydroxy-D-proline (1.0 equiv) in methanol (0.2 M) at 0 °C, add thionyl chloride (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.
Step 1b: Reduction of the Methyl Ester
-
To a solution of the methyl ester (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under an inert atmosphere, add lithium borohydride (2.0 equiv) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and cautiously quench with water, followed by 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-cis-3-amino-4-hydroxymethylpyrrolidine.
Step 2: O-Methylation of the Hydroxyl Group
-
To a solution of N-Boc-cis-3-amino-4-hydroxymethylpyrrolidine (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Synthesis via Diastereoselective Epoxide Ring-Opening
This route begins with the readily available N-Boc-pyrrole and proceeds through the formation of a key epoxide intermediate. The crucial step in this synthesis is the diastereoselective ring-opening of the epoxide with an azide nucleophile, which establishes the cis-stereochemistry. Subsequent reduction of the azide and methylation of the resulting hydroxyl group furnishes the target molecule.
Caption: Synthetic workflow for Route 2.
Experimental Protocol: Route 2
Step 1: Synthesis of N-Boc-3,4-epoxypyrrolidine
-
To a solution of N-Boc-pyrrole (1.0 equiv) in a mixture of acetone and water (10:1) at 0 °C, add N-methylmorpholine N-oxide (NMO) (1.5 equiv) followed by a catalytic amount of osmium tetroxide (0.02 equiv).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with sodium sulfite solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diol.
-
To a solution of the crude diol in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude mesylate in methanol and treat with potassium carbonate (3.0 equiv). Stir at room temperature for 12-16 hours to effect epoxide formation.
-
Concentrate the mixture, add water, and extract with ethyl acetate. Dry and concentrate the organic extracts to give N-Boc-3,4-epoxypyrrolidine.
Step 2: Diastereoselective Ring-Opening with Azide
-
To a solution of N-Boc-3,4-epoxypyrrolidine (1.0 equiv) in a mixture of ethanol and water (9:1), add sodium azide (3.0 equiv) and ammonium chloride (2.0 equiv).
-
Heat the reaction mixture to reflux (approximately 80 °C) for 8-12 hours.[1]
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-cis-3-azido-4-hydroxypyrrolidine.
Step 3: Reduction of the Azide
-
To a solution of N-Boc-cis-3-azido-4-hydroxypyrrolidine (1.0 equiv) in methanol (0.2 M), add a catalytic amount of palladium on carbon (10 wt. %).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate to afford N-Boc-cis-3-amino-4-hydroxypyrrolidine.
Step 4: O-Methylation of the Hydroxyl Group
-
Follow the same procedure as Step 2 in Route 1.
Comparative Analysis
| Feature | Route 1: From Chiral Pool | Route 2: Via Epoxide Opening |
| Starting Material | N-Boc-cis-4-hydroxy-D-proline (enantiopure) | N-Boc-pyrrole (achiral) |
| Number of Steps | 3 (Esterification, Reduction, Methylation) | 4 (Epoxidation, Ring-Opening, Reduction, Methylation) |
| Stereocontrol | Substrate-controlled; relies on the inherent stereochemistry of the starting material. | Reagent-controlled; relies on the diastereoselective ring-opening of the epoxide. |
| Key Reagents | Thionyl chloride, Lithium borohydride, Sodium hydride, Methyl iodide. | Osmium tetroxide, Sodium azide, Palladium on carbon, Sodium hydride, Methyl iodide. |
| Potential Hazards | Use of sodium hydride (flammable solid) and methyl iodide (toxic and carcinogenic). | Use of osmium tetroxide (highly toxic) and sodium azide (toxic and potentially explosive). |
| Scalability | Potentially more straightforward for large-scale synthesis due to fewer steps and well-defined stereochemistry from the start. | May require more optimization for large-scale production, particularly for the diastereoselective epoxide opening step to ensure high purity. |
| Estimated Overall Yield | Moderate to good, dependent on the efficiency of the reduction and methylation steps. | Moderate, with the potential for yield loss in the multi-step conversion of N-Boc-pyrrole to the epoxide. |
Discussion
Route 1 offers a more direct and potentially more efficient pathway to the target molecule, primarily due to the use of an enantiomerically pure starting material. This approach minimizes the need for chiral separations or asymmetric reactions to establish the desired stereochemistry, which is often a significant challenge in organic synthesis. The reduction of the carboxylic acid and subsequent methylation are generally reliable transformations. However, the cost and availability of N-Boc-cis-4-hydroxy-D-proline may be a consideration for large-scale applications.
Route 2 provides a flexible alternative that starts from a simple and inexpensive achiral precursor. The key to this route is the diastereoselective ring-opening of the epoxide intermediate. While this step can be highly selective, it may require careful optimization of reaction conditions to achieve the desired cis-isomer in high purity. The use of hazardous reagents such as osmium tetroxide and sodium azide necessitates stringent safety precautions. This route may be more suitable for the synthesis of various analogs, as the epoxide intermediate can potentially be opened with a range of nucleophiles.
Conclusion
Both synthetic routes presented offer viable strategies for the preparation of this compound. Route 1 is likely the preferred method for producing the enantiomerically pure target molecule with high fidelity , provided the starting material is readily accessible. Its fewer steps and reliance on substrate-controlled stereochemistry make it an attractive option for efficient synthesis. Route 2, while longer and involving more hazardous reagents, offers greater flexibility for analog synthesis and utilizes a more fundamental starting material. The choice between these two routes will ultimately depend on the specific needs of the research or development program, including scale, cost, and the desired level of stereochemical purity.
References
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. Request PDF.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
- Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. J. Org. Chem.
- On the selective N-methylation of BOC-protected amino acids. PubMed.
- N-Methylation of Boc amino acids. Lokey Lab Protocols - Wikidot.
- PTC O-Methylation Using NaH/DMF – Are You Kidding Me?.
- Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium. Organic Chemistry Portal.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
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A Comparative Guide to the Biological Activity of cis-3-(Boc-amino)-4-methoxypyrrolidine Derivatives
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical starting point in the discovery of novel therapeutics. The pyrrolidine ring system, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs.[1] Its conformational rigidity allows for the precise spatial orientation of substituents, which is paramount for effective interaction with biological targets. This guide focuses on the derivatives of a particularly valuable building block: cis-3-(Boc-amino)-4-methoxypyrrolidine. The cis-stereochemistry of the amino and methoxy groups provides a constrained three-dimensional arrangement that can be exploited for structure-activity relationship (SAR) studies.[2]
This guide will provide a comparative analysis of the biological activity of derivatives of this compound, with a particular focus on their potential as kinase inhibitors, a therapeutic area where pyrrolidine scaffolds have shown significant promise. We will explore the rationale behind derivatization, present comparative data based on established SAR principles, and provide detailed experimental protocols for the synthesis and biological evaluation of these compounds.
The Rationale for Derivatizing this compound
The this compound scaffold offers several strategic advantages for drug design:
-
Stereochemical Control: The fixed cis relationship between the 3-amino and 4-methoxy groups reduces the conformational flexibility of the molecule. This pre-organization can lead to higher binding affinities for target proteins, as less conformational entropy is lost upon binding.
-
Vectors for Derivatization: The Boc-protected amine at the C3 position and the secondary amine within the pyrrolidine ring serve as key points for chemical modification. These sites allow for the introduction of a wide variety of substituents to probe the chemical space around a biological target.
-
Physicochemical Properties: The methoxy group at C4 can influence the lipophilicity and metabolic stability of the derivatives. Its presence can also provide a handle for further functionalization.
Given the prevalence of the pyrrolidine motif in kinase inhibitors, this guide will focus on the potential of this compound derivatives in this therapeutic area. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Comparative Analysis of Putative Kinase Inhibitor Derivatives
| Derivative ID | R1 (Modification at Pyrrolidine Nitrogen) | R2 (Modification at C3-Amine) | Predicted Target Class | Rationale for Predicted Activity |
| SCAFFOLD-01 | H | Boc (starting material) | - | Core scaffold for derivatization. |
| DERIV-01A | 2,4-dichlorobenzyl | Boc | Tyrosine Kinase | The dichlorobenzyl group is a common pharmacophore in kinase inhibitors, known to occupy hydrophobic pockets in the ATP-binding site. |
| DERIV-01B | 3-methoxybenzyl | Boc | Serine/Threonine Kinase | The methoxybenzyl group can form favorable interactions in the hinge region of certain serine/threonine kinases. |
| DERIV-02A | H | 4-aminoquinazoline | EGFR Kinase | The 4-aminoquinazoline moiety is a well-established hinge-binding motif in many EGFR inhibitors.[3] |
| DERIV-02B | H | 4-phenoxypyridine | c-Met Kinase | The 4-phenoxypyridine scaffold is known to interact with the c-Met kinase active site. |
| DERIV-03A | Methyl | 5-cyanopyrimidine | JAK Kinase | The 5-cyanopyrimidine group is a key feature in several JAK inhibitors, acting as a hydrogen bond acceptor. |
| DERIV-03B | Ethyl | 5-cyanopyrimidine | JAK Kinase | Variation of the N-alkyl group can fine-tune potency and selectivity by probing the solvent-exposed region. |
This table serves as a conceptual guide for researchers initiating a drug discovery program based on the this compound scaffold. The predicted activities are based on the well-documented roles of the appended chemical moieties in kinase inhibition.
Experimental Protocols
To facilitate the exploration of the biological potential of this compound derivatives, we provide the following detailed experimental protocols.
Synthesis of N-Arylmethyl Derivatives (e.g., DERIV-01A)
This protocol describes the N-alkylation of the pyrrolidine nitrogen.
Caption: General workflow for N-alkylation.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the desired alkylating agent (e.g., 2,4-dichlorobenzyl bromide, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of C3-Amide Derivatives (e.g., DERIV-02A)
This protocol involves the deprotection of the Boc group followed by an amidation reaction.
Caption: Workflow for C3-amide synthesis.
Step-by-Step Protocol:
-
Boc Deprotection: Dissolve this compound (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Amide Coupling: Dissolve the resulting amine salt in anhydrous DMF. Add the desired carboxylic acid (1.0 eq), HATU (1.1 eq), and diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Work-up the reaction as described in the N-alkylation protocol.
-
Purify the crude product by column chromatography.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol can be adapted for various kinases.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, the appropriate substrate, and ATP in a suitable assay buffer.
-
Add the test compound at various concentrations (typically in a 10-point dose-response curve).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assays that quantify the amount of ATP remaining).
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. Its constrained stereochemistry and multiple points for derivatization make it an attractive core for structure-based drug design. While comprehensive comparative studies on a wide range of its derivatives are yet to be published, the established principles of medicinal chemistry, particularly in the field of kinase inhibitors, provide a strong rationale for the exploration of this chemical space. The protocols and conceptual framework presented in this guide are intended to empower researchers to unlock the therapeutic potential of this versatile scaffold.
References
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Mini-Reviews in Medicinal Chemistry. 4-aminoquinazoline analogs: a novel class of anticancer agents. 2013;13(8):1177-94. Available at: [Link].
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MDPI. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. 2020. Available at: [Link].
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- 2. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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cost-effectiveness of different synthetic pathways for chiral pyrrolidines
An In-Depth Technical Guide to the Cost-Effective Synthesis of Chiral Pyrrolidines for Researchers and Drug Development Professionals
The chiral pyrrolidine motif is a cornerstone in modern medicinal chemistry and catalysis, forming the structural core of numerous pharmaceuticals and chiral ligands.[1][2][3] The ever-present demand for enantiomerically pure pyrrolidines necessitates the development of synthetic routes that are not only efficient and scalable but also cost-effective. This guide provides a comparative analysis of the predominant synthetic pathways to chiral pyrrolidines, offering insights into their economic viability and practical application in a research and development setting.
Chiral Pool Synthesis: The Classical Approach
The chiral pool strategy leverages naturally occurring, inexpensive chiral molecules as starting materials to impart stereochemistry to the final product.[4] For pyrrolidines, amino acids like L-proline and L-pyroglutamic acid are common and readily available precursors.[3][5]
Causality Behind Experimental Choices
This approach is fundamentally rooted in the principle of transferring existing chirality, thereby obviating the need for a de novo asymmetric induction step. The choice of starting material from the chiral pool is dictated by the desired substitution pattern and stereochemistry of the target pyrrolidine. For instance, L-proline provides a direct entry to 2-substituted pyrrolidines, while 4-hydroxyproline can be used for further functionalization at the C4 position.[3] Although this method is often robust and reliable, it can be characterized by lengthy synthetic sequences, sometimes requiring 7-10 steps, which can impact overall yield and increase labor costs.[5]
Strengths and Weaknesses
Strengths:
-
Low-cost starting materials: Natural amino acids are generally inexpensive and available in high enantiomeric purity.[5]
-
Predictable stereochemistry: The stereochemical outcome is predetermined by the starting material.
Weaknesses:
-
Limited structural diversity: The range of accessible pyrrolidine analogues is constrained by the available chiral pool.
-
Lengthy synthetic sequences: Multiple protection, deprotection, and functional group interconversion steps can lead to lower overall yields and increased production costs.[5]
-
Generation of stoichiometric waste: Protecting group manipulations often generate significant amounts of byproducts.
Asymmetric Catalysis: Efficiency and Elegance
Asymmetric catalysis has emerged as a powerful and economical alternative, enabling the direct and efficient synthesis of chiral pyrrolidines from simple achiral precursors.[5]
Asymmetric 1,3-Dipolar Cycloaddition
This method stands out for its convergence and ability to construct the pyrrolidine ring with multiple stereocenters in a single step.[6] It typically involves the reaction of an azomethine ylide with an alkene, where a chiral metal catalyst, commonly based on copper or silver, orchestrates the stereochemical outcome.[6]
Causality Behind Experimental Choices
The choice of a specific metal-ligand complex is critical for achieving high diastereo- and enantioselectivity. The catalyst forms a chiral complex with one of the reactants, creating a stereochemically defined environment that directs the approach of the other reactant. This minimizes the formation of undesired stereoisomers, simplifying purification and maximizing the yield of the desired product.
Workflow for Asymmetric 1,3-Dipolar Cycloaddition
Caption: Workflow of Asymmetric 1,3-Dipolar Cycloaddition.
Intramolecular C-H Amination
Direct functionalization of C-H bonds is a highly step-economical strategy.[6] Rhodium and copper-catalyzed intramolecular C-H amination reactions enable the synthesis of pyrrolidines from linear alkyl chains containing a nitrogen source, such as an azide or sulfamate ester.[6] The catalyst generates a reactive nitrene or radical intermediate, which then undergoes a 1,5-hydrogen atom transfer followed by cyclization to form the pyrrolidine ring.[6] A recently developed enantioselective Hofmann-Löffler-Freytag reaction, employing a chiral copper catalyst, provides rapid access to chiral pyrrolines from simple oximes, which can then be reduced to the corresponding pyrrolidines.[5]
Organocatalysis
Organocatalysis, utilizing small chiral organic molecules, has become a mainstay for the synthesis of functionalized chiral pyrrolidines.[1] A prominent example is the conjugate addition of aldehydes or ketones to nitroolefins, catalyzed by chiral pyrrolidine derivatives like diarylprolinol silyl ethers.[6] The organocatalyst activates the carbonyl compound through the formation of an enamine, which then attacks the nitroolefin in a stereoselective manner.[6] Subsequent cyclization of the resulting intermediate furnishes the highly substituted pyrrolidine.[6]
Strengths and Weaknesses of Asymmetric Catalysis
Strengths:
-
High efficiency and atom economy: These methods often involve fewer steps and generate less waste compared to chiral pool synthesis.[5][6]
-
Access to diverse structures: A wide range of substrates can often be used, allowing for the synthesis of diverse libraries of chiral pyrrolidines.
-
Scalability: Catalytic processes are generally more amenable to large-scale production.
Weaknesses:
-
Cost of catalysts and ligands: Chiral ligands and some metal precursors can be expensive, although their low loading levels can mitigate this cost.
-
Catalyst screening: Significant effort may be required to identify the optimal catalyst and reaction conditions for a specific transformation.
-
Potential for metal contamination: For metal-catalyzed reactions, removal of trace metals from the final product is a critical consideration, especially in pharmaceutical applications.
Biocatalysis and Enzymatic Resolution
Biocatalysis offers a green and often highly cost-effective approach to chiral pyrrolidines, leveraging the exquisite selectivity of enzymes.[7][8]
Enzymatic Kinetic Resolution
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the transformed product.[9] While traditional kinetic resolution is limited to a theoretical maximum yield of 50% for each, this can be overcome by dynamic kinetic resolution (DKR).[9] In DKR, the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomer of the product.[9] For instance, the acetylation of 3-hydroxypyrrolidine using a lipase in the presence of a ruthenium catalyst for racemization has been shown to proceed with high yield (87%) and excellent enantioselectivity (95%).[9]
Workflow for Dynamic Kinetic Resolution
Caption: Workflow of Dynamic Kinetic Resolution (DKR).
Engineered Enzymes for C-H Amination
Recent advances in directed evolution have produced engineered enzymes, such as cytochrome P411 variants, capable of catalyzing intramolecular C(sp3)-H amination of organic azides to form chiral pyrrolidines.[10][11] These biocatalytic systems operate under mild conditions and can achieve good enantioselectivity and catalytic efficiency, offering a promising avenue for sustainable synthesis.[10]
Strengths and Weaknesses of Biocatalysis
Strengths:
-
High enantioselectivity: Enzymes often provide exceptionally high levels of stereocontrol.
-
Mild reaction conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature, reducing energy costs and improving safety.
-
Sustainability: Biocatalysis is a green technology, utilizing renewable catalysts and minimizing hazardous waste.[8]
Weaknesses:
-
Substrate scope limitations: Enzymes can be highly specific, and a particular enzyme may not be active on a wide range of substrates.
-
Enzyme availability and cost: While many enzymes are commercially available, engineered or less common enzymes can be expensive to produce.
-
Process optimization: Developing a robust biocatalytic process can require expertise in both chemistry and biology.
Comparative Analysis of Cost-Effectiveness
| Synthetic Pathway | Starting Material Cost | Catalyst/Reagent Cost | Step Economy | Overall Cost-Effectiveness | Key Considerations |
| Chiral Pool Synthesis | Low[5] | Low to Medium | Low[5] | Variable | Can be cost-effective for specific targets if the route is short; labor costs can be high for multi-step sequences. |
| Asymmetric 1,3-Dipolar Cycloaddition | Low to Medium | High (ligand) | High[6] | Good to Excellent | High initial investment in catalyst/ligand is offset by high efficiency and scalability. |
| Intramolecular C-H Amination | Low to Medium | High (catalyst) | Excellent[6] | Good to Excellent | Highly atom- and step-economical; catalyst cost is a primary factor. |
| Organocatalysis | Low to Medium | Medium to High | Good | Good | Avoids metal contamination; catalyst loading can sometimes be higher than with metal catalysts. |
| Enzymatic Resolution (DKR) | Low | Low to Medium | Good | Excellent | High yields and green credentials make this very attractive for industrial applications.[9] |
| Engineered Enzymes | Low to Medium | Medium to High | Excellent | Good | A rapidly developing field with significant potential for cost reduction as enzyme production becomes more efficient.[10] |
Detailed Experimental Protocol: Organocatalytic Synthesis of a Functionalized Pyrrolidine
This protocol is a representative example of an organocatalytic Michael addition/cyclization cascade to synthesize a highly substituted chiral pyrrolidine, adapted from literature procedures.[6]
Reaction: Asymmetric Michael addition of propanal to trans-β-nitrostyrene catalyzed by a diarylprolinol silyl ether.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
trans-β-Nitrostyrene (substrate 1)
-
Propanal (substrate 2)
-
Toluene (solvent)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add trans-β-nitrostyrene (1.0 mmol) and the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%).
-
Add dry toluene (2.0 mL) and cool the mixture to 0 °C in an ice bath.
-
Add propanal (3.0 mmol, 3.0 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction by adding a few drops of trifluoroacetic acid (TFA) to protonate the intermediate nitronate.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess propanal.
-
The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired chiral pyrrolidine.
-
The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.
Self-Validation: The stereochemical outcome of this reaction is governed by the chiral catalyst, which directs the formation of a specific enamine intermediate and shields one face from electrophilic attack. The reliability of this protocol is high, consistently providing the product with high diastereo- and enantioselectivity.
Conclusion
The optimal synthetic pathway to a chiral pyrrolidine is highly dependent on the specific target molecule, the required scale of production, and the available resources.
-
Chiral pool synthesis remains a viable option for certain structures, particularly when a suitable and inexpensive starting material is available.[5]
-
Asymmetric catalysis , in its various forms, offers the most direct, efficient, and scalable routes to a diverse range of chiral pyrrolidines, making it a preferred strategy in many drug discovery and development programs.[5][6]
-
Biocatalysis is an increasingly powerful and sustainable approach, with dynamic kinetic resolution being particularly cost-effective for the production of certain pyrrolidine building blocks.[8][9]
For researchers and drug development professionals, a thorough evaluation of these pathways, considering factors such as starting material cost, catalyst expense, step economy, and scalability, is crucial for selecting the most cost-effective and practical route for their specific needs.
References
- Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
- Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines. BenchChem.
- Conti, P., et al. (2023).
- Donohoe, T. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Gusakova, D. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Conti, P., et al. (2023).
- Sperandio, E., et al. (2025). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC.
- Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- D'hooghe, M., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.
- Najera, C., & Yus, M. (2014). Chiral Pool Synthesis: From α-Amino Acids and Derivatives.
- Smith, A. D., et al. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry.
- Wipf, P., & Miller, C. P. (2018).
- Qin, Z.-Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 10. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Pyrrolidine Synthons: Spotlight on cis-3-(Boc-amino)-4-methoxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and asymmetric synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency of a synthetic route and the stereochemical purity of the final active pharmaceutical ingredient (API). Among the privileged scaffolds in drug discovery, the pyrrolidine ring is a ubiquitous feature in numerous natural products and FDA-approved drugs.[1][2] This guide provides an in-depth comparison of cis-3-(Boc-amino)-4-methoxypyrrolidine with other prominent chiral pyrrolidine synthons, offering insights into their synthetic accessibility, reactivity, and impact on stereochemical outcomes in key chemical transformations.
Introduction to this compound: A Synthon of Growing Interest
This compound, systematically named tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate (CAS 128739-89-9), is a chiral synthetic building block that has garnered increasing attention in drug discovery programs. Its structure features a pyrrolidine ring with a cis-relationship between the Boc-protected amine at the C3 position and a methoxy group at the C4 position. This specific substitution pattern offers a unique combination of steric and electronic properties that can be strategically exploited in the synthesis of complex molecular architectures.
The presence of the Boc-protecting group on the amine allows for its selective deprotection under acidic conditions, enabling subsequent functionalization.[3] The methoxy group, on the other hand, can influence the conformation of the pyrrolidine ring and participate in hydrogen bonding interactions, which can be crucial for molecular recognition at a biological target or for directing the stereochemical course of a reaction.
A notable application of this synthon is in the synthesis of therapeutics for autoimmune diseases, highlighting its utility in the development of novel drug candidates.
The Landscape of Chiral Pyrrolidine Synthons: A Comparative Overview
The choice of a chiral pyrrolidine synthon is often dictated by the desired substitution pattern on the final molecule and the specific chemical transformations to be employed. Here, we compare this compound with other commonly utilized chiral pyrrolidine building blocks.
Alternative Chiral Pyrrolidine Synthons:
-
(S)-3-(Boc-amino)pyrrolidine (CAS 122536-76-9): A widely used building block that provides a simple chiral 3-aminopyrrolidine core. Its commercial availability and straightforward reactivity make it a popular choice for introducing a pyrrolidine moiety.[4][5]
-
trans-4-Hydroxy-L-proline: A derivative of the natural amino acid proline, it serves as a versatile starting material for the synthesis of various substituted pyrrolidines. The hydroxyl group can be further functionalized or used to direct stereoselective reactions.
-
(3R,4R)-1-Boc-3-amino-4-hydroxypyrrolidine: This synthon offers a different stereochemical arrangement of the amino and hydroxyl groups compared to derivatives of trans-4-hydroxy-L-proline, providing access to a different region of chemical space.
-
N-Boc-pyrrolidin-3-one: A versatile intermediate that can undergo various transformations at the ketone functionality to introduce diverse substituents at the C3 position.
Performance in Key Synthetic Transformations: A Data-Driven Comparison
While direct, side-by-side comparative studies for this compound against all other synthons in every reaction type are not extensively available in the public domain, we can extrapolate its potential performance based on its structural features and data from related systems. The following sections will discuss the expected impact of the C4-methoxy group on common asymmetric reactions.
Nucleophilic Substitution Reactions:
In SN2 reactions where the pyrrolidine nitrogen acts as a nucleophile after Boc deprotection, the stereochemistry and the nature of the substituents at C3 and C4 can significantly influence the reaction's outcome. The cis-arrangement of the amino and methoxy groups in our target synthon can enforce a specific conformation of the pyrrolidine ring, which may lead to enhanced diastereoselectivity in reactions with chiral electrophiles.
Experimental Protocol: Representative N-Alkylation of a Deprotected 3-Aminopyrrolidine Derivative
Objective: To illustrate a general procedure for the functionalization of the pyrrolidine nitrogen following Boc deprotection.
Materials:
-
tert-Butyl (3-aminopyrrolidin-1-yl)carbamate derivative (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.1 equiv)
-
Triethylamine (2.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Boc Deprotection: Dissolve the tert-butyl (3-aminopyrrolidin-1-yl)carbamate derivative in DCM. Add TFA dropwise at 0 °C and stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.
-
Neutralization: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected amine.
-
N-Alkylation: Dissolve the crude amine in DCM and add triethylamine. Cool the mixture to 0 °C and add the alkyl halide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrrolidine derivative.
Workflow for the deprotection and N-alkylation of a Boc-protected aminopyrrolidine.
Asymmetric Catalysis:
When the pyrrolidine derivative is intended for use as a chiral ligand or organocatalyst, the substituents on the ring play a crucial role in creating the chiral environment necessary for high enantioselectivity.
The C4-methoxy group in this compound can influence the catalytic performance in several ways:
-
Steric Hindrance: The methoxy group can provide additional steric bulk, which can enhance the facial discrimination of the prochiral substrate.
-
Electronic Effects: The electron-donating nature of the methoxy group can modulate the electron density at the nitrogen atom, thereby affecting the nucleophilicity and basicity of the catalyst.
-
Coordinating Ability: The oxygen atom of the methoxy group can act as a Lewis basic site, potentially coordinating to metal catalysts or participating in hydrogen bonding interactions to organize the transition state.
Comparative Data on Asymmetric Aldol Reaction:
The asymmetric aldol reaction is a powerful tool for C-C bond formation and is often catalyzed by chiral proline derivatives. While specific data for this compound in this context is limited, we can compare the performance of related chiral pyrrolidine-based organocatalysts.
| Catalyst/Synthon | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 93:7 | 96 | |
| (S)-2-(Trifluoromethyl)pyrrolidine | 95:5 | 98 | |
| (S)-4-(tert-Butyldimethylsilyloxy)-proline | 98:2 | >99 |
Table 1: Performance of selected chiral pyrrolidine catalysts in the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde.
The data in Table 1 demonstrates that substitution on the pyrrolidine ring significantly impacts both the diastereoselectivity and enantioselectivity of the aldol reaction. The presence of a bulky silyloxy group at the C4 position in (S)-4-(tert-Butyldimethylsilyloxy)-proline leads to excellent stereocontrol. It is plausible that the methoxy group in this compound could similarly influence the stereochemical outcome, although likely to a different extent due to its smaller size and different electronic properties.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of cis-3-(Boc-amino)-4-methoxypyrrolidine
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of cis-3-(Boc-amino)-4-methoxypyrrolidine (CAS No. 128739-89-9). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed to ensure that this research chemical is managed responsibly, adhering to regulatory standards and best laboratory practices.
Compound Identification and Hazard Assessment
| Property | Value | Source |
| CAS Number | 128739-89-9 | [1][3] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][4] |
| Molecular Weight | 216.28 g/mol | [1][4] |
| Appearance | Solid (Typical) | [5] |
| Known Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases | [6] |
Core Hazard Consideration: The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[7][8] Contact with strong acids will cause it to decompose, rapidly generating gas (carbon dioxide and isobutylene).[9] This reaction can cause a dangerous pressure buildup in a sealed waste container, creating a risk of rupture and chemical exposure. Therefore, segregation from acidic waste is the most critical chemical-specific disposal step.
The Regulatory Framework: Why We Follow These Procedures
The disposal of laboratory chemicals is not merely a suggestion but a strict requirement governed by national and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[10] These regulations mandate that hazardous waste be managed from the point of generation to its final disposal ("cradle-to-grave").[11][12]
Key principles mandated by the EPA and organizations like OSHA include:
-
Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[11] For research chemicals with unknown toxicity, they must be managed as hazardous.
-
Point-of-Generation Management: Waste must be accumulated in designated Satellite Accumulation Areas (SAAs) at or near where it is generated.[11][12][13]
-
Prohibition of Improper Disposal: It is illegal to dispose of chemical waste down the drain or in the regular trash.[10]
Pre-Disposal Protocol: The Satellite Accumulation Area (SAA)
The SAA is the designated location in the laboratory where waste is collected before being transferred for final disposal by Environmental Health & Safety (EH&S) personnel.
Step 1: Container Selection Select a waste container that is in good condition, leak-proof, and chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate. The container must be free of damage or deterioration.[10]
Step 2: Waste Segregation Segregation is crucial to prevent dangerous chemical reactions within the waste container.
-
Solids: Collect pure or minimally contaminated solid this compound in a dedicated "Solid Hazardous Waste" container.
-
Liquids: If dissolved in a solvent, collect in a "Liquid Hazardous Waste" container. Do not mix with incompatible waste streams.
-
Crucial Incompatibility: As noted, this compound is a Boc-protected amine. DO NOT mix this waste with any acidic waste streams. Maintain separate waste containers for acidic and basic compounds.
Step 3: Proper Labeling From the moment the first drop of waste enters the container, it must be labeled.[11] The EPA requires that each label clearly states:[12][13]
-
The full chemical name: "This compound " (avoiding abbreviations).
-
An indication of the hazards (e.g., "Irritant," "Handle with Care," or relevant pictograms).[12]
Step-by-Step Disposal Workflow
This section outlines the direct actions required to dispose of the compound and associated materials.
Personal Protective Equipment (PPE) Check: Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles.
-
A properly buttoned lab coat.
-
Chemically resistant gloves (e.g., nitrile).
Protocol for Unused or Waste Compound:
-
Characterize: Treat all unused, expired, or contaminated this compound as hazardous waste.
-
Transfer: Carefully transfer the solid chemical into your designated and pre-labeled "Solid Hazardous Waste" container using a clean spatula or scoop.[6] Minimize the creation of dust.[2]
-
Seal: Keep the waste container securely closed at all times, except when adding waste.[11] This prevents spills and the release of vapors.
-
Store: Place the sealed container in your designated SAA, ensuring it is away from strong acids and oxidizing agents.[6]
-
Request Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), contact your institution's EH&S department to arrange for a waste pickup.[11]
Protocol for Contaminated Labware (e.g., Weigh Boats, Gloves, Wipes):
-
Gross Decontamination: Remove as much residual powder as possible into the solid waste container.
-
Collection: Place all disposables that are lightly contaminated with the compound into a separate, clearly labeled bag or container for "Solid Hazardous Waste."
-
Disposal: This container should also be stored in the SAA and collected by EH&S.
Protocol for Empty Containers:
-
Evaluation: An empty container that once held this chemical must still be treated as hazardous waste unless it is triple-rinsed.
-
Triple-Rinsing (if applicable): Rinse the container three times with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.
-
Disposal of Rinsed Container: After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plasticware.
-
Disposal of Un-rinsed Container: If not rinsed, the empty container must be sealed and placed in the hazardous waste accumulation area for EH&S pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste streams of this compound.
Caption: Decision workflow for proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, adhere to the following protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess: Evaluate the extent of the spill. For a small powder spill, you may proceed with cleanup if you are trained to do so. For large spills, contact your institution's EH&S immediately.
-
Cleanup (Small Spill):
-
Wear your full PPE.
-
Gently sweep up the solid material, avoiding dust formation, and place it into a labeled hazardous waste container.[6]
-
Clean the spill area with a wet paper towel or absorbent pad, and dispose of the cleaning materials as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EH&S department, as per your institution's policy.
By adhering to these systematic procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Daniels Health. (2025).
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Clinical Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- MedicalLab Management. (n.d.).
- American Chemical Society. (n.d.).
- Benchchem. (n.d.). This compound | 128739-89-9.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). cis-3-Amino-4-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.
- Master Organic Chemistry. (2018).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Capot Chemical. (2026). MSDS of (3S,4S)-3-aMino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester.
- Guidechem. (n.d.). trans-3-Amino-1-Boc-4-methoxypyrrolidine 1001635-01-3 wiki.
- Arctom. (n.d.). CAS NO. 128739-89-9 | this compound.
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- 5. cis-3-Amino-4-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.ca [fishersci.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
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- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for cis-3-(Boc-amino)-4-methoxypyrrolidine
For the innovative researchers, scientists, and drug development professionals forging new paths in medicinal chemistry, the introduction of novel building blocks is a constant source of opportunity. Among these, cis-3-(Boc-amino)-4-methoxypyrrolidine and its derivatives represent a critical scaffold in the design of pioneering therapeutics. However, with great potential comes the profound responsibility of ensuring the utmost safety and precision in its handling. This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for the safe and effective utilization of this compound in your laboratory. Here, we will not only outline the necessary personal protective equipment (PPE) but also delve into the causality behind these recommendations, offering a holistic operational and disposal plan that safeguards both the scientist and the science.
Hazard Profile: A Synthesis of Structural Analogs
The parent pyrrolidine core is a flammable and corrosive liquid, capable of causing severe skin and eye damage.[1] While the N-Boc protection significantly mitigates the reactivity of the secondary amine, the inherent hazards of the pyrrolidine structure should not be entirely discounted. More relevantly, SDS information for structurally similar compounds, such as (S)-3-(Boc-amino)pyrrolidine and N-Boc-pyrrolidine, consistently points towards the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Eye Irritation: Can lead to serious eye irritation.[2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][3]
While the methoxy and Boc-amino substituents are not typically associated with high acute toxicity, their presence on the pyrrolidine ring can influence the compound's physical and toxicological properties. Therefore, it is prudent to treat this compound as a compound that is, at a minimum, a skin, eye, and respiratory irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount for minimizing exposure risk. The following table outlines the recommended PPE, along with the rationale rooted in the compound's anticipated hazard profile.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Must conform to ANSI Z87.1 or equivalent standards. The combination of goggles and a face shield provides maximum protection against splashes and any unforeseen vigorous reactions, safeguarding against the irritant nature of the compound. |
| Skin and Body Protection | Chemical-resistant laboratory coat. | A fully buttoned lab coat made of a non-porous material is essential to protect against incidental skin contact. |
| Hand Protection | Disposable nitrile gloves. | Inspect gloves for any signs of degradation or perforation before use. Given the lack of specific chemical resistance data, a double-gloving strategy can provide an additional layer of protection. Change gloves frequently, especially after direct contact with the compound. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor/particulate filter (e.g., N95 or P100). | Recommended when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosolization. This is a precautionary measure against the anticipated respiratory irritation.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A meticulously planned workflow is crucial for minimizing risk and ensuring experimental reproducibility. The following protocol provides a structured approach to handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, ensure all recommended PPE is worn correctly.
-
Ventilation: All handling of solid and dissolved this compound must be conducted in a certified chemical fume hood to mitigate inhalation risks.
-
Gather Materials: Assemble all necessary glassware, reagents, and equipment to avoid leaving the designated work area during the procedure.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolution: Add the solvent to the vessel containing the compound slowly to avoid splashing.
-
Reaction: Conduct the chemical reaction as per your established protocol. If the reaction is sensitive to air or moisture, utilize an inert atmosphere (e.g., nitrogen or argon).
-
-
Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Waste Segregation: Meticulously segregate waste into designated, clearly labeled containers.
-
Disposal Plan: Ensuring Environmental and Personal Safety
The responsible disposal of chemical waste is a critical component of laboratory safety. The following plan provides a framework for the proper disposal of waste generated from the use of this compound.
Caption: A systematic plan for the segregation and disposal of chemical waste.
Disposal Protocol:
-
Solid Waste:
-
Collect any unused or waste this compound and any contaminated disposable items (e.g., weigh boats, filter paper) in a clearly labeled, sealed container designated for solid chemical waste.
-
-
Liquid Waste:
-
Segregate liquid waste based on solvent content (halogenated vs. non-halogenated) into appropriate, clearly labeled waste containers.
-
Do not mix incompatible waste streams.
-
-
Contaminated PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated solid chemical waste bin.
-
-
Final Disposal:
By embracing a comprehensive understanding of the potential hazards and implementing these detailed operational and disposal plans, you can confidently and safely incorporate this compound into your research, paving the way for the next generation of scientific breakthroughs.
References
-
New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
Capot Chemical. (2026, January 12). MSDS of (3R,4R)-3-aMino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride. Retrieved from [Link]
-
Capot Chemical. (2018, December 12). MSDS of (S)-3-n-boc-aminomethyl pyrrolidine. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
